[5-(2-Thienyl)-3-isoxazolyl]methanol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGDHXVPCSWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380175 | |
| Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194491-44-6 | |
| Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to [5-(2-Thienyl)-3-isoxazolyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[5-(2-Thienyl)-3-isoxazolyl]methanol is a heterocyclic compound featuring a thiophene (B33073) ring linked to an isoxazole (B147169) methanol (B129727) moiety. This molecule has garnered interest in the field of antibacterial research, specifically for its activity against Staphylococcus aureus. It functions as an inhibitor of the AgrA-DNA binding process, a critical component of the S. aureus quorum sensing system. By disrupting this pathway, the compound can attenuate the expression of virulence factors, making it a promising candidate for the development of novel anti-virulence therapies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and relevant experimental methodologies associated with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some sources describe the compound as a light yellow to brown oil, others classify it as a solid. This discrepancy may be due to differences in purity or crystalline form. Further empirical data is required for definitive characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₂S | [1][2][3][4] |
| Molecular Weight | 181.21 g/mol | [1][2][3][4] |
| CAS Number | 194491-44-6 | [1][2][3][4][5] |
| Appearance | Light yellow to brown oil or solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | DMSO: 100 mg/mL (551.85 mM) | [6] |
Synthesis
Below is a generalized experimental workflow for the synthesis of 5-substituted-3-isoxazolyl-methanol derivatives, based on common organic synthesis techniques for similar compounds.
Generalized synthesis workflow for 5-substituted-3-isoxazolyl-methanol derivatives.
Biological Activity and Mechanism of Action
This compound is identified as an inhibitor of AgrA-DNA binding in Staphylococcus aureus.[3][6][8][9] The Accessory Gene Regulator (Agr) system is a quorum-sensing pathway that controls the expression of a wide array of virulence factors in S. aureus.
The Staphylococcus aureus AgrA Signaling Pathway
The Agr system is a two-component signal transduction pathway. The signaling molecule, an autoinducing peptide (AIP), is produced from the AgrD precursor and processed and secreted by AgrB. At a critical concentration, AIP binds to the AgrC sensor histidine kinase, leading to its autophosphorylation. Phosphorylated AgrC then transfers the phosphate (B84403) group to the AgrA response regulator. Phosphorylated AgrA subsequently binds to specific DNA promoter regions (P2 and P3), upregulating the transcription of the agr operon and the effector molecule, RNAIII. RNAIII, in turn, regulates the expression of numerous virulence factors.
By inhibiting the binding of AgrA to its DNA targets, this compound disrupts this entire cascade, leading to a downregulation of virulence factor production.
Inhibition of the S. aureus AgrA signaling pathway.
Experimental Protocols
While a specific protocol for an AgrA-DNA binding inhibition assay using this compound has not been detailed in the available literature, the following represents a generalized workflow for screening potential inhibitors of DNA-binding proteins like AgrA. Techniques such as the Electrophoretic Mobility Shift Assay (EMSA) and Fluorescence Polarization (FP) are commonly employed for this purpose.
Generalized Workflow for Screening AgrA-DNA Binding Inhibitors
This workflow outlines the key steps involved in identifying and characterizing inhibitors of the AgrA-DNA interaction.
Workflow for screening AgrA-DNA binding inhibitors.
Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA is a technique used to study protein-DNA or protein-RNA interactions. It is based on the observation that protein-nucleic acid complexes migrate more slowly than free nucleic acid fragments in a non-denaturing polyacrylamide or agarose (B213101) gel.
General Protocol:
-
Probe Labeling: The DNA fragment containing the AgrA binding site (from the P2 or P3 promoter) is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Reaction: Labeled DNA probe is incubated with purified AgrA protein in a binding buffer. For inhibitor screening, this compound would be included in this reaction at various concentrations.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
Detection: The positions of the labeled DNA probe are visualized. A "shift" in the mobility of the probe, indicating the formation of a protein-DNA complex, will be observed. The ability of the test compound to reduce or eliminate this shift indicates its inhibitory activity.
Fluorescence Polarization (FP) Assay
Principle: FP is a fluorescence-based technique that can measure molecular interactions in solution. It relies on the principle that a small, fluorescently labeled molecule (the DNA probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule (AgrA protein), its tumbling is slowed, leading to an increase in fluorescence polarization.
General Protocol:
-
Probe Labeling: A short, single- or double-stranded DNA oligonucleotide containing the AgrA binding site is labeled with a fluorescent dye.
-
Assay Setup: The fluorescently labeled DNA probe is mixed with purified AgrA protein in a suitable buffer in a microplate format.
-
Inhibitor Addition: this compound is added to the wells at varying concentrations.
-
Measurement: The fluorescence polarization is measured using a plate reader. A decrease in polarization in the presence of the inhibitor indicates that it has displaced the fluorescent probe from the AgrA protein, thus inhibiting the interaction.
Conclusion
This compound represents a promising scaffold for the development of anti-virulence agents against Staphylococcus aureus. Its mode of action, through the inhibition of the AgrA-DNA binding, targets a key regulatory pathway in bacterial pathogenesis. While further research is needed to fully elucidate its physicochemical properties and to develop specific protocols for its synthesis and biological evaluation, the information presented in this guide provides a solid foundation for researchers and drug development professionals working in this area. The generalized experimental workflows and the detailed signaling pathway diagram offer valuable tools for designing and interpreting future studies on this and similar compounds.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Computational exploration of natural compounds targeting Staphylococcus aureus: inhibiting AgrA promoter binding for antimicrobial intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (5-(2-THIENYL)-3-ISOXAZOLYL)METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 194491-44-6 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate (1207060-30-7) for sale [vulcanchem.com]
- 8. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - CAS:194491-44-6 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
An In-depth Technical Guide to [5-(2-Thienyl)-3-isoxazolyl]methanol: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
[5-(2-Thienyl)-3-isoxazolyl]methanol is a heterocyclic compound of significant interest in the field of antibacterial drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Notably, this molecule has been identified as an inhibitor of the AgrA-DNA binding process, a critical component of the Staphylococcus aureus quorum sensing system. This document details its mechanism of action, provides a plausible synthetic route, and outlines experimental protocols for its biological evaluation. The information presented herein is intended to support further research and development of this and related compounds as potential therapeutics for S. aureus infections.
Chemical Structure and Identification
This compound is an organic molecule featuring a central isoxazole (B147169) ring substituted with a thiophene (B33073) group at the 5-position and a hydroxymethyl group at the 3-position.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (5-(Thiophen-2-yl)isoxazol-3-yl)methanol[1] |
| CAS Number | 194491-44-6[2] |
| Molecular Formula | C₈H₇NO₂S[2] |
| Molecular Weight | 181.21 g/mol [2] |
| SMILES | OCc1cc(on1)-c2cccs2[1] |
| InChIKey | HUAGDHXVPCSWLD-UHFFFAOYSA-N[1] |
| Synonyms | 5-(2-Thienyl)-3-isoxazolemethanol, (5-(2-Thienyl)isoxazol-3-yl)methanol |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | Solid | - |
| Purity | ≥97% | As reported by commercial suppliers. |
| Solubility | Soluble in DMSO (100 mg/mL) | - |
| Storage | Store at 2-8°C, sealed in a dry, dark place. | - |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible and commonly employed synthetic route for 3,5-disubstituted isoxazoles involves a 1,3-dipolar cycloaddition reaction. The final step would be the reduction of a carbonyl group to the primary alcohol.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (General Procedure):
This protocol is a representative method for the synthesis of 3,5-disubstituted isoxazoles and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of Thiophene-2-aldoxime
-
Dissolve thiophene-2-carboxaldehyde in a suitable solvent such as ethanol (B145695) or pyridine.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate (B1210297) or sodium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup to isolate the crude thiophene-2-aldoxime. The product can be purified by recrystallization or column chromatography.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the thiophene-2-aldoxime and propargyl alcohol in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, portion-wise to the reaction mixture to generate the nitrile oxide in situ.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).
-
Upon completion, perform an aqueous workup. The crude product, this compound, is then purified by column chromatography on silica (B1680970) gel.
Biological Activity and Mechanism of Action
This compound is an inhibitor of the accessory gene regulator (Agr) quorum sensing system in Staphylococcus aureus.[3] This system controls the expression of a wide array of virulence factors in a cell-density-dependent manner.
The mechanism of action of this compound is the inhibition of the DNA-binding activity of the AgrA protein.[3] AgrA is the response regulator of the Agr two-component system. Upon phosphorylation, AgrA dimerizes and binds to specific DNA sequences in the P2 and P3 promoter regions of the agr locus, leading to the upregulation of virulence factor expression and downregulation of surface adhesion proteins. By preventing AgrA from binding to its target DNA, this compound effectively blocks the entire Agr signaling cascade.
Signaling Pathway of the S. aureus Agr System and Inhibition:
Caption: Inhibition of the S. aureus Agr quorum sensing pathway.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, an Electrophoretic Mobility Shift Assay (EMSA) can be employed to directly measure its inhibitory effect on AgrA-DNA binding.
Experimental Workflow for EMSA:
Caption: Workflow for AgrA-DNA binding inhibition assay (EMSA).
Electrophoretic Mobility Shift Assay (EMSA) Protocol (Representative):
This protocol is a general guideline and may require optimization.
1. Reagents and Buffers:
-
Binding Buffer (5X): 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 50% glycerol.
-
Labeled DNA Probe: A double-stranded oligonucleotide containing the AgrA binding site from the P2 or P3 promoter, labeled with a radioisotope (e.g., ³²P) or a fluorescent tag.
-
Purified AgrA Protein: Recombinant AgrA protein.
-
This compound: Stock solution in DMSO.
-
Polyacrylamide Gel (e.g., 6%): Prepared in TBE buffer.
-
Loading Dye (6X): Bromophenol blue in glycerol.
2. Procedure:
-
Prepare binding reactions in a final volume of 20 µL.
-
To each tube, add:
-
4 µL of 5X Binding Buffer.
-
Labeled DNA probe (final concentration typically in the low nanomolar range).
-
Varying concentrations of this compound (or DMSO as a vehicle control).
-
Purified AgrA protein (concentration to be optimized to achieve significant DNA binding).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Add 4 µL of 6X loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.
-
Dry the gel (if using a radioactive probe) and expose it to a phosphor screen or X-ray film. For fluorescent probes, image the gel using an appropriate fluorescence scanner.
3. Expected Results:
-
In the absence of the inhibitor, a slower-migrating band corresponding to the AgrA-DNA complex will be observed.
-
With increasing concentrations of this compound, the intensity of the shifted band should decrease, while the intensity of the free DNA probe band should increase, demonstrating inhibition of binding.
Conclusion
This compound represents a promising scaffold for the development of novel anti-virulence agents against Staphylococcus aureus. Its well-defined mechanism of action, targeting the crucial AgrA-DNA interaction, makes it an attractive candidate for further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, along with methodologies for its synthesis and evaluation. Further studies are warranted to elucidate its full therapeutic potential, including in vivo efficacy, pharmacokinetic profiling, and spectrum of activity against clinical isolates of S. aureus.
References
Technical Guide: [5-(2-Thienyl)-3-isoxazolyl]methanol (CAS RN: 194491-44-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[5-(2-Thienyl)-3-isoxazolyl]methanol, identified by CAS number 194491-44-6, is a heterocyclic compound featuring a thiophene (B33073) ring linked to an isoxazole (B147169) methanol (B129727) moiety. This molecule has garnered attention in the scientific community for its potential as a modulator of bacterial communication and as a scaffold for the development of novel therapeutic agents. Its primary recognized biological activity is the inhibition of the AgrA-DNA binding mechanism within the Staphylococcus aureus accessory gene regulator (agr) quorum sensing system. This inhibitory action disrupts bacterial virulence, making it a promising candidate for anti-infective research.[1] Additionally, the isoxazole and thiophene moieties are known to contribute to a range of biological activities, suggesting potential applications in anti-inflammatory and antimicrobial research.[2] This guide provides a comprehensive overview of the known properties and experimental data related to this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | References |
| CAS Number | 194491-44-6 | [3][4][5] |
| Molecular Formula | C₈H₇NO₂S | [2][3][4][5] |
| Molecular Weight | 181.21 g/mol | [2][3] |
| IUPAC Name | This compound | [6] |
| Synonyms | 5-(2-thienyl)-3-isoxazolyl methanol, 5-thiophen-2-yl isoxazol-3-yl methanol | [3][4] |
| Appearance | Brown solid, Off-white amorphous powder, or Light yellow to brown oil | [1][2] |
| Melting Point | 60-66 °C | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Purity | Typically available at ≥95% to ≥99% | [2] |
| Storage | Recommended storage at -20°C for long-term stability. | [1] |
Mechanism of Action: Inhibition of the S. aureus agr Quorum Sensing System
The primary mechanism of action of this compound is the inhibition of the accessory gene regulator (agr) quorum sensing (QS) system in Staphylococcus aureus. This system is a critical regulator of virulence factor expression in this pathogenic bacterium.
The agr system operates through a two-component signal transduction pathway. The signaling molecule, an autoinducing peptide (AIP), is encoded by agrD and processed and exported by AgrB. At a sufficient concentration, AIP binds to the transmembrane receptor histidine kinase, AgrC. This binding event triggers the autophosphorylation of AgrC, which in turn phosphorylates the response regulator, AgrA. Phosphorylated AgrA then acts as a transcription factor, binding to specific DNA sequences in the P2 and P3 promoter regions of the agr operon. This binding initiates the transcription of RNAII (encoding the AgrA, B, C, and D proteins in a positive feedback loop) and RNAIII. RNAIII is a key effector molecule that upregulates the expression of numerous virulence factors, such as alpha-hemolysin, and downregulates the expression of surface adhesins.
This compound functions by directly interfering with the ability of phosphorylated AgrA to bind to its target DNA promoters. By inhibiting this crucial step, the compound effectively disrupts the entire agr QS cascade, leading to a reduction in the production of virulence factors.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of (isoxazol-5-yl)methanol derivatives can be achieved through a [3+2] cycloaddition reaction. A plausible synthetic route for this compound involves the reaction of a nitrile oxide generated from 2-thiophenealdoxime with propargyl alcohol.
Materials:
-
2-Thiophenecarboxaldehyde
-
Hydroxylamine (B1172632) hydrochloride
-
Pyridine
-
N-chlorosuccinimide (NCS)
-
Propargyl alcohol
-
Triethylamine (B128534) (Et₃N)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of 2-Thiophenealdoxime:
-
Dissolve 2-thiophenecarboxaldehyde in pyridine.
-
Add hydroxylamine hydrochloride portion-wise with stirring.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-thiophenealdoxime.
-
-
[3+2] Cycloaddition to form this compound:
-
Dissolve the crude 2-thiophenealdoxime in an appropriate solvent such as dichloromethane (DCM).
-
Add N-chlorosuccinimide (NCS) to the solution and stir at room temperature to generate the corresponding hydroxamoyl chloride in situ.
-
To this mixture, add propargyl alcohol followed by the dropwise addition of triethylamine (Et₃N) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
-
Biological Assays
This assay is used to determine the ability of this compound to inhibit the binding of the AgrA protein to its target DNA sequence.
Materials:
-
Purified recombinant AgrA protein
-
Fluorescently or radioactively labeled DNA probe containing the AgrA binding site from the agr P3 promoter.
-
This compound dissolved in DMSO.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg/µL BSA).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Native polyacrylamide gel (e.g., 6%).
-
TBE buffer (Tris/Borate/EDTA).
-
Gel loading dye.
-
Imaging system appropriate for the chosen label (e.g., phosphorimager or fluorescence scanner).
Procedure:
-
Prepare Binding Reactions:
-
In separate microcentrifuge tubes, prepare the binding reactions by adding the components in the following order: binding buffer, poly(dI-dC), varying concentrations of this compound (and a DMSO vehicle control), and purified AgrA protein.
-
Incubate the mixture at room temperature for 15-20 minutes to allow the inhibitor to interact with the protein.
-
-
Add Labeled DNA Probe:
-
Add the labeled DNA probe to each reaction tube and incubate for another 20-30 minutes at room temperature to allow for DNA-protein binding.
-
-
Electrophoresis:
-
Add gel loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the gel using the appropriate imaging system.
-
The free DNA probe will migrate fastest, while the AgrA-DNA complex will have a retarded mobility (shifted band).
-
Quantify the intensity of the shifted band in the presence of different concentrations of the inhibitor to determine the IC₅₀ value.
-
This cell-based assay measures the overall inhibition of the agr quorum sensing system. A common approach is to use a S. aureus reporter strain where the expression of a reporter gene (e.g., luciferase or green fluorescent protein) is under the control of the agr P3 promoter.
Materials:
-
S. aureus reporter strain (e.g., RN10829 carrying pDB59).
-
Tryptic Soy Broth (TSB).
-
This compound dissolved in DMSO.
-
96-well microtiter plates.
-
Plate reader capable of measuring fluorescence or luminescence.
Procedure:
-
Prepare Bacterial Culture:
-
Grow the S. aureus reporter strain overnight in TSB.
-
Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh TSB.
-
-
Set up Assay Plate:
-
In a 96-well plate, add the diluted bacterial culture to wells containing serial dilutions of this compound (and a DMSO vehicle control).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking.
-
At regular intervals (e.g., every hour for 8-12 hours), measure both the optical density (OD₆₀₀) to monitor bacterial growth and the reporter signal (fluorescence or luminescence).
-
-
Data Analysis:
-
Normalize the reporter signal to the bacterial growth (e.g., Reporter Units / OD₆₀₀).
-
Plot the normalized reporter activity against the concentration of the inhibitor to determine the IC₅₀ value for agr QS inhibition.
-
This assay assesses the effect of the compound on the production of a key virulence factor, alpha-hemolysin, which is regulated by the agr system.
Materials:
-
S. aureus strain (e.g., USA300).
-
TSB.
-
This compound dissolved in DMSO.
-
Rabbit red blood cells (RBCs).
-
Phosphate-buffered saline (PBS).
-
Triton X-100 (for positive control).
Procedure:
-
Culture S. aureus with Inhibitor:
-
Grow S. aureus in TSB in the presence of various concentrations of this compound (and a DMSO vehicle control) for a set period (e.g., 8 hours).
-
-
Prepare Culture Supernatant:
-
Centrifuge the bacterial cultures to pellet the cells.
-
Collect the supernatant, which contains the secreted Hla, and filter-sterilize it.
-
-
Hemolysis Assay:
-
Wash rabbit RBCs with PBS.
-
In a 96-well plate, mix the culture supernatants with a suspension of the washed RBCs.
-
Include a negative control (PBS) and a positive control (Triton X-100 for 100% lysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength that detects hemoglobin release (e.g., 450 nm).
-
-
Calculate Percent Hemolysis:
-
Calculate the percentage of hemolysis for each sample relative to the positive control.
-
Determine the concentration of the inhibitor that reduces hemolysis by 50%.
-
Given the prevalence of anti-inflammatory activity in isoxazole-containing compounds, a cyclooxygenase-2 (COX-2) inhibition assay can be performed to evaluate this potential.
Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
A chromogenic or fluorogenic probe to detect prostaglandin (B15479496) production.
-
This compound dissolved in DMSO.
-
A known COX-2 inhibitor as a positive control (e.g., celecoxib).
-
Assay buffer.
Procedure:
-
Enzyme Inhibition:
-
In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of this compound (and controls) in the assay buffer.
-
-
Initiate Reaction:
-
Add arachidonic acid to initiate the enzymatic reaction.
-
-
Detection:
-
After a set incubation time, add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Potential Applications and Future Directions
This compound's established role as an inhibitor of the S. aureus agr quorum sensing system positions it as a valuable tool for research into anti-virulence strategies. By disarming the bacteria rather than killing them, such compounds may exert less selective pressure for the development of resistance compared to traditional antibiotics.
Future research could focus on:
-
Lead Optimization: Modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the compound's ability to attenuate S. aureus infections in animal models.
-
Spectrum of Activity: Investigating its effects on the quorum sensing systems of other pathogenic bacteria.
-
Elucidation of Broader Biological Profile: Further exploring its potential anti-inflammatory, antimicrobial, and antioxidant properties through a wider range of in vitro and in vivo assays.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and should not be considered as a substitute for rigorous experimental validation.
References
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA for Alpha-hemolysin (Hla) in Methicilin-resistant Staphylococcus aureus (MRSA) [bio-protocol.org]
- 3. Quorum Sensing in Gram-Positive Bacteria: Assay Protocols for Staphylococcal agr and Enterococcal fsr Systems | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 6. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound | Bentham Science [eurekaselect.com]
The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
A comprehensive technical guide detailing the diverse biological activities of isoxazole (B147169) derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties have established it as a cornerstone in the development of novel therapeutic agents across a wide range of disease areas.[1][2] Isoxazole derivatives are known to exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic properties.[3][4][5] This guide explores the core biological activities of isoxazole derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this promising field.
Core Biological Activities and Mechanisms of Action
Isoxazole-containing compounds exert their therapeutic effects by interacting with a wide array of biological targets. Their versatility allows for structural modifications that can be tailored to inhibit specific enzymes, disrupt protein-protein interactions, or modulate cellular signaling pathways.[1]
Anticancer Activity
Isoxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through various mechanisms such as the induction of apoptosis, inhibition of protein kinases, and disruption of heat shock proteins.[6][7][8]
A notable mechanism of action for several anticancer isoxazole derivatives is the inhibition of Heat Shock Protein 90 (HSP90).[6][9] HSP90 is a molecular chaperone responsible for the conformational maturation and stability of numerous oncogenic proteins, including HER2, AKT, and Raf.[8][10] By inhibiting HSP90, isoxazole derivatives can trigger the degradation of these client proteins, leading to the simultaneous disruption of multiple signaling pathways crucial for tumor growth and survival.[8]
Table 1: Anticancer Activity of Selected Isoxazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 3,5-Diamino-4-(2'-bromophenylazo) isoxazole | PC3 (Prostate) | IC₅₀ | 38.63 µM | [11] |
| 3,5-Diamino-4-(3'-chlorophenylazo) isoxazole | PC3 (Prostate) | IC₅₀ | 47.27 µM | [11] |
| Isoxazole Chalcone (B49325) Derivative (10a) | DU145 (Prostate) | IC₅₀ | 0.96 µM | [12] |
| Isoxazole Chalcone Derivative (10b) | DU145 (Prostate) | IC₅₀ | 1.06 µM | [12] |
| Isoxazole-linked Indole C-glycoside (34) | MDA-MB-231 (Breast) | IC₅₀ | 22.3 µM | [13] |
| Diosgenin-Isoxazole Derivative (24) | MCF-7 (Breast) | IC₅₀ | 9.15 µM | [12] |
| Meisoindigo-Isoxazole Derivative (11) | MCF-7 (Breast) | IC₅₀ | 2.3 µM | [12] |
Antimicrobial Activity
The isoxazole scaffold is a key component in several clinically used antibiotics, such as cloxacillin (B1194729) and sulfamethoxazole.[14] Novel isoxazole derivatives continue to be explored for their potential to combat a wide range of pathogenic bacteria and fungi.[10] The presence of certain substituents on the isoxazole ring system has been shown to enhance antimicrobial efficacy. For instance, electron-withdrawing groups like fluorine and chlorine on appended phenyl rings can increase activity.[15]
Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives
| Compound Code | Bacterial/Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| 178f | Escherichia coli | MIC | 95 | [15] |
| 178e | Staphylococcus aureus | MIC | 95 | [15] |
| 4e | Candida albicans | MIC | 6 - 60 | [16] |
| 4g | Candida albicans | MIC | 6 - 60 | [16] |
| 4h | Candida albicans | MIC | 6 - 60 | [16] |
| TPI-2 | Staphylococcus aureus | MIC | - | |
| TPI-5 | Bacillus subtilis | MIC | - |
Anti-inflammatory Activity
A significant number of isoxazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[17][18] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2 over COX-1, these derivatives can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound Code | Assay | Activity Metric | Value | Reference |
| C6 | in vitro COX-2 Inhibition | IC₅₀ | 0.55 µM | [19] |
| C5 | in vitro COX-2 Inhibition | IC₅₀ | 0.85 µM | [19] |
| C3 | in vitro COX-2 Inhibition | IC₅₀ | 0.93 µM | [19] |
| 146 | Carrageenan-induced paw edema | % Inhibition | 77.42% (at 4h) | [20] |
| 7a | Carrageenan-induced paw edema | % Inhibition | 51% | [17][21] |
Other Notable Biological Activities
-
Antiviral Activity: Isoxazole derivatives have demonstrated potential against various viruses, including tobacco mosaic virus (TMV), cucumber mosaic virus (CMV), and coxsackievirus B3.[22][23][24]
-
Anticonvulsant Activity: Certain isoxazole derivatives have shown significant anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) induced seizure test.[25][26][27] Some have been found to act by selectively blocking voltage-gated sodium channels.[28]
-
Analgesic Activity: The pain-relieving properties of isoxazole derivatives have been documented, with some compounds showing efficacy comparable to standard drugs in models like the hot plate test.[29][30][31]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of isoxazole derivatives.
Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol describes a common method for synthesizing isoxazoles, which are often used as precursors for more complex derivatives.
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate aromatic ketone and an aromatic aldehyde in ethanol (B145695).
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise while stirring at room temperature.
-
Continue stirring for several hours until a precipitate (the chalcone) forms.
-
Collect the solid by filtration, wash with cold water until neutral, and recrystallize from a suitable solvent (e.g., ethanol).[32]
-
-
Isoxazole Ring Formation:
-
Reflux a mixture of the synthesized chalcone and hydroxylamine (B1172632) hydrochloride in a suitable solvent such as ethanol or acetic acid.[33]
-
A base (e.g., sodium acetate (B1210297) or potassium hydroxide) is typically added to facilitate the cyclization reaction.[34]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid precipitate by filtration, wash thoroughly with water, and purify by recrystallization.[34]
-
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[22][23][35]
-
Cell Seeding:
-
Culture cancer cells in a suitable medium and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[36]
-
-
Compound Treatment:
-
Prepare stock solutions of the isoxazole derivatives in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions with culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[23]
-
Add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[22][36] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[23]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[35]
-
Shake the plate gently for a few minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[22]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][28][29]
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of each isoxazole derivative in a suitable solvent.
-
Perform a serial two-fold dilution of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[27]
-
-
Inoculum Preparation:
-
Culture the test microorganism (bacteria or fungi) overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[27]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[24]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[2][20][37]
-
Animal Acclimatization and Grouping:
-
Use adult rats or mice, and allow them to acclimatize to the laboratory conditions for at least a week.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin (B1671933) or diclofenac (B195802) sodium), and test groups for different doses of the isoxazole derivatives.
-
-
Compound Administration:
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[2]
-
-
Measurement of Paw Volume:
-
Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[37]
-
The difference between the initial and subsequent paw volumes indicates the degree of edema.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
-
Conclusion
The isoxazole scaffold represents a highly versatile and valuable core structure in modern drug discovery. The diverse range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores the therapeutic potential of isoxazole derivatives. This technical guide provides a foundational overview of these activities, supported by quantitative data and detailed experimental protocols, to serve as a resource for researchers dedicated to advancing the development of novel isoxazole-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dol.inf.br [dol.inf.br]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. jopir.in [jopir.in]
- 16. researchgate.net [researchgate.net]
- 17. ptgcn.com [ptgcn.com]
- 18. Hot plate analgesiometer | PPTX [slideshare.net]
- 19. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. protocols.io [protocols.io]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. academic.oup.com [academic.oup.com]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchhub.com [researchhub.com]
- 36. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 38. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the AgrA-DNA Binding Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Accessory Gene Regulator (Agr) quorum-sensing system is a critical determinant of virulence in Staphylococcus aureus. The response regulator AgrA, a DNA-binding protein, is the master regulator of this system, controlling the expression of a vast array of virulence factors. Inhibition of the AgrA-DNA interaction presents a promising anti-virulence strategy to combat S. aureus infections, particularly those caused by antibiotic-resistant strains. This technical guide provides a comprehensive overview of the AgrA-DNA binding inhibition mechanism, detailing the molecular interactions, key signaling pathways, and methods for identifying and characterizing inhibitors. It is intended to serve as a resource for researchers and drug development professionals working to develop novel therapeutics targeting this crucial bacterial regulatory system.
The Agr Quorum-Sensing System: A Signaling Cascade for Virulence
The agr locus in Staphylococcus aureus orchestrates a cell-density-dependent regulatory network that governs the expression of virulence factors.[1] This system is composed of two divergent transcripts, RNAII and RNAIII, driven by the P2 and P3 promoters, respectively.[2]
The RNAII transcript encodes four proteins: AgrD, AgrB, AgrC, and AgrA.[2] AgrD is the precursor of the autoinducing peptide (AIP).[2] The transmembrane endopeptidase AgrB processes and exports AIP into the extracellular environment.[2] As the bacterial population density increases, so does the concentration of AIP.[3] At a threshold concentration, AIP binds to and activates the transmembrane sensor histidine kinase, AgrC.[4] This binding event triggers a trans-autophosphorylation of AgrC.[3] The phosphate (B84403) group is then transferred to the response regulator, AgrA.[4]
Phosphorylated AgrA (AgrA-P) undergoes dimerization and acts as a transcriptional regulator.[3][5] AgrA-P binds to specific DNA sequences in the P2 and P3 promoter regions, creating a positive feedback loop that amplifies the production of the agr components and drives the expression of RNAIII.[4] RNAIII is the primary effector molecule of the agr system, a regulatory RNA that upregulates the expression of secreted virulence factors (e.g., toxins, proteases) and downregulates the expression of surface-associated adhesins.[6]
Figure 1. The Staphylococcus aureus Agr quorum-sensing signaling pathway and point of inhibition.
The AgrA-DNA Interaction: A Novel Binding Mechanism
The C-terminal domain of AgrA belongs to the LytTR family of DNA-binding proteins.[7] This domain is structurally distinct from the more common helix-turn-helix motifs.[7] The crystal structure of the AgrA LytTR domain in complex with its DNA target reveals a unique binding mechanism.[7]
The LytTR domain adopts a 10-stranded β-fold.[7] It interacts with DNA by inserting loops into successive major grooves and the intervening minor groove on one face of the DNA duplex.[7] This interaction induces a significant bend in the DNA.[7] Specificity is achieved through direct and water-mediated contacts between amino acid residues in the loops and the DNA bases. Key residues essential for DNA binding have been identified, including H169 and R233, which make direct base contacts.[7]
Inhibition of AgrA-DNA Binding: A Therapeutic Strategy
Targeting the AgrA-DNA interaction is an attractive anti-virulence strategy because it aims to disarm the pathogen rather than kill it, which may reduce the selective pressure for developing resistance.[8] Several small molecules have been identified that inhibit the DNA-binding activity of AgrA.
These inhibitors are thought to bind to a hydrophobic cleft in the LytTR domain, interfering with the residues crucial for DNA recognition and binding.[5] By preventing AgrA from binding to the P2 and P3 promoters, these molecules disrupt the entire agr signaling cascade, leading to a downregulation of virulence factor expression.[9]
Known Inhibitors of AgrA-DNA Binding
A number of compounds have been identified that directly or indirectly inhibit AgrA's ability to bind DNA. These include:
-
Savirin: A small molecule inhibitor identified through high-throughput screening that blocks the transcriptional function of AgrA.[9]
-
F12 and F19: Biaryl hydroxyketones that block AgrA from binding to its promoter.[8][10]
-
Fragment Compounds: Several small, drug-like fragments have been shown to bind to the LytTR domain and inhibit DNA binding, providing a starting point for the development of more potent inhibitors.[11]
-
ω-hydroxyemodin: This compound has been shown to directly bind to AgrA and prevent its interaction with the P2 promoter.[12]
Quantitative Data on AgrA-DNA Binding and Inhibition
The following tables summarize key quantitative data related to the affinity of AgrA for its DNA targets and the potency of various inhibitors.
Table 1: AgrA-DNA Binding Affinities
| AgrA Construct | DNA Target | Method | Kd | Reference |
| Wild-type AgrAC | 19-bp duplex with consensus sequence | Isothermal Titration Calorimetry | ~80 nM | [7] |
| H169A AgrAC | 19-bp duplex with consensus sequence | Isothermal Titration Calorimetry | ~3.2 µM (40-fold higher) | [7] |
| R233A AgrAC | 19-bp duplex with consensus sequence | Isothermal Titration Calorimetry | ~7.2 µM (90-fold higher) | [7] |
| N201A AgrAC | 19-bp duplex with consensus sequence | Isothermal Titration Calorimetry | ~800 nM (10-fold higher) | [7] |
| Full-length unphosphorylated AgrA | P2 promoter | Electrophoretic Mobility Shift Assay | 3.8 nM | [7] |
| Full-length phosphorylated AgrA | P2 promoter | Electrophoretic Mobility Shift Assay | 0.16 nM | [7] |
Table 2: IC50 Values of AgrA Inhibitors
| Inhibitor | Assay | Target | IC50 | Reference |
| Savirin | Electrophoretic Mobility Shift Assay | AgrAc-DNA binding | 83 µM | [13] |
| 4-phenoxyphenol | Electrophoretic Mobility Shift Assay | AgrAC-DNA binding | Inhibition at millimolar concentrations | [11] |
| 9H-xanthene-9-carboxylic acid | Electrophoretic Mobility Shift Assay | AgrAC-DNA binding | Inhibition at millimolar concentrations | [11] |
| 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid | Electrophoretic Mobility Shift Assay | AgrAC-DNA binding | Inhibition at millimolar concentrations | [11] |
Experimental Protocols for Studying AgrA-DNA Binding and Inhibition
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, also known as a gel shift assay, is a common technique used to study protein-DNA interactions. It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA fragment.
Detailed Methodology:
-
Probe Preparation:
-
Synthesize and purify a short DNA oligonucleotide (typically 20-50 bp) containing the AgrA binding site (e.g., from the P2 or P3 promoter).
-
Label the 5' end of the oligonucleotide with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Anneal the labeled single-stranded DNA with its complementary unlabeled strand to form a double-stranded probe.
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol):
-
Purified AgrA protein (or its C-terminal domain) at various concentrations.
-
Labeled DNA probe at a constant, low concentration (e.g., 1 nM).
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of the protein to the probe.
-
For inhibition studies, add the inhibitor at various concentrations.
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide (B121943) in 0.5x TBE buffer).
-
Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent denaturation of the protein-DNA complex.
-
Run the gel until the free probe has migrated a sufficient distance.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to a phosphor screen or X-ray film.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the free probe and the protein-DNA complex.
-
The fraction of bound probe can be plotted against the protein concentration to determine the dissociation constant (Kd).
-
For inhibition studies, the percentage of inhibition can be plotted against the inhibitor concentration to determine the IC50 value.
-
Figure 2. General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting
DNase I footprinting is used to identify the specific DNA sequence to which a protein binds. The principle is that a protein bound to DNA will protect that region from cleavage by the nuclease DNase I.
Detailed Methodology:
-
Probe Preparation:
-
Prepare a DNA fragment containing the putative AgrA binding site, uniquely end-labeled on one strand with a radioactive or fluorescent tag.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of purified AgrA protein under conditions that allow for specific binding.
-
-
DNase I Digestion:
-
Add a low concentration of DNase I to the binding reactions and incubate for a short period to achieve partial, random cleavage of the DNA.
-
Stop the reaction by adding a chelating agent (e.g., EDTA) and denaturing the protein.
-
-
Analysis:
-
Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide sequencing gel.
-
A "footprint," a region where the DNA was protected from cleavage by the bound protein, will appear as a gap in the ladder of DNA fragments compared to a control reaction without the protein.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.
Detailed Methodology:
-
Chip Preparation:
-
Immobilize a biotinylated DNA oligonucleotide containing the AgrA binding site onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of purified AgrA protein (the analyte) over the sensor chip surface.
-
The binding of AgrA to the immobilized DNA results in a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
-
Data Analysis:
-
The binding data is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
For inhibition studies, a fixed concentration of AgrA can be pre-incubated with varying concentrations of an inhibitor before being injected over the chip.
-
Conclusion and Future Directions
The inhibition of AgrA-DNA binding represents a compelling strategy for the development of novel anti-virulence therapies against Staphylococcus aureus. A thorough understanding of the molecular mechanisms underlying this interaction and the signaling pathways it governs is crucial for the rational design of effective inhibitors. The experimental approaches detailed in this guide provide a robust framework for identifying and characterizing new chemical entities that target this critical node in staphylococcal pathogenesis. Future research should focus on the discovery of more potent and specific AgrA inhibitors with favorable pharmacokinetic properties, and on elucidating the in vivo efficacy and potential for resistance development of these compounds. Such efforts will be instrumental in advancing the next generation of therapeutics to combat the growing threat of antibiotic-resistant S. aureus infections.
References
- 1. agr function in clinical Staphylococcus aureus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 3. casegroup.rutgers.edu [casegroup.rutgers.edu]
- 4. Regulation of virulence in Staphylococcus aureus: molecular mechanisms and remaining puzzles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Mutagenesis and Inhibition of Staphylococcus aureus AgrA LytTR Domain Using Phenazine Scaffolds: Insight From a Biophysical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the Staphylococcus aureus AgrA LytTR Domain Bound to DNA Reveals a Beta Fold with a Novel Mode of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule AgrA inhibitors F12 and F19 act as antivirulence agents against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a Hydrophobic Cleft in the LytTR Domain of AgrA as a Locus for Small Molecule Interactions that Inhibit DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Central Role of AgrA in Staphylococcus aureus Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The accessory gene regulator (Agr) system is a cornerstone of Staphylococcus aureus pathogenicity, orchestrating the expression of a vast arsenal (B13267) of virulence factors in a cell-density-dependent manner. At the heart of this quorum-sensing system lies AgrA, a response regulator that acts as a master switch, fine-tuning the transition from a colonizing to an invasive phenotype. This technical guide provides an in-depth exploration of the multifaceted role of AgrA in S. aureus virulence, detailing its regulatory mechanisms, target genes, and the experimental methodologies used to elucidate its function.
The Agr Quorum-Sensing Cascade: AgrA as the Effector
The Agr system is a sophisticated two-component signal transduction pathway. The process is initiated by the accumulation of an autoinducing peptide (AIP), a signaling molecule produced from the AgrD precursor and processed and secreted by AgrB.[1] As the bacterial population density increases, so does the extracellular concentration of AIP.
Upon reaching a threshold concentration, AIP binds to the transmembrane sensor histidine kinase, AgrC. This binding event triggers the autophosphorylation of AgrC, which in turn catalyzes the phosphorylation of the cytoplasmic response regulator, AgrA.[1] Phosphorylated AgrA (AgrA-P) is the active form of the protein and functions as a transcription factor, binding to specific DNA sequences in the promoter regions of its target genes.[1][2]
Dual Regulatory Function of AgrA: RNAIII-Dependent and -Independent Pathways
AgrA exerts its regulatory effects through two distinct pathways:
-
RNAIII-Dependent Regulation: AgrA-P binds with high affinity to the P3 promoter, driving the transcription of a large regulatory RNA molecule known as RNAIII.[3][4] RNAIII is the primary effector molecule of the Agr system, acting as a post-transcriptional regulator for a multitude of virulence factor-encoding mRNAs.[4] It typically upregulates the expression of secreted toxins and enzymes while downregulating the expression of surface-associated adhesins.[4][5] This switch facilitates the dissemination of the bacteria from the initial site of infection.
-
RNAIII-Independent Regulation: AgrA-P also directly regulates the expression of certain genes independently of RNAIII. A prime example is the family of phenol-soluble modulins (PSMs), which are small, cytolytic peptides that play a crucial role in immune evasion and biofilm structuring.[4] AgrA-P binds directly to the promoters of the psmα and psmβ operons, activating their transcription.[4]
Furthermore, AgrA-P autoregulates its own synthesis by binding to the P2 promoter, which drives the transcription of the agrBDCA operon, creating a positive feedback loop that amplifies the quorum-sensing response.[1][2]
Quantitative Impact of AgrA on Virulence Factor Expression
| Virulence Factor Class | Gene(s) | Regulation by AgrA | Fold Change in agrA Mutant (approximate) | Reference |
| Regulatory RNAs | hld (within RNAIII) | Positive | ↓ >1000-fold | [6] |
| agrA, B, C, D | Positive (autoregulation) | ↓ 20 to 30-fold | [6] | |
| Toxins | α-hemolysin (hla) | Positive (via RNAIII) | ↓ (significant) | [7] |
| Phenol-Soluble Modulins (psm) | Positive (direct) | ↓ (significant) | [4] | |
| Adhesins | Protein A (spa) | Negative (via RNAIII) | ↑ (significant) | [8] |
| Enzymes | Proteases | Positive (via RNAIII) | ↓ (significant) | [3] |
| Lipases | Positive (via RNAIII) | ↓ (significant) | [9] |
Note: This table represents a synthesis of data from multiple sources. The fold changes are approximate and intended to demonstrate the magnitude and direction of regulation by AgrA.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: AgrA signaling pathway in S. aureus.
Caption: EMSA experimental workflow for AgrA-DNA binding.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the function of AgrA.
Purification of Recombinant His-tagged AgrA
This protocol describes the purification of N-terminally His-tagged AgrA from E. coli.
a. Expression of Recombinant AgrA:
-
Transform E. coli BL21(DE3)pLysS with a pET-based expression vector containing the agrA gene with an N-terminal 6xHis tag.
-
Inoculate a 10 mL overnight culture of LB broth containing the appropriate antibiotics and grow at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Continue to grow the culture for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.
b. Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
c. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged AgrA protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to assess purity.
d. Buffer Exchange:
-
Pool the fractions containing pure AgrA.
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified AgrA at -80°C in aliquots.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro interaction between AgrA and its target DNA promoters.
a. Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the AgrA binding site within a target promoter (e.g., P3).
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
End-label the probe with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin (B1667282) or a fluorescent dye.
-
Purify the labeled probe to remove unincorporated label.
b. Binding Reaction:
-
Set up binding reactions in a final volume of 20 µL.
-
To each reaction, add binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and the labeled probe (at a final concentration of ~20-50 pM).
-
Add increasing concentrations of purified AgrA protein to the reactions. Include a negative control with no AgrA.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
c. Electrophoresis and Detection:
-
Add loading dye to the binding reactions.
-
Load the samples onto a native polyacrylamide gel (e.g., 5-6% acrylamide (B121943) in 0.5x TBE buffer).
-
Run the gel at a constant voltage at 4°C.
-
After electrophoresis, dry the gel (for radioactive probes) and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence, or visualize directly if a fluorescent label was used.
-
A "shift" in the migration of the labeled probe in the presence of AgrA indicates the formation of a protein-DNA complex.
DNase I Footprinting Assay
This technique is used to precisely map the binding site of AgrA on a DNA fragment.
a. Probe Preparation:
-
Generate a DNA fragment (~150-300 bp) containing the putative AgrA binding site.
-
Uniquely label one end of the DNA fragment with [γ-32P]ATP. This can be achieved by labeling a specific primer before PCR amplification or by labeling a restriction enzyme-digested fragment.
-
Purify the end-labeled probe.
b. Binding and Digestion:
-
Incubate the end-labeled probe with varying concentrations of purified AgrA in a binding buffer similar to that used for EMSA.
-
After the binding reaction has reached equilibrium, add a low concentration of DNase I to each reaction. The concentration of DNase I should be optimized to introduce, on average, one single-strand nick per DNA molecule.
-
Allow the DNase I digestion to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
c. Analysis:
-
Purify the DNA fragments from the reaction mixtures.
-
Denature the DNA fragments by heating and load them onto a high-resolution denaturing polyacrylamide sequencing gel, alongside a sequencing ladder (e.g., Maxam-Gilbert sequencing) of the same DNA fragment.
-
After electrophoresis, dry the gel and perform autoradiography.
-
The region where AgrA was bound to the DNA will be protected from DNase I digestion, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane without AgrA.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the in vivo binding of AgrA to its target promoters in S. aureus.
a. Cross-linking and Chromatin Preparation:
-
Grow S. aureus cultures to the desired growth phase.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture to a final concentration of 1% and incubating for a short period.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them using lysostaphin (B13392391) and sonication to shear the chromatin into fragments of 200-800 bp.
b. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared chromatin with an antibody specific for AgrA (or an epitope tag if a tagged version of AgrA is used). Include a negative control with a non-specific IgG antibody.
-
Precipitate the antibody-protein-DNA complexes by adding protein A/G agarose beads.
-
Wash the beads extensively to remove non-specifically bound chromatin.
c. Elution and DNA Purification:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
d. Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of putative AgrA target genes.
-
Enrichment of a specific promoter in the AgrA immunoprecipitated sample compared to the IgG control indicates in vivo binding of AgrA to that promoter.
Conclusion
AgrA stands as a critical regulator in the intricate network that governs S. aureus virulence. Its role as the central response regulator of the Agr quorum-sensing system allows it to translate population density information into a coordinated and potent pathogenic response. Through both RNAIII-dependent and -independent mechanisms, AgrA fine-tunes the expression of a vast repertoire of virulence factors, facilitating the transition from a commensal to an invasive lifestyle. A thorough understanding of AgrA's function and the methodologies to study it are paramount for the development of novel anti-virulence strategies to combat the significant threat posed by S. aureus infections. Targeting AgrA or the signaling pathways that lead to its activation represents a promising avenue for the discovery of new therapeutics that disarm this formidable pathogen without exerting selective pressure for resistance.
References
- 1. Identification of Staphylococcus aureus virulence-modulating RNA from transcriptomics data with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational features of the Staphylococcus aureus AgrA-promoter interactions rationalize quorum-sensing triggered gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative quantitative comparisons of the extracellular protein profiles of Staphylococcus aureus UAMS-1 and its sarA, agr, and sarA agr regulatory mutants using one-dimensional polyacrylamide gel electrophoresis and nanocapillary liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. RNA-Seq Reveals Differential Gene Expression in Staphylococcus aureus with Single-Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Dependent Differences in the Regulatory Roles of sarA and agr in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery of Novel AgrA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Traditional antibiotics that aim to kill bacteria or inhibit their growth exert strong selective pressure, leading to the evolution of resistance. A promising alternative strategy is the development of anti-virulence agents that disarm pathogens without killing them, thereby reducing the likelihood of resistance. The Accessory Gene Regulator (Agr) quorum-sensing system in Staphylococcus aureus is a prime target for such an approach, and its response regulator, AgrA, has emerged as a key druggable node in the virulence cascade. This technical guide provides an in-depth overview of the discovery of novel AgrA inhibitors, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
The AgrA Signaling Pathway: A Master Regulator of Virulence
The Agr system is a complex signaling network that controls the expression of a vast array of virulence factors in S. aureus in a cell-density-dependent manner.[1][2] The pathway is initiated by the production and secretion of an autoinducing peptide (AIP).[3][4] As the bacterial population grows, the extracellular concentration of AIP increases. At a critical threshold, AIP binds to and activates the membrane-bound histidine kinase sensor, AgrC.[3][4] This binding event triggers a phosphorylation cascade, leading to the autophosphorylation of AgrC. The phosphate (B84403) group is then transferred to the response regulator, AgrA.[3][4]
Phosphorylated AgrA acts as a transcription factor, binding to specific promoter regions (P2 and P3) in the agr locus.[3][4][5] This binding initiates the transcription of two major RNA molecules: RNAII and RNAIII.[1][2][4] RNAII is a polycistronic transcript that encodes the proteins of the Agr system itself (AgrB, D, C, and A), creating a positive feedback loop that amplifies the quorum-sensing signal.[1][3] RNAIII is the primary effector molecule of the Agr system, a regulatory RNA that upregulates the expression of secreted virulence factors, such as toxins (e.g., α-hemolysin, phenol-soluble modulins), and downregulates the expression of surface-associated proteins.[1][2] By inhibiting AgrA, the entire downstream virulence cascade can be effectively shut down.
Discovery of Novel AgrA Inhibitors: A Quantitative Overview
Several small molecule inhibitors of AgrA have been identified through various screening and rational design approaches. These compounds typically function by preventing the binding of AgrA to its target DNA promoters. Below is a summary of key quantitative data for some of the most well-characterized AgrA inhibitors.
| Inhibitor | Target | Method of Action | IC50 / Binding Affinity | In Vivo Efficacy | Reference |
| Savirin | AgrA | Disrupts AgrA-mediated quorum sensing.[6][7] | Not specified | Efficacious in murine skin infection models, promoting clearance of agr+ bacteria.[6] | [6][7][8] |
| F12 | AgrA (C-terminal DNA-binding domain) | Blocks AgrA from binding to its promoter.[9][10] | 98% inhibition of hemolysis at 1 µg/ml (in vitro).[11] | More efficacious in vitro.[9][10][12] | [9][10][11][12] |
| F19 | AgrA (C-terminal DNA-binding domain) | Blocks AgrA from binding to its promoter.[9][10] | Binding affinity (AgrA_C): 2.9 ± 0.4 µM.[13] | 100% survival in a murine MRSA bacteremia/sepsis model.[9][10][12] Enhances antibiotic efficacy.[9][10] | [9][10][12][13] |
| Azan-7 | AgrA | Inhibits AgrA binding to the P3 promoter.[14][15] | Kd for AgrA: 90.89 nM.[14] | Not specified | [14][15] |
| Biaryl hydroxyketones | AgrA | Disrupt the AgrA-P3 interaction.[11] | Not specified | Not specified | [11] |
| Curcumin and Eugenol | AgrA | Downregulate agrA gene expression.[16] | Not specified | Not specified | [16] |
Experimental Protocols for AgrA Inhibitor Discovery and Characterization
The identification and validation of novel AgrA inhibitors involve a multi-step process that combines high-throughput screening with detailed biochemical and in vivo assays. The following sections outline the core experimental protocols.
High-Throughput Screening (HTS) for AgrA Inhibitors
HTS is a critical first step in identifying potential AgrA inhibitors from large compound libraries. A common approach involves the use of reporter gene assays.[17]
Experimental Workflow for HTS:
Detailed Methodology: S. aureus agr Reporter Assay
-
Strain Construction: An S. aureus reporter strain is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of the agr P3 promoter.[17]
-
Assay Preparation: The reporter strain is grown to the mid-exponential phase and then diluted in fresh medium.
-
Compound Addition: The diluted bacterial culture is dispensed into 96- or 384-well plates, and compounds from a chemical library are added to each well at a defined concentration.
-
Incubation: The plates are incubated at 37°C with shaking for a specified period to allow for bacterial growth and reporter gene expression.
-
Signal Detection: The reporter signal (luminescence or fluorescence) is measured using a plate reader. A decrease in the reporter signal in the presence of a compound, without significant inhibition of bacterial growth (measured by optical density), indicates potential inhibition of the Agr system.
Biochemical Validation: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a fundamental technique used to confirm the direct inhibition of AgrA binding to its DNA target.[7]
Detailed Methodology: EMSA for AgrA-DNA Binding
-
Reagents:
-
Purified recombinant AgrA protein (often the C-terminal DNA-binding domain is used as full-length AgrA can be prone to aggregation).[9][13]
-
A DNA probe corresponding to the P3 promoter sequence, labeled with a detectable marker (e.g., 32P or a fluorescent dye).[9]
-
Binding buffer containing appropriate salts, buffering agents, and non-specific competitor DNA (e.g., poly(dI-dC)).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Binding Reaction:
-
Purified AgrA protein is incubated with the labeled DNA probe in the binding buffer.
-
Increasing concentrations of the test compound are added to the binding reactions.
-
The reactions are incubated at room temperature to allow for binding to reach equilibrium.
-
-
Electrophoresis:
-
The binding reactions are loaded onto a non-denaturing polyacrylamide gel.
-
Electrophoresis is performed to separate the protein-DNA complexes from the free DNA probe.
-
-
Detection:
-
The gel is dried and exposed to X-ray film (for 32P) or imaged using a fluorescence scanner.
-
A decrease in the intensity of the shifted band (AgrA-DNA complex) with increasing concentrations of the test compound indicates inhibition of DNA binding.[9]
-
Cellular Validation: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to quantify the effect of AgrA inhibitors on the expression of downstream virulence genes.
Detailed Methodology: qRT-PCR for Virulence Gene Expression
-
Bacterial Culture and Treatment: S. aureus is grown to the desired growth phase, and then treated with the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
RNA Isolation: Total RNA is extracted from the bacterial cells using a commercial kit or a standard protocol involving cell lysis and purification.[5]
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for target virulence genes (e.g., hla for α-hemolysin, psmα for phenol-soluble modulin α) and a housekeeping gene for normalization (e.g., 16S rRNA or gyrB).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. A significant decrease in the expression of virulence genes in the presence of the compound confirms its inhibitory activity in a cellular context.[13]
In Vivo Efficacy Models
The ultimate validation of a novel AgrA inhibitor lies in its ability to attenuate virulence in a living organism. Murine infection models are commonly used for this purpose.
Common In Vivo Models:
-
Murine Skin Infection Model: This model assesses the ability of a topically or systemically administered inhibitor to reduce abscess formation and bacterial burden in a skin lesion.[6][9]
-
Murine Bacteremia/Sepsis Model: This model evaluates the efficacy of an inhibitor in preventing mortality and reducing bacterial load in the bloodstream following a systemic infection.[9][10][12]
Example Protocol Outline: Murine MRSA Wound Infection Model
-
Animal Model: Immunocompetent or immunocompromised mice are used.
-
Infection: A defined number of MRSA colony-forming units (CFUs) are inoculated into a full-thickness skin wound.
-
Treatment: The test compound is administered (e.g., topically or via intraperitoneal injection) at specified doses and time intervals. A vehicle control group and potentially an antibiotic-treated group are included for comparison.
-
Outcome Measures:
Conclusion
The discovery of novel AgrA inhibitors represents a paradigm shift in the fight against S. aureus infections. By targeting virulence rather than bacterial viability, these compounds have the potential to serve as powerful adjunctive or standalone therapies that are less prone to the development of resistance. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and validation of the next generation of anti-virulence drugs. As research in this field continues to advance, a deeper understanding of the molecular interactions between inhibitors and AgrA will undoubtedly pave the way for the rational design of even more potent and specific therapeutics.
References
- 1. agr function in clinical Staphylococcus aureus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of virulence in Staphylococcus aureus: molecular mechanisms and remaining puzzles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 5. Conformational features of the Staphylococcus aureus AgrA-promoter interactions rationalize quorum-sensing triggered gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective chemical inhibition of agr quorum sensing in Staphylococcus aureus promotes host defense with minimal impact on resistance. [vivo.health.unm.edu]
- 7. Selective chemical inhibition of agr quorum sensing in Staphylococcus aureus promotes host defense with minimal impact on resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule AgrA inhibitors F12 and F19 act as antivirulence agents against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. Small-molecule AgrA inhibitors F12 and F19 act as antivirulence agents against Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin [frontiersin.org]
- 16. Frontiers | Targeted inhibition of mecA and agrA genes in clinical MRSA isolates by natural bioactive compounds [frontiersin.org]
- 17. High-throughput screening of inhibitors targeting Agr/Fsr quorum sensing in Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of [5-(2-Thienyl)-3-isoxazolyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable and efficient synthesis pathway for [5-(2-Thienyl)-3-isoxazolyl]methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability. This document details the reaction scheme, experimental protocols, and quantitative data to support researchers in the synthesis of this target molecule.
Introduction
This compound is a substituted isoxazole (B147169) featuring a thiophene (B33073) moiety. The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The incorporation of a thiophene ring can further modulate the compound's physicochemical properties and biological activity. This guide outlines a two-step synthesis pathway commencing from commercially available starting materials. The core of this synthesis is a 1,3-dipolar cycloaddition reaction, a powerful and versatile method for the construction of five-membered heterocyclic rings.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-step process:
-
Oximation: The initial step involves the conversion of thiophene-2-carboxaldehyde to thiophene-2-carbaldehyde (B41791) oxime. This is a standard condensation reaction with hydroxylamine (B1172632) hydrochloride.
-
1,3-Dipolar Cycloaddition: The second and key step is the [3+2] cycloaddition of the in-situ generated nitrile oxide from thiophene-2-carbaldehyde oxime with propargyl alcohol. This reaction proceeds with high regioselectivity to yield the desired 3,5-disubstituted isoxazole.
The overall reaction scheme is presented below:
Caption: Overall two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Thiophene-2-carbaldehyde oxime
This procedure details the formation of the oxime intermediate from thiophene-2-carboxaldehyde.
Reaction:
Caption: Oximation of thiophene-2-carboxaldehyde.
Methodology:
-
To a solution of thiophene-2-carboxaldehyde (1 equivalent) in a mixture of ethanol (B145695) and water, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate (B1210297) (1.2 equivalents).
-
The reaction mixture is heated to reflux (approximately 60-80°C) and stirred for 2-4 hours.[1]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford thiophene-2-carbaldehyde oxime as a solid.
Step 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This step involves the in-situ generation of a nitrile oxide from the oxime and its subsequent cycloaddition with propargyl alcohol.
Reaction:
Caption: 1,3-Dipolar cycloaddition to form the final product.
Methodology:
-
Thiophene-2-carbaldehyde oxime (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Propargyl alcohol (1.5 equivalents) is added to the solution.
-
The mixture is cooled in an ice bath, and an aqueous solution of sodium hypochlorite (B82951) (NaOCl, bleach, typically 5-10% solution, 2-3 equivalents) is added dropwise with vigorous stirring. The in-situ generation of the nitrile oxide from the aldoxime is facilitated by the oxidant.
-
The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis pathway.
| Step | Reaction | Reactants | Product | Typical Yield (%) |
| 1 | Oximation | Thiophene-2-carboxaldehyde, Hydroxylamine hydrochloride | Thiophene-2-carbaldehyde oxime | 57-88%[1] |
| 2 | 1,3-Dipolar Cycloaddition | Thiophene-2-carbaldehyde oxime, Propargyl alcohol | This compound | 60-80% (estimated) |
Note: The yield for Step 2 is an estimation based on similar reported 1,3-dipolar cycloaddition reactions. Actual yields may vary depending on the specific reaction conditions and purification.
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Logical workflow for the synthesis and purification of the target compound.
References
Spectroscopic and Mechanistic Insights into [5-(2-Thienyl)-3-isoxazolyl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and mechanistic action of the compound [5-(2-Thienyl)-3-isoxazolyl]methanol. The information is tailored for professionals in research and drug development, with a focus on clear data presentation, detailed experimental protocols, and visualization of its biological pathway.
Core Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₇NO₂S | [1][2] |
| Molecular Weight | 181.21 g/mol | [1][2] |
| CAS Number | 194491-44-6 | [2] |
| Appearance | Light yellow to brown oil | [3] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆
-
Frequency: 400 MHz or higher recommended
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anticipated ~7.0-7.8 | m | 3H | Thiophene (B33073) ring protons |
| Anticipated ~6.5 | s | 1H | Isoxazole (B147169) ring proton |
| Anticipated ~4.7 | d | 2H | -CH₂-OH |
| Anticipated ~3.5 | t | 1H | -CH₂-OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆
-
Frequency: 100 MHz or higher recommended
| Chemical Shift (δ) ppm | Assignment |
| Anticipated ~170 | C=N (Isoxazole) |
| Anticipated ~160 | C-O (Isoxazole) |
| Anticipated ~125-135 | Thiophene ring carbons |
| Anticipated ~100 | CH (Isoxazole) |
| Anticipated ~55-60 | -CH₂-OH |
IR (Infrared) Spectroscopy
-
Sample Preparation: KBr pellet or thin film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Anticipated ~3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| Anticipated ~3100-3000 | Medium | C-H stretch (aromatic/heteroaromatic) |
| Anticipated ~2950-2850 | Medium | C-H stretch (aliphatic) |
| Anticipated ~1600-1400 | Medium-Strong | C=C and C=N stretching (thiophene and isoxazole rings) |
| Anticipated ~1200-1000 | Strong | C-O stretch (alcohol) |
MS (Mass Spectrometry)
-
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)
| m/z | Relative Intensity (%) | Assignment |
| Anticipated 181.02 | High | [M]⁺ (Molecular Ion) |
| Anticipated fragments | Variable | Loss of -CH₂OH, fragmentation of thiophene and isoxazole rings |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of isoxazole derivatives, which can be adapted for this compound.
Synthesis of 5-substituted-3-(hydroxymethyl)isoxazoles
A common route to synthesize 5-substituted isoxazoles involves the cycloaddition reaction between a substituted alkyne and a nitrile oxide, followed by reduction of a carboxylate group to the primary alcohol.
Materials:
-
Ethyl chlorooximidoacetate
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Reducing agent (e.g., Lithium aluminum hydride - LAH)
-
Anhydrous diethyl ether or THF for reduction
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Generation of the Nitrile Oxide: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl chlorooximidoacetate in an anhydrous solvent. Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of triethylamine to the solution to generate the corresponding nitrile oxide in situ.
-
Cycloaddition: To the nitrile oxide solution, add 2-ethynylthiophene dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with water, dilute hydrochloric acid, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.
-
Reduction to the Alcohol: In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent like LAH in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath and slowly add a solution of the purified ester in the same anhydrous solvent.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Quenching and Workup: Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: Purify the final compound by column chromatography.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software. Reference the ¹H NMR spectrum to the residual solvent peak and the ¹³C NMR spectrum to the solvent peak.
Infrared Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, if the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in either positive or negative ion mode using ESI or another appropriate ionization technique.
Mechanism of Action: Inhibition of AgrA-DNA Binding
This compound has been identified as an inhibitor of the Accessory Gene Regulator A (AgrA) in Staphylococcus aureus. AgrA is a key response regulator in the Agr quorum-sensing system, which controls the expression of virulence factors. By binding to DNA, AgrA activates the transcription of genes responsible for toxin production and other pathogenic processes. This compound inhibits this process by preventing the binding of AgrA to its target DNA sequences.
AgrA Signaling Pathway and Inhibition Workflow
The following diagram illustrates the AgrA quorum-sensing pathway and the inhibitory action of this compound.
References
[5-(2-Thienyl)-3-isoxazolyl]methanol derivatives synthesis
An In-depth Technical Guide to the Synthesis of [5-(2-Thienyl)-3-isoxazolyl]methanol Derivatives
Introduction
The isoxazole (B147169) ring is a five-membered heterocyclic scaffold that is a prominent feature in a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] The unique electronic and structural properties of the isoxazole nucleus make it a valuable building block in medicinal chemistry and drug discovery.[3][5]
This technical guide focuses on the synthesis of this compound and its derivatives. This specific scaffold, incorporating a thiophene (B33073) ring, is of significant interest as thiophene-containing compounds often exhibit enhanced biological potency.[6][7] The primary and most versatile method for constructing the 3,5-disubstituted isoxazole core, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, will be detailed.[5][8] This document provides researchers, chemists, and drug development professionals with comprehensive synthetic protocols, quantitative data, and visual workflows to facilitate the preparation of these valuable compounds.
Core Synthetic Strategy: 1,3-Dipolar Cycloaddition
The most efficient and widely adopted method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction.[5][9] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne.[5] A key advantage of this method is its high regioselectivity, which allows for precise control over the substitution pattern of the resulting isoxazole ring.[10]
The overall strategy for synthesizing this compound involves two main steps:
-
Formation of an Aldoxime: The starting material, 2-thiophenecarboxaldehyde, is reacted with hydroxylamine (B1172632) to form the corresponding 2-thiophenecarboxaldehyde oxime.[11]
-
In Situ Nitrile Oxide Generation and Cycloaddition: The aldoxime is then oxidized in situ to generate a highly reactive thiophene-derived nitrile oxide intermediate. This intermediate immediately undergoes a 1,3-dipolar cycloaddition reaction with an alkyne, such as propargyl alcohol, to yield the target this compound.[11][12] Common oxidizing agents for this step include sodium hypochlorite (B82951) (bleach) or hypervalent iodine reagents.[8][12][13]
Detailed Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the aldoxime intermediate and the final cycloaddition to form the target compound.
Protocol 1: Synthesis of 2-Thiophenecarboxaldehyde Oxime
This procedure outlines the conversion of 2-thiophenecarboxaldehyde to its corresponding aldoxime, the precursor for the nitrile oxide.
Materials:
-
2-Thiophenecarboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and pyridine (1.2 equivalents) in a small amount of water to the flask. Pyridine acts as a base to free the hydroxylamine.[11]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Drying: Dry the collected solid (2-thiophenecarboxaldehyde oxime) under vacuum. The product can be used in the next step without further purification, or it can be recrystallized from an appropriate solvent like aqueous ethanol if necessary.
Protocol 2: Synthesis of this compound via In Situ Nitrile Oxide Cycloaddition
This protocol describes the one-pot synthesis of the target compound from the aldoxime via an in situ generated nitrile oxide.[11][12]
Materials:
-
2-Thiophenecarboxaldehyde Oxime (from Protocol 1)
-
Propargyl alcohol
-
Sodium hypochlorite solution (household bleach, ~5-8%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 2-thiophenecarboxaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable organic solvent like DCM in a flask.
-
Oxidation and Cycloaddition: Add aqueous sodium hypochlorite solution (~5 equivalents) dropwise to the stirring solution at room temperature. The reaction is biphasic. The oxidation of the oxime to the nitrile oxide occurs rapidly, followed by the immediate cycloaddition with the propargyl alcohol.[12]
-
Reaction Monitoring: Stir the reaction vigorously for 3-6 hours. Monitor the disappearance of the starting material by TLC.[5]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent (e.g., DCM).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate) to yield the pure this compound.
Quantitative Data Summary
The selection of a synthetic route often depends on factors like reaction time, yield, and conditions. The 1,3-dipolar cycloaddition is highly favored for its efficiency and mild conditions.
| Parameter | Method: 1,3-Dipolar Cycloaddition | Reference |
| Starting Materials | Aldoxime, Alkyne | [1][5] |
| Key Reagents | Oxidizing Agent (e.g., NaOCl, NCS, PIFA) | [1][8][13] |
| Solvent | Dichloromethane (DCM), Ethyl Acetate, Deep Eutectic Solvents | [1][5][12] |
| Temperature (°C) | Room Temperature to 50°C | [1][6] |
| Reaction Time (hours) | 3 - 12 hours | [1][5] |
| Typical Yield (%) | 60 - 95% | [1][8][14] |
NCS: N-Chlorosuccinimide; PIFA: Phenyliodine bis(trifluoroacetate)
Conclusion
The synthesis of this compound derivatives is most effectively achieved through a 1,3-dipolar cycloaddition reaction. This method, which involves the in situ generation of a nitrile oxide from 2-thiophenecarboxaldehyde oxime and its subsequent reaction with an alkyne like propargyl alcohol, is robust, highly regioselective, and proceeds under mild conditions to give good to excellent yields.[1][14] The detailed protocols and workflows provided in this guide offer a clear and reproducible pathway for researchers to synthesize this and related isoxazole compounds, which are valuable scaffolds for further investigation in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. biolmolchem.com [biolmolchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
In Silico Modeling of [5-(2-Thienyl)-3-isoxazolyl]methanol Binding to AgrA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of the quorum sensing inhibitor, [5-(2-Thienyl)-3-isoxazolyl]methanol, to its target protein, AgrA, a key regulator of virulence in Staphylococcus aureus. This document details hypothetical, yet plausible, data and experimental protocols to serve as a framework for research in this area.
Introduction
This compound has been identified as an inhibitor of the AgrA-DNA binding interaction, thereby disrupting the agr quorum sensing system in Staphylococcus aureus. This system controls the expression of a wide array of virulence factors, making its inhibition a promising strategy for the development of novel anti-infective agents. In silico modeling plays a pivotal role in understanding the molecular basis of this inhibition, guiding lead optimization, and designing more potent derivatives.
This guide outlines a prototypical in silico workflow for characterizing the binding of this compound to the LytTR DNA-binding domain of AgrA. It includes hypothetical binding data, detailed computational protocols, and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the in silico modeling of this compound binding to the LytTR domain of S. aureus AgrA.
Table 1: Molecular Docking Results
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |
| This compound | AgrA (LytTR domain) | 4G4K | -8.2 | 1.5 | TYR229, ARG218, HIS199 |
| Control Inhibitor 1 | AgrA (LytTR domain) | 4G4K | -9.5 | 0.3 | TYR229, ARG218, ILE201 |
| Control Inhibitor 2 | AgrA (LytTR domain) | 4G4K | -7.1 | 8.2 | TYR229, SER197 |
Table 2: Molecular Dynamics Simulation Analysis
| System | Simulation Time (ns) | RMSD of Ligand (Å) | RMSF of Binding Site Residues (Å) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) |
| AgrA-[5-(2-Thienyl)-3-isoxazolyl]methanol | 200 | 1.2 ± 0.3 | 0.8 ± 0.2 | -25.7 ± 3.1 |
| Apo-AgrA | 200 | N/A | 1.5 ± 0.4 | N/A |
Experimental Protocols
Molecular Docking
Objective: To predict the binding pose and estimate the binding affinity of this compound within the active site of the AgrA LytTR domain.
Methodology:
-
Protein Preparation:
-
The crystal structure of the S. aureus AgrA LytTR domain is obtained from the Protein Data Bank (PDB ID: 4G4K)[1].
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein using AutoDock Tools.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a molecular builder like Avogadro.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand, and rotatable bonds are defined.
-
-
Grid Generation:
-
A grid box is defined to encompass the putative binding site on the AgrA LytTR domain. The dimensions and center of the grid are determined based on the location of known inhibitors or by identifying conserved pockets.
-
-
Docking Simulation:
-
Molecular docking is performed using AutoDock Vina.
-
The Lamarckian Genetic Algorithm is employed with a set number of runs (e.g., 100) to explore the conformational space of the ligand within the defined grid.
-
-
Analysis of Results:
-
The resulting docking poses are clustered and ranked based on their predicted binding energies.
-
The pose with the lowest binding energy is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
-
Molecular Dynamics Simulation
Objective: To assess the stability of the ligand-protein complex and to calculate a more accurate binding free energy.
Methodology:
-
System Preparation:
-
The docked complex of AgrA and this compound from the molecular docking step is used as the starting structure.
-
The complex is solvated in a periodic box of explicit water molecules (e.g., TIP3P).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Simulation Protocol:
-
The system is first subjected to energy minimization to remove any steric clashes.
-
A short period of position-restrained dynamics is performed to equilibrate the solvent and ions around the protein-ligand complex.
-
A production molecular dynamics simulation is then run for a significant duration (e.g., 200 ns) under constant temperature and pressure (NPT ensemble).
-
-
Trajectory Analysis:
-
The root-mean-square deviation (RMSD) of the ligand and protein backbone is calculated over the simulation trajectory to assess the stability of the complex.
-
The root-mean-square fluctuation (RMSF) of individual residues in the binding site is analyzed to identify flexible regions.
-
-
Binding Free Energy Calculation:
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy from the simulation trajectory.
-
Visualizations
S. aureus Agr Quorum Sensing Pathway
Caption: The S. aureus Agr quorum sensing signaling pathway.
In Silico Modeling Workflow
Caption: A general workflow for in silico modeling of small molecules.
References
Methodological & Application
Application Notes and Protocols for [5-(2-Thienyl)-3-isoxazolyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of [5-(2-Thienyl)-3-isoxazolyl]methanol, a known inhibitor of the AgrA-DNA binding interaction in Staphylococcus aureus. This document includes key physicochemical properties, a representative synthesis protocol, and detailed methods for its application in studying bacterial quorum sensing. The provided information is intended to facilitate further research into the development of novel anti-virulence agents targeting bacterial infections.
Physicochemical Properties and Biological Activity
This compound is a small molecule inhibitor that disrupts the accessory gene regulator (Agr) quorum sensing system in Staphylococcus aureus. This system controls the expression of a wide array of virulence factors. By inhibiting the binding of the response regulator AgrA to its DNA targets, this compound can effectively reduce the production of toxins and other virulence factors.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₂S | [1][2] |
| Molecular Weight | 181.21 g/mol | [1][2] |
| CAS Number | 194491-44-6 | [1][2] |
| Appearance | Light yellow to brown oil | |
| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | |
| Biological Target | AgrA-DNA interaction in Staphylococcus aureus | [3][4] |
| Reported Activity | Reduction of AgrA-regulated transcripts (psmα1, psmβ1, agrA, RNAIII) at 120 µM | [5] |
| Observed Effect | 1.6 to 22-fold decrease in the expression of AgrA-regulated transcripts | [5] |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be achieved via a 1,3-dipolar cycloaddition reaction between thiophene-2-carbonitrile oxide and propargyl alcohol. The following is a representative protocol based on general methods for isoxazole (B147169) synthesis.[6][7][8][9][10]
Step 1: Generation of Thiophene-2-carbonitrile oxide
-
To a solution of thiophene-2-aldoxime (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate, add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Upon completion of the chlorination, add a non-nucleophilic base, such as triethylamine, dropwise to the reaction mixture at 0 °C to facilitate the in-situ generation of thiophene-2-carbonitrile oxide.
Step 2: 1,3-Dipolar Cycloaddition
-
To the freshly generated thiophene-2-carbonitrile oxide solution, add propargyl alcohol (1.2 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.
In Vitro Inhibition of AgrA-Regulated Gene Expression
This protocol describes a method to assess the inhibitory effect of this compound on the expression of AgrA-regulated genes in S. aureus using quantitative real-time PCR (qRT-PCR).[5]
-
Bacterial Culture: Grow S. aureus (e.g., USA300 strain) overnight in a suitable medium such as Tryptic Soy Broth (TSB).
-
Treatment: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh TSB. Add this compound (dissolved in a suitable solvent like DMSO) to the desired final concentration (e.g., 120 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cultures at 37°C with shaking for a defined period (e.g., 8 hours) to allow for bacterial growth and gene expression.
-
RNA Extraction: Harvest the bacterial cells by centrifugation. Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target AgrA-regulated genes (e.g., psmα1, psmβ1, agrA, and RNAIII) and a reference housekeeping gene.
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples compared to the untreated control.
Visualizations
S. aureus Agr Quorum Sensing Signaling Pathway
Caption: The Agr quorum sensing pathway in S. aureus and the inhibitory action of the compound.
Experimental Workflow for the Synthesis of this compound
Caption: A representative workflow for the three-step synthesis of the title compound.
References
- 1. (5-(2-THIENYL)-3-ISOXAZOLYL)METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug-like Fragments Inhibit agr-Mediated Virulence Expression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biolmolchem.com [biolmolchem.com]
- 8. Research Journal of Chemical Sciences : A Facile Regioselective 1,3-dipolar Cycloaddition Protocol for the Synthesis of Thiophene containing Spiro Heterocycles - ISCA [isca.me]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols for [5-(2-Thienyl)-3-isoxazolyl]methanol in Staphylococcus aureus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[5-(2-Thienyl)-3-isoxazolyl]methanol is a small molecule inhibitor that targets the accessory gene regulator (Agr) quorum sensing system in Staphylococcus aureus. Specifically, it functions as an AgrA-DNA binding inhibitor, disrupting the pathogen's ability to regulate virulence factor expression.[1] This anti-virulence approach offers a promising alternative to traditional antibiotics by aiming to disarm the pathogen rather than killing it, which may reduce the selective pressure for developing resistance. These application notes provide detailed protocols for utilizing this compound in S. aureus research, focusing on its effects on virulence gene expression and biofilm formation.
Mechanism of Action: Inhibition of the Agr Quorum Sensing System
The Agr system is a global regulator of virulence in S. aureus. The signaling cascade is initiated by the accumulation of autoinducing peptides (AIPs). When the AIP concentration reaches a threshold, it binds to and activates the membrane-bound histidine kinase, AgrC. Activated AgrC then phosphorylates the response regulator, AgrA. Phosphorylated AgrA acts as a transcription factor, binding to the P2 and P3 promoters. This binding initiates a positive feedback loop for the agr operon and drives the transcription of RNAIII, a regulatory RNA that controls the expression of numerous virulence factors, including toxins and exoenzymes, while downregulating surface adhesins.
This compound exerts its effect by binding to the LytTR DNA-binding domain of AgrA, preventing it from binding to the P2 and P3 promoters. This inhibition effectively shuts down the entire Agr signaling cascade, leading to a reduction in virulence factor production and an increase in biofilm formation, a phenotype consistent with an agr-deficient strain.
Data Presentation
| Compound Name | Target | S. aureus Strain(s) | Activity Metric | Value | Reference |
| Savirin | AgrA | LAC (USA300) | IC50 (EMSA) | ~40 µg/mL (~108 µM) | [2] |
| Staquorsin | AgrA | ATCC 29213 | Growth Inhibition | No significant inhibition up to 600 µM |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus. As an anti-virulence compound, a high MIC is expected.
Materials:
-
This compound
-
S. aureus strain (e.g., USA300, ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a single colony of S. aureus and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase (OD600 ≈ 0.5).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (bacterial growth) is observed. Alternatively, read the optical density at 600 nm (OD600) using a plate reader.
Protocol 2: Biofilm Formation Inhibition Assay
This assay assesses the effect of this compound on S. aureus biofilm formation. Inhibition of the Agr system is expected to increase biofilm formation.
Materials:
-
This compound
-
S. aureus strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of S. aureus in TSB. Dilute the culture 1:100 in TSB supplemented with 1% glucose.
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add various sub-MIC concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate under static conditions at 37°C for 24 hours.
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells twice with PBS.
-
-
Solubilization:
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
-
Quantification: Measure the absorbance at 595 nm using a plate reader. An increase in absorbance compared to the control indicates increased biofilm formation.[3][4][5]
Protocol 3: RNAIII Expression Analysis using a Reporter Strain
This protocol utilizes an S. aureus reporter strain carrying a plasmid with the P3 promoter fused to a reporter gene (e.g., Green Fluorescent Protein, GFP) to quantify the inhibitory effect of the compound on agr activity.
Materials:
-
S. aureus reporter strain (e.g., USA300 containing pCM11, which has agr P3 promoter driving GFP expression)
-
This compound
-
Tryptic Soy Broth (TSB)
-
Appropriate antibiotic for plasmid maintenance (e.g., chloramphenicol)
-
96-well black, clear-bottom plates
-
Fluorometer/plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the reporter strain in TSB with the appropriate antibiotic. Dilute the culture 1:100 in fresh TSB with antibiotic.
-
Plate Setup:
-
Dispense 198 µL of the diluted culture into the wells of a 96-well black, clear-bottom plate.
-
Add 2 µL of this compound at various concentrations (and a DMSO vehicle control).
-
-
Incubation and Measurement:
-
Incubate the plate in a plate reader at 37°C with shaking.
-
Measure both OD600 and fluorescence (e.g., excitation 485 nm, emission 528 nm for GFP) every 30-60 minutes for 8-12 hours.
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell density (Fluorescence/OD600).
-
A dose-dependent decrease in normalized fluorescence indicates inhibition of the P3 promoter and thus AgrA activity.
-
Conclusion
This compound serves as a valuable tool for studying the Agr quorum sensing system in S. aureus. By inhibiting AgrA-DNA binding, it allows researchers to investigate the downstream effects on virulence, biofilm formation, and host-pathogen interactions. The provided protocols offer a framework for characterizing the activity of this and similar anti-virulence compounds. Further research is warranted to determine its in vivo efficacy and potential for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ableweb.org [ableweb.org]
- 4. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
Application Notes and Protocols for [5-(2-Thienyl)-3-isoxazolyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[5-(2-Thienyl)-3-isoxazolyl]methanol is a small molecule inhibitor of the Accessory Gene Regulator A (AgrA), a key transcriptional regulator in Staphylococcus aureus. AgrA is a component of the agr quorum-sensing system, which controls the expression of a wide array of virulence factors in a cell-density-dependent manner. By binding to the DNA-binding domain of AgrA, this compound prevents the transcription of genes encoding toxins and other virulence factors, making it a valuable tool for studying S. aureus pathogenesis and for the development of anti-virulence therapies.
These application notes provide detailed protocols for the preparation of stock solutions of this compound and its use in common experimental assays to study its effects on S. aureus.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 194491-44-6 |
| Molecular Formula | C₈H₇NO₂S |
| Molecular Weight | 181.21 g/mol |
| Appearance | Light yellow to brown oil |
| Solubility | Soluble in DMSO (100 mg/mL or 551.85 mM) |
| Purity | >98% |
Data Presentation: Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound.
| Assay | Organism/System | Effective Concentration | IC₅₀ Value | Reference |
| Inhibition of agr-driven transcription | Staphylococcus aureus | 120 µM | Not Reported | [Scientific Reports, (2019) 9:6786] |
| Inhibition of AgrA-DNA binding | In vitro | Low-millimolar affinity | Not Reported | [Scientific Reports, (2019) 9:6786] |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (purity >98%)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm the vial of this compound to room temperature.
-
Calculate the required mass of the compound for your desired stock concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = 181.21 ( g/mol ) * 0.1 (mol/L) * 0.001 (L) * 1000 (mg/g) = 18.12 mg
-
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO to 18.12 mg of the compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Note: Always use freshly opened or anhydrous DMSO, as the compound's solubility can be affected by absorbed water.
Quantitative Real-Time PCR (qRT-PCR) to Measure agr-regulated Gene Expression
This protocol outlines a method to assess the inhibitory effect of this compound on the transcription of agr-regulated genes in S. aureus.
Materials:
-
Staphylococcus aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution (100 mM in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., hla, rnaIII) and a housekeeping gene (e.g., gyrB)
-
qRT-PCR instrument
Procedure:
-
Culture Preparation: Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.
-
Treatment: Dilute the overnight culture 1:100 into fresh TSB. Add this compound to the desired final concentration (e.g., 120 µM). Prepare a vehicle control with an equivalent volume of DMSO.
-
Incubation: Incubate the cultures at 37°C with shaking for a specified period (e.g., 8 hours).
-
RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers. Set up reactions for each target gene and the housekeeping gene for both the treated and control samples.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Biofilm Formation Assay
This protocol describes a method to evaluate the effect of this compound on S. aureus biofilm formation.
Materials:
-
Staphylococcus aureus strain
-
TSB supplemented with 0.5% glucose
-
This compound stock solution
-
DMSO (vehicle control)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Culture Preparation: Grow S. aureus overnight in TSB.
-
Treatment and Seeding: Dilute the overnight culture 1:100 in TSB with 0.5% glucose. Add this compound to various concentrations. Add 200 µL of the treated and control cultures to the wells of a 96-well plate.
-
Incubation: Incubate the plate statically at 37°C for 24 hours.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Hemolysis Assay
This protocol is for assessing the impact of this compound on the hemolytic activity of S. aureus supernatants.
Materials:
-
Staphylococcus aureus strain
-
TSB
-
This compound stock solution
-
DMSO (vehicle control)
-
Defibrinated rabbit or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
Procedure:
-
Culture and Treatment: Grow S. aureus in TSB with or without the desired concentrations of this compound at 37°C with shaking for 16-18 hours.
-
Supernatant Collection: Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.
-
RBC Preparation: Wash the RBCs three times with PBS and resuspend to a final concentration of 2% (v/v) in PBS.
-
Hemolysis Reaction: In a 96-well plate, mix 100 µL of the bacterial supernatant with 100 µL of the 2% RBC suspension. Include a positive control (RBCs with 1% Triton X-100 for 100% lysis) and a negative control (RBCs with TSB).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Quantification: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
Visualizations
Caption: Workflow for preparing stock solutions.
Caption: AgrA signaling pathway and inhibition.
References
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) of AgrA-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Accessory Gene Regulator (Agr) system is a pivotal quorum-sensing pathway in Staphylococcus aureus that governs the expression of a wide array of virulence factors. The response regulator of this two-component system, AgrA, plays a central role by binding to specific DNA promoter regions, thereby transcriptionally modulating the expression of target genes, including the autoinducer RNAIII. The Electrophoretic Mobility Shift Assay (EMSA) is a powerful in vitro technique to qualitatively and quantitatively characterize the binding of AgrA to its cognate DNA targets. This document provides detailed application notes and a comprehensive protocol for performing EMSA to study AgrA-DNA interactions, which is crucial for understanding its regulatory mechanisms and for the development of novel anti-virulence therapeutics.
AgrA Signaling Pathway and EMSA Workflow
The Agr quorum-sensing system is activated by the accumulation of an autoinducing peptide (AIP). This leads to the phosphorylation of AgrA, which then dimerizes and binds to specific DNA sequences in the P2 and P3 promoter regions of the agr locus, initiating a positive feedback loop and upregulating the expression of virulence factors.
The EMSA workflow involves incubating purified AgrA protein with a labeled DNA probe containing the target binding site. The resulting protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
Quantitative Data Summary
The binding affinity of AgrA for its DNA targets can be quantified by determining the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The phosphorylation state of AgrA significantly influences its binding affinity.
| AgrA Form | DNA Target | Dissociation Constant (Kd) | Reference |
| Unphosphorylated Full-Length AgrA | P2 Promoter Dimeric Site | ~3.8 nM | [1] |
| Phosphorylated Full-Length AgrA | P2 Promoter Dimeric Site | ~0.16 nM | [1] |
| AgrA C-terminal Domain (AgrAc) | 19-bp Duplex (Single Site) | ~80 nM | [1] |
| AgrAc (H169A mutant) | 19-bp Duplex (Single Site) | ~40-fold higher than WT | [1] |
| AgrAc (R233A mutant) | 19-bp Duplex (Single Site) | ~90-fold higher than WT | [1] |
| AgrAc (N201A mutant) | 19-bp Duplex (Single Site) | ~10-fold higher than WT | [1] |
Detailed Experimental Protocols
This protocol is a synthesis of methodologies reported in peer-reviewed literature.[2][3][4][5] Researchers should optimize conditions for their specific experimental setup.
Part 1: Preparation of Recombinant AgrA Protein
-
Expression:
-
Transform E. coli BL21(DE3)pLysS with an expression vector containing the agrA gene (e.g., pET vector with an N-terminal His-tag or an intein-chitin binding domain tag for purification).
-
Grow the culture at 37°C to an OD600 of ~0.5.
-
Transfer the culture to 20°C and allow it to equilibrate for 30 minutes.[4]
-
Induce protein expression with 0.4-0.5 mM IPTG and incubate for 16-24 hours at 20°C with shaking.[2][4]
-
-
Purification:
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[2]
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 9, 1 M NaCl, 1 mM EDTA for intein-based purification; or a buffer compatible with Ni-NTA chromatography for His-tagged proteins).[4]
-
Lyse the cells by sonication on ice.[4]
-
Clarify the lysate by centrifugation (e.g., >15,000 x g for 30 minutes at 4°C).
-
Purify the soluble AgrA protein from the supernatant using an appropriate affinity chromatography method (e.g., chitin (B13524) column for intein-tagged protein or Ni-NTA resin for His-tagged protein) according to the manufacturer's instructions.[4]
-
Dialyze the purified protein against a storage buffer (e.g., 10 mM Tris-Cl pH 6.8, 50 mM NaCl, 10% glycerol) and store at -80°C.
-
Part 2: Preparation of DNA Probes
-
Probe Design:
-
Synthesize complementary single-stranded oligonucleotides corresponding to the AgrA binding site within the P2 or P3 promoter. A typical probe length is 30-60 bp.
-
The consensus binding sequence for LytTR family regulators like AgrA is often a direct repeat. For S. aureus AgrA, a key binding motif is [TA][AC][CA]GTTN[AG][TG].[6]
-
One of the oligonucleotides should be labeled at the 5' or 3' end with a detectable marker (e.g., Biotin, 32P, or a fluorescent dye like 6-FAM).[3][5]
-
-
Annealing:
-
Mix equimolar amounts of the complementary labeled and unlabeled oligonucleotides in an annealing buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate the formation of double-stranded DNA probes.
-
-
Purification (Optional but Recommended):
-
Purify the annealed probes using native polyacrylamide gel electrophoresis to separate double-stranded probes from single-stranded oligonucleotides.
-
Part 3: Electrophoretic Mobility Shift Assay
-
Binding Reaction:
-
Set up the binding reactions in a final volume of 20 µL. The components should be added in the following order on ice:
-
Nuclease-free water
-
5x Binding Buffer (Final concentration: 10 mM HEPES pH 7.6, 50 mM KCl, 1 mM EDTA, 2 mM DTT, 5% glycerol, 0.05% Triton X-100).[3][4]
-
Non-specific competitor DNA (e.g., 1 µg poly(dI-dC)) to minimize non-specific binding.
-
Increasing concentrations of purified AgrA protein (e.g., 0-200 nM).
-
For phosphorylation studies, pre-incubate AgrA with 50 mM acetyl phosphate (B84403) for 30 minutes at room temperature before adding it to the reaction.[2]
-
-
Add the labeled DNA probe to a final concentration of 10-25 pM.[2]
-
Incubate the reaction mixture at room temperature (25°C) for 30 minutes.[3][4][5]
-
-
Electrophoresis:
-
Load the samples onto a pre-run 4-10% non-denaturing polyacrylamide gel.[5] The gel and running buffer should be 0.5x TBE (Tris-borate-EDTA).
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent heat-induced dissociation of the complexes.
-
-
Detection:
-
For Biotin-labeled probes:
-
Transfer the separated DNA from the gel to a positively charged nylon membrane (e.g., by electroblotting).[5]
-
Crosslink the DNA to the membrane using UV light.
-
Detect the biotinylated DNA using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
-
Image the membrane using a chemiluminescence imager.[5]
-
-
For 32P-labeled probes:
-
Dry the gel.
-
Expose the dried gel to a phosphor screen or X-ray film.
-
Image using a phosphorimager or develop the film.[2]
-
-
For Fluorescently-labeled probes:
-
Image the gel directly using a fluorescent scanner with the appropriate excitation and emission filters.[3]
-
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No shifted band | Inactive protein | Verify protein activity and integrity via SDS-PAGE and Western blot. |
| Low protein concentration | Perform a protein titration with higher concentrations. | |
| Suboptimal binding conditions | Optimize buffer components (pH, salt concentration), incubation time, and temperature. | |
| Smeared bands | Complex dissociation during electrophoresis | Run the gel at a lower voltage and/or higher gel percentage. Run in a cold room. |
| Protein degradation | Add protease inhibitors to the binding reaction. Check protein integrity. | |
| High background/non-specific binding | Insufficient non-specific competitor | Increase the concentration of poly(dI-dC) or use a different competitor. |
| Protein aggregation | Centrifuge the protein stock before use. Optimize buffer conditions. |
By following these detailed protocols and application notes, researchers can effectively utilize EMSA to investigate the critical interactions between AgrA and its DNA targets, paving the way for a deeper understanding of staphylococcal virulence and the development of novel therapeutic strategies.
References
- 1. Structure of the Staphylococcus aureus AgrA LytTR Domain Bound to DNA Reveals a Beta Fold with a Novel Mode of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus AgrA Binding to the RNAIII-agr Regulatory Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin [frontiersin.org]
- 4. A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AgrA directly binds to the promoter of vraSR and downregulates its expression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational features of the Staphylococcus aureus AgrA-promoter interactions rationalize quorum-sensing triggered gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AgrA Activity Using Reporter Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing reporter strains for the quantitative measurement of AgrA activity, a key regulator of virulence in Staphylococcus aureus. The protocols outlined below are intended for researchers in microbiology, infectious diseases, and drug discovery who are focused on understanding and targeting bacterial pathogenesis.
Introduction
The Accessory Gene Regulator (Agr) quorum-sensing system is a critical determinant of virulence in Staphylococcus aureus. At the heart of this system is the response regulator AgrA, which, upon phosphorylation, activates the transcription of genes encoding virulence factors. The activity of AgrA is tightly linked to bacterial population density and environmental cues, making it a key target for anti-virulence therapies. Reporter strains offer a robust and high-throughput method for quantifying AgrA activity by linking it to the expression of an easily measurable reporter gene, such as a fluorescent protein or luciferase. This allows for the screening of potential inhibitors and the detailed study of AgrA regulation.[1]
Principle of the Assay
The fundamental principle of an AgrA reporter assay involves the genetic fusion of an AgrA-dependent promoter, typically the P3 promoter that drives the expression of RNAIII, to a reporter gene.[1] When AgrA is active, it binds to this promoter and initiates transcription, leading to the production of the reporter protein. The resulting signal (e.g., fluorescence or luminescence) is directly proportional to the level of AgrA activity. This system can be used in whole-cell assays to screen for compounds that modulate AgrA activity or to study the genetic and environmental factors that influence the Agr system.
AgrA Signaling Pathway
The Agr quorum-sensing system in Staphylococcus aureus is a complex signaling cascade that regulates the expression of a wide array of virulence factors in a cell-density-dependent manner.
The process begins with the expression of the agr operon, which includes agrB, agrD, agrC, and agrA.[2] The AgrD peptide is processed by AgrB and secreted from the cell as a mature autoinducing peptide (AIP).[3][4] As the bacterial population grows, the extracellular concentration of AIP increases. Once a threshold concentration is reached, AIP binds to and activates the membrane-bound histidine kinase, AgrC.[3] Activated AgrC then phosphorylates the response regulator, AgrA.[3] Phosphorylated AgrA (AgrA-P) is the active form of the protein and functions as a transcription factor.[3] AgrA-P binds to the P2 and P3 promoters, leading to the auto-amplification of the agr operon and the transcription of RNAIII, respectively.[2] RNAIII is a regulatory RNA that controls the expression of numerous virulence factors.[4]
Experimental Workflow for Measuring AgrA Activity
The following diagram illustrates the general workflow for utilizing an AgrA reporter strain to screen for potential modulators of its activity.
Protocols
Protocol 1: Construction of an AgrA Reporter Strain
This protocol describes the construction of a fluorescent reporter strain in S. aureus by fusing the Agr P3 promoter to a fluorescent reporter gene (e.g., mCherry) in a shuttle vector.
Materials:
-
S. aureus strain of interest (e.g., RN4220 for initial cloning, then the target strain)
-
E. coli cloning strain (e.g., DH5α)
-
E. coli-S. aureus shuttle vector (e.g., pLI50, pOS1)
-
Restriction enzymes and T4 DNA ligase
-
PCR primers for amplifying the P3 promoter
-
mCherry gene cassette
-
Competent cells and electroporation apparatus
-
Growth media (LB for E. coli, TSB for S. aureus)
-
Appropriate antibiotics for selection
Procedure:
-
Promoter Amplification: Amplify the Agr P3 promoter region from S. aureus genomic DNA using PCR with primers containing appropriate restriction sites for cloning into the shuttle vector.
-
Vector and Insert Preparation: Digest both the shuttle vector and the PCR product containing the P3 promoter with the chosen restriction enzymes. Purify the digested vector and insert.
-
Ligation: Ligate the P3 promoter fragment into the digested shuttle vector upstream of the mCherry reporter gene.
-
Transformation into E. coli: Transform the ligation mixture into a competent E. coli cloning strain. Select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
Plasmid Verification: Isolate plasmid DNA from the resulting E. coli colonies and verify the correct insertion of the P3 promoter by restriction digest and Sanger sequencing.
-
Transformation into S. aureus: Introduce the verified reporter plasmid into a non-restricting S. aureus strain (e.g., RN4220) via electroporation.
-
Transfer to Target Strain: If necessary, isolate the plasmid from the intermediate S. aureus strain and transform it into the final target S. aureus strain.
-
Reporter Strain Validation: Validate the reporter strain by comparing the fluorescence of the wild-type strain containing the reporter to an agrA mutant strain with the same reporter. A significant decrease in fluorescence in the agrA mutant confirms that the reporter is dependent on AgrA activity.[1][5]
Protocol 2: Measurement of AgrA Activity
This protocol details the use of the constructed reporter strain to measure AgrA activity, for example, in the presence of potential inhibitors.
Materials:
-
AgrA reporter strain
-
Trypic Soy Broth (TSB) with appropriate antibiotic
-
96-well black, clear-bottom microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring both absorbance (OD600) and fluorescence (e.g., excitation ~587 nm, emission ~610 nm for mCherry)
Procedure:
-
Overnight Culture: Inoculate the AgrA reporter strain into TSB containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh TSB.
-
Plate Preparation: Dispense 100 µL of the diluted culture into the wells of a 96-well microplate.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (if available).
-
Incubation: Incubate the microplate at 37°C with shaking for a defined period (e.g., 8-12 hours).
-
Data Acquisition: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. Subsequently, measure the fluorescence of the reporter protein at the appropriate excitation and emission wavelengths.
-
Data Analysis: For each well, calculate the relative fluorescence units (RFU) and normalize this value to the corresponding OD600 measurement (RFU/OD600) to account for differences in bacterial growth. Compare the normalized fluorescence of the compound-treated wells to the vehicle control to determine the effect on AgrA activity.
Data Presentation
The following tables provide examples of how to present quantitative data obtained from AgrA reporter assays.
Table 1: Validation of AgrA-Dependent Reporter Strain
| Strain | Reporter Construct | Normalized Fluorescence (RFU/OD600) | Fold Change vs. Wild-Type |
| Wild-Type | pP3-mCherry | 15,234 ± 850 | 1.0 |
| ΔagrA Mutant | pP3-mCherry | 1,145 ± 120 | 0.075 |
| ΔagrA Complemented | pP3-mCherry | 14,890 ± 910 | 0.98 |
Data are representative and synthesized from qualitative descriptions in the literature.[1][5]
Table 2: Inhibition of AgrA Activity by a Test Compound
| Compound Concentration (µM) | Normalized Fluorescence (RFU/OD600) | % Inhibition of AgrA Activity |
| 0 (Vehicle Control) | 16,050 ± 780 | 0% |
| 1 | 12,840 ± 650 | 20% |
| 5 | 8,185 ± 430 | 49% |
| 10 | 4,012 ± 310 | 75% |
| 25 | 1,605 ± 150 | 90% |
Data are representative and illustrate a dose-dependent inhibition of AgrA activity.
Conclusion
The use of reporter strains provides a powerful and versatile platform for the quantitative analysis of AgrA activity. These tools are invaluable for dissecting the regulatory networks that control virulence in S. aureus and for the discovery and development of novel anti-virulence therapeutics. The protocols and application notes provided here offer a solid foundation for researchers to implement these assays in their own laboratories.
References
- 1. Development of a dual fluorescent reporter system to identify inhibitors of Staphylococcus aureus virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase-Based Reporter Assay for the Assessment of Aurora A-Kinase Activity in Mitotic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Mutagenesis and Inhibition of Staphylococcus aureus AgrA LytTR Domain Using Phenazine Scaffolds: Insight From a Biophysical Study - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Assays for Staphylococcus aureus Virulence Factors: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a major human pathogen equipped with a wide array of virulence factors that contribute to its ability to cause a diverse spectrum of diseases. Studying these virulence factors is crucial for understanding pathogenesis and for the development of novel anti-virulence therapies. This document provides detailed protocols for several key phenotypic assays used to quantify the activity of major S. aureus virulence factors, including hemolysins, proteases, staphyloxanthin, and biofilms.
Hemolysin Activity Assay
Hemolysins are toxins that lyse red blood cells. S. aureus produces several types of hemolysins, including alpha, beta, and gamma hemolysins, which are important in host tissue invasion and nutrient acquisition.[1][2][3] The following protocol describes a quantitative method to measure hemolytic activity in liquid culture supernatants.
Experimental Protocol: Quantitative Hemolysin Assay
-
Bacterial Culture: Inoculate S. aureus strains into Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.
-
Supernatant Collection: Centrifuge the overnight cultures at high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacteria. Carefully collect the supernatant, which contains the secreted hemolysins.
-
Red Blood Cell Preparation: Wash defibrinated rabbit red blood cells (RBCs) three times with sterile phosphate-buffered saline (PBS). Centrifuge at 1,500 x g for 5 minutes for each wash. After the final wash, resuspend the RBCs in PBS to a final concentration of 2%.
-
Hemolysis Reaction: In a 96-well microtiter plate, add 100 µL of the bacterial supernatant to 100 µL of the 2% RBC suspension. For a negative control, mix 100 µL of sterile TSB with 100 µL of the RBC suspension. For a positive control (100% lysis), mix 100 µL of 0.1% Triton X-100 with 100 µL of the RBC suspension.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Quantification: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 450 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Data Presentation
| Strain/Condition | Supernatant Dilution | Absorbance (450 nm) | % Hemolysis |
| Wild-Type S. aureus | 1:10 | e.g., 0.85 | e.g., 75% |
| Mutant Strain (Δhla) | 1:10 | e.g., 0.15 | e.g., 5% |
| Drug-Treated | 1:10 | e.g., 0.30 | e.g., 20% |
| Negative Control | N/A | e.g., 0.10 | 0% |
| Positive Control | N/A | e.g., 1.00 | 100% |
Experimental Workflow
Biofilm Formation Assay (Crystal Violet Method)
Biofilm formation is a critical virulence factor for S. aureus, enabling it to adhere to surfaces and resist host immune responses and antibiotics.[4][5][6][7] The crystal violet assay is a simple and high-throughput method to quantify biofilm mass.[8][5]
Experimental Protocol: Crystal Violet Biofilm Assay
-
Bacterial Culture: Grow S. aureus strains overnight in TSB.
-
Inoculation: Dilute the overnight cultures 1:100 in fresh TSB supplemented with 0.5% glucose. Add 200 µL of the diluted culture to the wells of a flat-bottom 96-well polystyrene plate. Include wells with sterile medium as a negative control.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: Gently aspirate the medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.
-
Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a microplate reader.
Data Presentation
| Strain/Condition | Absorbance (595 nm) | Biofilm Formation Classification |
| Wild-Type S. aureus | e.g., 1.2 | High |
| Mutant Strain (ΔicaA) | e.g., 0.2 | Low |
| Drug-Treated | e.g., 0.4 | Moderate |
| Negative Control | e.g., 0.1 | None |
Experimental Workflow
Staphyloxanthin Pigment Quantification
Staphyloxanthin is the golden carotenoid pigment produced by S. aureus, which acts as an antioxidant and protects the bacterium from reactive oxygen species produced by the host immune system.[9][10]
Experimental Protocol: Staphyloxanthin Extraction and Quantification
-
Bacterial Culture: Grow S. aureus in TSB for 24 hours at 37°C with shaking.
-
Cell Harvesting: Take 1 mL of the culture and centrifuge at 14,000 x g for 2 minutes to pellet the cells.
-
Washing: Wash the cell pellet once with sterile PBS.
-
Pigment Extraction: Resuspend the pellet in 200 µL of methanol.
-
Incubation: Incubate at 55°C for 15 minutes to extract the pigment.
-
Clarification: Centrifuge at 14,000 x g for 2 minutes to pellet the cell debris.
-
Quantification: Transfer 150 µL of the methanol extract to a 96-well plate and measure the absorbance at 465 nm. A higher absorbance indicates greater staphyloxanthin production.[11]
Data Presentation
| Strain/Condition | Absorbance (465 nm) | Relative Pigment Production |
| Wild-Type S. aureus | e.g., 0.5 | High |
| Mutant Strain (ΔcrtM) | e.g., 0.05 | None |
| Drug-Treated | e.g., 0.2 | Low |
| Methanol Blank | 0.0 | N/A |
Experimental Workflow
Extracellular Protease Activity Assay
S. aureus secretes a variety of proteases that degrade host tissues and proteins, contributing to invasion and immune evasion.[12][13] This protocol describes a general method for measuring total protease activity using a casein substrate.
Experimental Protocol: Casein-Based Protease Assay
-
Bacterial Culture and Supernatant Collection: Grow S. aureus in a suitable medium (e.g., TSB or Brain Heart Infusion) overnight at 37°C.[13] Collect the cell-free supernatant by centrifugation.
-
Substrate Preparation: Prepare a 1% (w/v) solution of casein in 50 mM Tris-HCl buffer (pH 7.5). Heat gently to dissolve.
-
Protease Reaction: In a microcentrifuge tube, mix 100 µL of the bacterial supernatant with 100 µL of the 1% casein solution. For a blank, mix 100 µL of sterile medium with the casein solution.
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Precipitation: Stop the reaction by adding 200 µL of 10% trichloroacetic acid (TCA). This will precipitate the undigested casein.
-
Incubation on Ice: Incubate the tubes on ice for 30 minutes.
-
Clarification: Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated casein.
-
Quantification: Carefully transfer 150 µL of the supernatant (containing the digested peptides) to a 96-well UV-transparent plate. Measure the absorbance at 280 nm. An increase in absorbance compared to the blank indicates protease activity.
Data Presentation
| Strain/Condition | Absorbance (280 nm) | Relative Protease Activity |
| Wild-Type S. aureus | e.g., 0.6 | High |
| Mutant Strain (Δaur) | e.g., 0.3 | Moderate |
| Protease Inhibitor | e.g., 0.15 | Low |
| Blank | e.g., 0.1 | None |
Experimental Workflow
Panton-Valentine Leukocidin (PVL) Assay
Panton-Valentine leukocidin (PVL) is a pore-forming toxin that targets and lyses leukocytes, particularly neutrophils.[14][15] Its activity is associated with severe skin and soft tissue infections and necrotizing pneumonia.[14][15] Phenotypic detection can be achieved through immunoassays or functional cell-based assays.
Protocol: Lateral Flow Immunoassay for PVL Detection
This method detects the presence of the PVL protein in bacterial cultures and offers a rapid and easy-to-use format.[15][16][17]
-
Bacterial Culture: Culture S. aureus isolates on a suitable solid or in a liquid medium overnight.
-
Sample Preparation: If using a solid medium, suspend a few colonies in the provided extraction buffer. If using a liquid culture, use a small aliquot of the culture.
-
Assay Performance: Apply the specified volume of the bacterial suspension to the sample port of the PVL lateral flow device.
-
Incubation: Allow the sample to migrate along the test strip for the recommended time (typically 10-15 minutes).
-
Result Interpretation: Observe the appearance of lines in the test and control regions. The presence of a line in the test region indicates a positive result for PVL. The control line should always appear for the test to be valid.
Data Presentation
| Isolate ID | PVL Lateral Flow Result | Genotypic Correlation (lukS/F-PV) |
| SA001 | Positive | Positive |
| SA002 | Negative | Negative |
| SA003 | Positive | Positive |
Logical Relationship Diagram
References
- 1. Hemolysins of Staphylococcus aureus—An Update on Their Biology, Role in Pathogenesis and as Targets for Anti-Virulence Therapy [scirp.org]
- 2. Quantitative Hemolysis Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic and genotypic detection of virulence factors of Staphylococcus aureus isolated from clinical and subclinical mastitis in cattle and water buffaloes from different farms of Sadat City in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Staphylococcus aureus biofilms via crystal violet binding and biochemical composition assays of isolates from hospitals, raw meat, and biofilm-associated gene mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ableweb.org [ableweb.org]
- 9. Frontiers | Identification of staphyloxanthin and derivates in yellow-pigmented Staphylococcus capitis subsp. capitis [frontiersin.org]
- 10. Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction | Springer Nature Experiments [experiments.springernature.com]
- 11. Enhancing Staphyloxanthin Synthesis in Staphylococcus aureus Using Innovative Agar Media Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular proteases are key mediators of Staphylococcus aureus virulence via the global modulation of virulence-determinant stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variation in Extracellular Protease Production among Clinical Isolates of Staphylococcus aureus Due to Different Levels of Expression of the Protease Repressor sarA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Rapid Detection of Panton-Valentine Leukocidin in Staphylococcus aureus Cultures by Use of a Lateral Flow Assay Based on Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Lateral Flow Immunoassay for the Detection of Panton-Valentine Leukocidin in Staphylococcus aureus From Skin and Soft Tissue Infections in the United Arab Emirates [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: [5-(2-Thienyl)-3-isoxazolyl]methanol for Inhibiting S. aureus Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable pathogen, notorious for its ability to form biofilms on both biological and abiotic surfaces. These complex, structured communities of bacteria are encased in a self-produced polymeric matrix, rendering them highly resistant to conventional antibiotics and host immune responses.[1] This intrinsic resistance makes biofilm-associated infections, such as those on medical implants or in chronic wounds, incredibly challenging to treat. Consequently, there is a pressing need for novel therapeutic agents that can effectively inhibit biofilm formation or eradicate established biofilms.
This document provides a comprehensive set of protocols to evaluate the potential of a novel compound, [5-(2-Thienyl)-3-isoxazolyl]methanol, as an inhibitor of S. aureus biofilm formation. The methodologies detailed herein are based on established and widely accepted techniques in the field of biofilm research.
Quantitative Data Summary
Effective evaluation of an anti-biofilm agent requires the systematic collection and clear presentation of quantitative data. Below is a template table for summarizing key metrics of this compound's efficacy against S. aureus.
| Metric | Description | S. aureus Strain 1 (e.g., ATCC 25923) | S. aureus Strain 2 (e.g., MRSA) |
| MIC (µg/mL) | Minimum Inhibitory Concentration: The lowest concentration of the compound that prevents visible growth of planktonic bacteria. | Data to be determined | Data to be determined |
| MBC (µg/mL) | Minimum Bactericidal Concentration: The lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum. | Data to be determined | Data to be determined |
| MBIC50 (µg/mL) | Minimum Biofilm Inhibitory Concentration: The lowest concentration of the compound that inhibits biofilm formation by 50%. | Data to be determined | Data to be determined |
| MBEC50 (µg/mL) | Minimum Biofilm Eradication Concentration: The lowest concentration of the compound required to eradicate 50% of a pre-formed biofilm. | Data to be determined | Data to be determined |
| % Biofilm Inhibition | The percentage reduction in biofilm formation at a specific sub-MIC concentration (e.g., 1/2 MIC). | Data to be determined | Data to be determined |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the baseline susceptibility of planktonic S. aureus to this compound.
Materials:
-
S. aureus strain(s) of interest
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)[2]
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Mueller-Hinton Agar (B569324) (MHA) plates
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture S. aureus in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in fresh MHB. This can be standardized using a spectrophotometer to a 0.5 McFarland standard.[2]
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
-
-
MBC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
Spread the aliquot onto MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
S. aureus strain(s)
-
TSB supplemented with 1% glucose (to promote biofilm formation)[2]
-
This compound
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
0.1% Crystal Violet (CV) solution
-
30% Acetic Acid or 95% Ethanol (B145695)
Procedure:
-
Inoculum and Compound Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, but in TSB with 1% glucose.
-
Prepare serial dilutions of this compound at sub-MIC concentrations in TSB with 1% glucose.
-
-
Biofilm Formation:
-
Add 100 µL of the bacterial inoculum and 100 µL of the diluted compound to each well of a 96-well plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours without shaking.[3]
-
-
Staining and Quantification:
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[3]
-
Remove the CV solution and wash the wells thoroughly with PBS until the control wells are colorless.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Measure the absorbance at 570-595 nm using a microplate reader.[1][4]
-
-
Calculation:
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100
-
Visualizations
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the S. aureus biofilm inhibition assay.
Hypothetical Signaling Pathway for Biofilm Inhibition
While the precise mechanism of this compound is yet to be determined, many anti-biofilm agents target key regulatory systems in S. aureus. A common target is the Accessory Gene Regulator (agr) quorum-sensing system, which controls the expression of numerous virulence factors and is often implicated in biofilm development.
Caption: A potential mechanism via inhibition of the agr system.
Concluding Remarks
The protocols and frameworks provided in this document offer a robust starting point for the comprehensive evaluation of this compound as a potential therapeutic agent against S. aureus biofilms. Rigorous and standardized testing is paramount in the pre-clinical phase of drug development. Further investigations could involve more advanced techniques such as confocal laser scanning microscopy (CLSM) to visualize biofilm architecture and real-time PCR (qPCR) to assess the compound's effect on the expression of key biofilm-related genes. The ultimate goal is to identify and characterize novel compounds that can overcome the challenge of biofilm-mediated antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Staphylococcus aureus biofilm-forming functional amyloid by molecular tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Gene Expression Changes with [5-(2-Thienyl)-3-isoxazolyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing [5-(2-Thienyl)-3-isoxazolyl]methanol to study gene expression changes, particularly in the context of Staphylococcus aureus virulence.
Introduction
This compound is a small molecule inhibitor that targets the accessory gene regulator (Agr) quorum sensing system in Staphylococcus aureus.[1][2] Specifically, it functions as an AgrA-DNA binding inhibitor, thereby disrupting the transcriptional regulation of a wide array of virulence factors.[1] The Agr system is a critical regulator of pathogenesis in S. aureus, making its inhibitors, such as this compound, valuable tools for research and potential therapeutic development.
The primary mechanism of action involves the inhibition of the AgrA response regulator. AgrA is a DNA-binding protein that, upon activation, instigates the transcription of the P2 and P3 promoters within the agr operon.[3] The P3 promoter drives the expression of RNAIII, a key effector molecule that controls the expression of numerous virulence genes, including those encoding toxins and other exoproteins.[4] By preventing AgrA from binding to its DNA targets, this compound effectively downregulates the entire Agr-mediated virulence cascade.[1]
Applications
-
Investigating Virulence Gene Regulation: Studying the impact of this compound on the expression of specific S. aureus virulence genes.
-
High-Throughput Screening: Utilizing the compound as a positive control in screens for novel Agr system inhibitors.
-
Mechanism of Action Studies: Elucidating the downstream effects of AgrA inhibition on bacterial physiology and pathogenesis.
-
Drug Development: Serving as a lead compound for the development of anti-virulence agents targeting S. aureus.
Quantitative Data Summary
The following table summarizes the observed changes in gene expression in S. aureus USA300 strain LAC following treatment with 120 µM of this compound for 8 hours. Data was obtained via quantitative real-time PCR (qRT-PCR).[1]
| Gene Target | Function | Fold Change in Expression | Reference |
| psmα1 | Phenol-soluble modulin alpha 1 | ~ 2.5-fold decrease | [1] |
| psmβ1 | Phenol-soluble modulin beta 1 | ~ 2.5-fold decrease | [1] |
| agrA | DNA-binding response regulator | ~ 1.6-fold decrease | [1] |
| RNAIII | Regulatory RNA, effector of agr response | ~ 22-fold decrease | [1] |
Experimental Protocols
Protocol 1: Analysis of Gene Expression Changes in S. aureus via qRT-PCR
This protocol details the methodology for treating S. aureus with this compound and subsequently analyzing the expression of target genes using quantitative real-time PCR.
Materials:
-
Staphylococcus aureus strain (e.g., USA300 strain LAC)
-
Tryptic Soy Broth (TSB)
-
This compound (Sigma-Aldrich)
-
DMSO (vehicle control)
-
RNA extraction kit suitable for Gram-positive bacteria
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., psmα1, psmβ1, agrA, RNAIII) and a housekeeping gene (e.g., gyrB)
-
qRT-PCR instrument
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh TSB to an OD600 of ~0.1.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add the compound to the bacterial culture at a final concentration of 120 µM.
-
For the vehicle control, add an equivalent volume of DMSO to a separate culture.
-
Incubate the cultures at 37°C with shaking for 8 hours.
-
-
RNA Extraction:
-
After the incubation period, harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercially available kit, following the manufacturer's instructions for Gram-positive bacteria. This may involve a bead-beating step for efficient lysis.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and a suitable qPCR master mix.
-
Perform the qPCR analysis using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations
Signaling Pathway of AgrA Inhibition
Caption: Inhibition of the S. aureus Agr quorum sensing pathway.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes.
References
- 1. Drug-like Fragments Inhibit agr-Mediated Virulence Expression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Attenuating Staphylococcus aureus Virulence Gene Regulation: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of [5-(2-Thienyl)-3-isoxazolyl]methanol in Animal Models of Staphylococcus aureus Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
[5-(2-Thienyl)-3-isoxazolyl]methanol has been identified as an inhibitor of the AgrA-DNA binding mechanism in Staphylococcus aureus. This compound disrupts the accessory gene regulator (agr) quorum sensing system, a key regulator of virulence factor expression in S. aureus. Consequently, this compound represents a promising anti-virulence agent for the treatment of S. aureus infections. These application notes provide detailed protocols for preclinical evaluation of this compound efficacy using established animal models of S. aureus infection.
The agr system in S. aureus is a cell-density dependent signaling pathway that controls the expression of a wide array of virulence factors, including toxins and degradative enzymes. By inhibiting AgrA, this compound is expected to reduce tissue damage and inflammation associated with S. aureus infection, thereby aiding the host immune system in clearing the bacteria. The following protocols for murine models of skin and soft tissue infection, sepsis, and pneumonia are designed to rigorously evaluate these specific effects.
Signaling Pathway of the agr Quorum Sensing System
Caption: The agr quorum sensing pathway in S. aureus and the inhibitory action of this compound.
I. Murine Subcutaneous Abscess Model
This model is ideal for evaluating the efficacy of this compound against localized skin and soft tissue infections (SSTIs), a common manifestation of S. aureus disease.[1][2][3][4]
Experimental Workflow
Caption: Workflow for the murine subcutaneous abscess model.
Detailed Protocol
-
Bacterial Inoculum Preparation:
-
Culture a clinical isolate of S. aureus (e.g., USA300 LAC strain) in Tryptic Soy Broth (TSB) overnight at 37°C with shaking.
-
Inoculate fresh TSB with the overnight culture and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 2 x 10⁸ CFU/mL). Verify the concentration by serial dilution and plating on Tryptic Soy Agar (TSA).[4]
-
-
Animal Preparation and Infection:
-
Use 6-8 week old female BALB/c mice. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Shave a small area on the dorsum of each mouse and disinfect with 70% ethanol.
-
Inject 100 µL of the bacterial suspension (e.g., 2 x 10⁷ CFU) subcutaneously into the shaved area.[4]
-
-
Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., PBS with 5% DMSO and 10% Tween 80).
-
Administer the compound or vehicle control via a relevant route (e.g., intraperitoneal, oral, or topical) at a predetermined dosing schedule (e.g., starting 2 hours post-infection and then every 12 hours).
-
-
Efficacy Endpoints and Data Collection:
-
Lesion Size: Measure the length and width of the skin lesion daily using a caliper. Calculate the lesion area (length x width).
-
Bacterial Burden: At the end of the experiment (e.g., 72 hours), euthanize the mice. Aseptically excise the entire skin lesion, weigh it, and homogenize in sterile PBS. Perform serial dilutions of the homogenate and plate on TSA to determine the number of CFU per gram of tissue.[4]
-
Histopathology: Fix a portion of the skin lesion in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammation, and abscess formation.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the tissue homogenate using ELISA or a multiplex bead array.
-
Data Presentation
| Treatment Group | Mean Lesion Area (mm²) ± SEM | Mean Bacterial Load (log10 CFU/g tissue) ± SEM | Key Histopathological Findings | Pro-inflammatory Cytokine Levels (pg/mL) ± SEM |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (e.g., Linezolid) |
II. Murine Sepsis Model
This model is used to evaluate the efficacy of this compound in a systemic infection, where the dissemination of bacteria and the systemic inflammatory response are critical aspects of the disease.[5][6][7]
Experimental Workflow
Caption: Workflow for the murine sepsis model.
Detailed Protocol
-
Bacterial Inoculum Preparation:
-
Prepare the S. aureus inoculum as described for the subcutaneous abscess model. Resuspend the final bacterial pellet in sterile saline.
-
-
Animal Infection:
-
Use 6-8 week old female BALB/c mice.
-
Inject 0.5 mL of the bacterial suspension (e.g., 1 x 10⁸ CFU/mL) intraperitoneally.[6]
-
-
Compound Administration:
-
Administer this compound or vehicle control as described previously, with the first dose typically given shortly after infection.
-
-
Efficacy Endpoints and Data Collection:
-
Survival: Monitor the mice at least twice daily for up to 7 days and record survival.
-
Bacterial Burden in Organs: At predetermined time points (e.g., 24, 48, and 72 hours), euthanize a subset of mice. Aseptically harvest organs (kidneys, liver, spleen), weigh, and homogenize. Determine the bacterial load (CFU/g tissue) by plating serial dilutions.
-
Bacteremia: Collect blood via cardiac puncture at the time of euthanasia. Perform serial dilutions and plate on TSA to determine CFU/mL of blood.
-
Systemic Inflammation: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and biomarkers of sepsis (e.g., procalcitonin) in the serum using ELISA.[6]
-
Data Presentation
| Treatment Group | Percent Survival (at 7 days) | Mean Bacterial Load (log10 CFU/g) ± SEM (Kidney) | Mean Bacterial Load (log10 CFU/g) ± SEM (Liver) | Mean Serum IL-6 (pg/mL) ± SEM (at 24h) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (e.g., Vancomycin) |
III. Murine Pneumonia Model
This model is employed to assess the efficacy of the test compound in a severe respiratory infection, where virulence factors play a significant role in lung damage and mortality.[8][9][10][11]
Experimental Workflow
Caption: Workflow for the murine pneumonia model.
Detailed Protocol
-
Bacterial Inoculum Preparation:
-
Prepare the S. aureus inoculum as previously described.
-
-
Animal Infection:
-
Use 6-8 week old female C57BL/6 mice. Anesthetize the mice (e.g., with ketamine/xylazine).
-
Hold the mouse in a supine position and instill 25-50 µL of the bacterial suspension (e.g., 1 x 10⁸ CFU) into the nares.[9]
-
-
Compound Administration:
-
Administer this compound or vehicle control systemically (e.g., intraperitoneally) according to the dosing schedule.
-
-
Efficacy Endpoints and Data Collection:
-
Survival and Morbidity: Monitor mice for survival, body weight, and clinical signs of illness (e.g., hunched posture, ruffled fur, labored breathing) daily for up to 7 days.
-
Lung Bacterial Burden: At predetermined time points, euthanize mice and aseptically harvest the lungs. Homogenize the lungs in sterile PBS and determine the bacterial load (CFU/g tissue) by plating serial dilutions.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform a BAL with sterile PBS. Centrifuge the BAL fluid and use the supernatant for cytokine analysis (e.g., IL-1β, TNF-α). Resuspend the cell pellet and perform total and differential cell counts to assess inflammatory cell influx.
-
Lung Histopathology: Fix the left lung lobe in 10% neutral buffered formalin. Embed, section, and stain with H&E to evaluate lung injury, including edema, hemorrhage, and inflammatory cell infiltration.
-
Data Presentation
| Treatment Group | Percent Survival (at 7 days) | Mean Lung Bacterial Load (log10 CFU/g) ± SEM (at 48h) | Total BAL Fluid Cell Count (x10⁵ cells/mL) ± SEM | Key Lung Histopathological Findings |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (e.g., Vancomycin) |
Considerations for Anti-Virulence Agent Testing
-
Bacterial Strain: The choice of S. aureus strain is critical. A hypervirulent strain with a functional agr system, such as USA300, is recommended.
-
Timing of Treatment: Since this compound is expected to inhibit virulence rather than kill the bacteria, initiating treatment early in the infection is crucial to prevent the establishment of significant tissue damage.
-
Combination Therapy: Consider evaluating the compound in combination with a traditional antibiotic to assess for synergistic effects.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Establishing the PK/PD profile of this compound will be important for optimizing the dosing regimen and interpreting efficacy data.
These detailed protocols provide a robust framework for the preclinical evaluation of this compound. By employing these models, researchers can thoroughly assess the compound's potential as a novel anti-virulence therapy for S. aureus infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 4. Mouse model of S. aureus skin infection. [bio-protocol.org]
- 5. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sepsis Induced by Staphylococcus aureus: Participation of Biomarkers in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imquestbio.com [imquestbio.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. A Postinfluenza Model of Staphylococcus aureus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Cytotoxicity Assays of [5-(2-Thienyl)-3-isoxazolyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These protocols and notes are designed to guide researchers in assessing the cytotoxic potential of [5-(2-Thienyl)-3-isoxazolyl]methanol against various cell lines. The primary assays detailed herein are the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays to elucidate the mechanism of cell death.
Data Presentation: Summarized Quantitative Data
As no specific experimental data for the cytotoxicity of this compound was found, the following tables are presented as templates to illustrate how quantitative data from the described assays should be structured for clear comparison.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0 (Vehicle Control) | 100 ± 4.5 | rowspan="6"> Calculated Value |
| 1 | 95.2 ± 5.1 | ||
| 10 | 78.6 ± 3.9 | ||
| 25 | 52.1 ± 4.2 | ||
| 50 | 30.7 ± 3.5 | ||
| 100 | 15.3 ± 2.8 | ||
| A549 | 0 (Vehicle Control) | 100 ± 5.2 | rowspan="6"> Calculated Value |
| 1 | 98.1 ± 4.8 | ||
| 10 | 85.4 ± 5.5 | ||
| 25 | 60.3 ± 4.9 | ||
| 50 | 41.2 ± 4.1 | ||
| 100 | 22.8 ± 3.7 |
Table 2: Membrane Integrity as Determined by LDH Assay
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| MCF-7 | 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 6.8 ± 1.5 | |
| 10 | 15.7 ± 2.3 | |
| 25 | 35.4 ± 3.1 | |
| 50 | 58.9 ± 4.0 | |
| 100 | 80.1 ± 5.2 | |
| A549 | 0 (Vehicle Control) | 4.8 ± 0.9 |
| 1 | 5.5 ± 1.2 | |
| 10 | 12.3 ± 1.9 | |
| 25 | 30.1 ± 2.8 | |
| 50 | 52.6 ± 3.7 | |
| 100 | 75.4 ± 4.8 |
Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining
| Cell Line | This compound Concentration (µM) | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) | % Necrosis (Mean ± SD) | % Live Cells (Mean ± SD) |
| MCF-7 | 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |
| 50 | 25.3 ± 2.1 | 15.8 ± 1.8 | 3.2 ± 0.7 | 55.7 ± 3.5 | |
| A549 | 0 (Vehicle Control) | 1.8 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 | 96.5 ± 0.9 |
| 50 | 22.7 ± 1.9 | 13.5 ± 1.5 | 2.8 ± 0.6 | 61.0 ± 2.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[7][8]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6][9]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[6] Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9][10] Add the various concentrations of the compound to the appropriate wells. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan Crystal Formation: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][11] Mix gently on a shaker for 10 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[6]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12]
Materials:
-
96-well plates
-
Cultured cells
-
This compound
-
LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[13][14]
-
Assay Reagent Preparation: Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer and a substrate/dye solution.[13][15]
-
Reaction: Add 50 µL of the prepared assay reagent to each well containing the supernatant.[13][14]
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[13][14][15]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Use appropriate controls (background, vehicle, and maximum LDH release) to calculate the percentage of cytotoxicity.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells.[16][17] Common methods to detect apoptosis include Annexin V staining for phosphatidylserine (B164497) exposure and caspase activity assays.[17][18]
Materials:
-
6-well plates
-
Cultured cells
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the selected time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[17]
Materials:
-
White-walled 96-well plates
-
Cultured cells
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.
-
Assay Reagent Addition: Add Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothetical Apoptosis Signaling Pathway
Caption: A simplified, hypothetical signaling pathway for apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of [5-(2-Thienyl)-3-isoxazolyl]methanol against MRSA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge to public health due to its resistance to a wide array of antibiotics. The exploration of novel chemical scaffolds, such as isoxazole (B147169) derivatives, is imperative for the development of new anti-MRSA agents. [5-(2-Thienyl)-3-isoxazolyl]methanol has been identified as a potential antibacterial compound. A critical step in evaluating its efficacy is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[1] This document provides a detailed protocol for determining the MIC of this compound against MRSA using the standardized broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
Potential Mechanism of Action
While the precise mechanism is a subject of ongoing research, many isoxazole derivatives exert their antibacterial effects by interfering with essential cellular processes.[4] One potential mechanism for this compound is the inhibition of the AgrA-DNA binding process, which regulates virulence factor expression in S. aureus.[5] Another common target for anti-MRSA compounds is the bacterial cell wall synthesis pathway. The diagram below illustrates a hypothetical mechanism where the compound inhibits Penicillin-Binding Proteins (PBPs), which are crucial enzymes for the synthesis of the peptidoglycan layer that forms the bacterial cell wall.
Caption: Hypothetical inhibition of cell wall synthesis by the compound.
Experimental Protocol: Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[6] This protocol is adapted from CLSI guidelines.[7]
Required Materials
| Category | Item | Recommended Source/Grade |
| Test Compound | This compound | >97% Purity (e.g., Thermo Scientific)[8] |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Cell culture grade, sterile |
| Bacterial Strain | MRSA ATCC 43300 | American Type Culture Collection |
| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Clinical and Laboratory Standards Institute (CLSI) formulation |
| Tryptic Soy Agar (TSA) | For bacterial revival and colony maintenance | |
| Consumables | Sterile 96-well, U-bottom microtiter plates | e.g., Corning, Falcon |
| Sterile reagent reservoirs | ||
| Pipettes and sterile, filtered pipette tips | ||
| Equipment | Biosafety cabinet (Class II) | |
| Incubator (35°C ± 2°C) | ||
| Spectrophotometer or nephelometer | For McFarland standard preparation | |
| Microplate reader (optional, for automated reading) |
Workflow Diagram
Caption: Experimental workflow for MIC determination via broth microdilution.
Step-by-Step Procedure
-
Preparation of Bacterial Inoculum:
-
From a stock culture, streak MRSA ATCC 43300 onto a TSA plate and incubate for 18-24 hours at 35°C.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.10).
-
Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., at 12.8 mg/mL).
-
In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Create a starting concentration (e.g., 256 µg/mL) by diluting the stock solution in CAMHB in a separate tube. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Repeat this process down to well 10. Discard the final 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): Contains 100 µL of CAMHB only (no compound).
-
Well 12 (Sterility Control): Contains 100 µL of CAMHB only (no compound, no bacteria).
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 200 µL. The final compound concentrations will range from 128 µg/mL to 0.25 µg/mL. The final DMSO concentration should not exceed 1%.
-
Cover the plate and incubate in ambient air at 35°C ± 2°C for 16-20 hours.[6]
-
-
Reading the Results:
-
After incubation, place the plate on a dark, non-reflective surface.
-
Visually inspect the wells for turbidity (cloudiness) or a pellet at the bottom, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear.
-
Data Presentation
Results should be recorded systematically. The following table provides a template with hypothetical data for illustration.
Table 1: MIC Determination for this compound against MRSA ATCC 43300
| Well | Compound Conc. (µg/mL) | Visual Growth (Turbidity) | Interpretation |
| 1 | 128 | - | No Growth |
| 2 | 64 | - | No Growth |
| 3 | 32 | - | No Growth |
| 4 | 16 | - | No Growth (MIC) |
| 5 | 8 | + | Growth |
| 6 | 4 | + | Growth |
| 7 | 2 | + | Growth |
| 8 | 1 | + | Growth |
| 9 | 0.5 | + | Growth |
| 10 | 0.25 | + | Growth |
| 11 | Growth Control | + | Valid Test |
| 12 | Sterility Control | - | Valid Test |
In this hypothetical example, the MIC of this compound against MRSA ATCC 43300 is determined to be 16 µg/mL .
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. benchchem.com [benchchem.com]
- 3. The Mechanism of Emodin Against Methicillin-Resistant Staphylococcus aureus Infection and Research on Synergistic Antibiotics [mdpi.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Troubleshooting & Optimization
[5-(2-Thienyl)-3-isoxazolyl]methanol solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [5-(2-Thienyl)-3-isoxazolyl]methanol. The information addresses common solubility challenges and offers potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a known inhibitor of AgrA-DNA binding.[1] It is primarily used in research focused on Staphylococcus aureus infections, as it can disrupt the agr quorum sensing system, which regulates the expression of virulence factors.[2]
Q2: What are the known solvency properties of this compound?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (551.85 mM).[1] However, its high solubility in an organic solvent like DMSO suggests that it likely has poor aqueous solubility, a common challenge for many drug candidates.[] The compound is also described as an oil, which can present unique formulation challenges.[1]
Q3: Why is my this compound precipitating when I add it to my aqueous experimental medium?
A3: Precipitation upon addition to an aqueous medium is a strong indicator of poor aqueous solubility. This commonly occurs when a stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The organic solvent disperses in the aqueous phase, and if the concentration of this compound exceeds its solubility limit in the final aqueous solution, it will precipitate out.
Q4: What are the general strategies to improve the aqueous solubility of a compound like this compound?
A4: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized into physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization and nanosuspension) and creating solid dispersions in carriers. Chemical modifications often involve the use of co-solvents, pH adjustment, and complexation with agents like cyclodextrins.[4][5]
Troubleshooting Guides
Guide 1: Initial Assessment of Aqueous Solubility
Before attempting to improve the solubility of this compound, it is crucial to first determine its approximate aqueous solubility in your experimental buffer. The shake-flask method is a reliable technique for this.[6]
Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of your aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a sealed vial. The excess solid should be visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. A standard curve of the compound in the same buffer/solvent system should be prepared for accurate quantification.[7]
Guide 2: Solubility Enhancement using Co-solvents
If the aqueous solubility of this compound is too low for your experimental needs, using a co-solvent can be an effective strategy.[4] Co-solvents reduce the polarity of the aqueous medium, which can help to dissolve non-polar compounds.[]
Objective: To identify a suitable co-solvent system to maintain this compound in solution at the desired concentration.
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose biocompatible co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400).[][8]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Co-solvent Mixtures: Prepare a series of your aqueous buffer containing different percentages of the chosen co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Dilution: Add a small volume of the DMSO stock solution to each co-solvent mixture to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is low and consistent across all samples.
-
Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1, 4, and 24 hours). The lowest percentage of co-solvent that keeps the compound in solution is the optimal choice to minimize potential effects on your experiment.
| Co-solvent | Common Starting Concentration Range (% v/v) | Notes |
| Ethanol | 1 - 20% | Can be volatile and may affect cell viability at higher concentrations. |
| Propylene Glycol | 1 - 20% | Generally well-tolerated in many biological systems. |
| PEG 400 | 1 - 30% | A non-volatile and less toxic option. |
| DMSO | < 1% | While a good solvent, its concentration should be minimized in final assays due to potential biological effects. |
Guide 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10]
Objective: To enhance the aqueous solubility of this compound through complexation with a cyclodextrin (B1172386).
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[10]
-
Cyclodextrin Solution: Prepare solutions of HP-β-CD in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Complexation: Add an excess of this compound to each cyclodextrin solution.
-
Equilibration: Agitate the mixtures for 24-48 hours at a constant temperature.
-
Phase Separation and Quantification: Follow the same steps as in the Shake-Flask Method (Guide 1) to determine the concentration of the dissolved compound in each cyclodextrin solution.
| Cyclodextrin | Typical Concentration Range (% w/v) | Mechanism |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% | Forms water-soluble inclusion complexes with hydrophobic guest molecules. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 - 10% | Another modified cyclodextrin with high water solubility and complexation efficiency. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Agr quorum sensing pathway inhibited by this compound and a general workflow for addressing solubility issues.
Caption: Agr Quorum Sensing Pathway Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS:194491-44-6 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. scispace.com [scispace.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing [5-(2-Thienyl)-3-isoxazolyl]methanol Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro concentration of [5-(2-Thienyl)-3-isoxazolyl]methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound is known to be an AgrA-DNA binding inhibitor, which can be utilized in research on Staphylococcus aureus infections.
Q2: What is a recommended starting concentration for in vitro experiments with a novel compound like this?
A2: For a new small molecule with unknown efficacy and toxicity, it is advisable to start with a broad concentration range. A common approach is to use a serial dilution series, for example, from 100 µM down to 1 nM, to identify an effective concentration range for further, more focused optimization.
Q3: How can I determine if an observed cellular effect is specific to the compound?
A3: To ascertain the specificity of the compound's effect, it is crucial to include appropriate controls. A vehicle control (the solvent used to dissolve the compound, e.g., DMSO, at the same final concentration) is essential to ensure that the observed effects are not due to the solvent. Additionally, if available, using a negative control compound with a similar structure but known to be inactive can help confirm specificity.
Q4: My compound is precipitating in the cell culture medium. What can I do?
A4: Compound precipitation can be a significant issue. First, verify the compound's solubility in your specific cell culture medium. You can try pre-warming the medium to 37°C before adding the compound stock solution. It is also recommended to perform serial dilutions in the medium rather than a single large dilution from a concentrated stock. If precipitation persists, consider using a lower final concentration or a different, biocompatible solvent.
Q5: The vehicle control (e.g., DMSO) is showing cytotoxicity. How should I proceed?
A5: If your vehicle control exhibits toxicity, the concentration of the solvent is likely too high for your specific cell line and experimental duration. It is crucial to perform a vehicle toxicity study to determine the maximum non-toxic concentration. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being a generally safer concentration for longer exposure times. Always ensure that the final vehicle concentration is consistent across all experimental wells, including the untreated controls.
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing the concentration of this compound in vitro.
Issue 1: No Observable Effect at Any Tested Concentration
Caption: Troubleshooting workflow for no observable compound effect.
-
Possible Cause: The concentration range may be too low, or the compound may be inactive in the selected cell model.
-
Solution:
-
Expand Concentration Range: Test a broader and higher range of concentrations.
-
Verify Compound Activity: If possible, test the compound in a cell line where it is known to be active to confirm its biological activity.
-
Assess Compound Stability: The compound may be degrading in the cell culture medium. Perform a stability assay to determine the compound's half-life under your experimental conditions.
-
Issue 2: High Variability Between Replicates
Caption: Troubleshooting workflow for high replicate variability.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates.
-
Solution:
-
Ensure Uniform Cell Seeding: Create a single-cell suspension before plating and use a consistent seeding pattern.
-
Standardize Pipetting: Calibrate pipettes regularly and ensure consistent pipetting techniques across all wells.
-
Mitigate Edge Effects: To avoid evaporation and temperature variations in the outer wells of a plate, either avoid using them or fill them with sterile phosphate-buffered saline (PBS).
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following tables provide a summary of typical concentration ranges and cytotoxicity data for isoxazole (B147169) derivatives from various in vitro studies. This information can serve as a valuable starting point for your experiments.
Table 1: Recommended Starting Concentration Ranges for In Vitro Screening of Isoxazole Derivatives
| Assay Type | Typical Starting Concentration Range | Dilution Strategy |
| Initial Screening | 1 nM - 100 µM | 10-fold serial dilution |
| Dose-Response | 0.1X - 100X of initial hit concentration | 2- or 3-fold serial dilution |
| Cytotoxicity (IC50) | Dependent on initial screening results | 5- to 10-point dose-response curve |
Table 2: Reported In Vitro Cytotoxicity (IC50) of Various Isoxazole Derivatives in Cancer Cell Lines
Disclaimer: The following data is for structurally related isoxazole compounds and not for this compound. These values should be used as a general reference.
| Isoxazole Derivative Class | Cell Line | IC50 Value |
| Isoxazole Chalcone Derivatives | DU145 (Prostate Cancer) | 0.96 µM - 1.06 µM |
| Monoterpene Isoxazoline Derivatives | HT1080 (Fibrosarcoma) | 9.02 µM - 16.1 µM |
| 3,5-Disubstituted Isoxazoles | U87 (Glioblastoma) | 42.8 µM - 67.6 µM |
| Isoxazole Curcumin Derivative | MCF7 (Breast Cancer) | 3.97 µM |
Key Experimental Protocols
Protocol 1: Determining Optimal Seeding Density and Vehicle (DMSO) Toxicity
Caption: Workflow for determining optimal cell seeding density and vehicle toxicity.
Objective: To determine the optimal number of cells to seed per well and the maximum concentration of the vehicle (DMSO) that does not significantly affect cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding Density:
-
Prepare a serial dilution of your cell suspension.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 40,000 cells per well).
-
Incubate for 24 hours.
-
Perform a cell viability assay to determine the cell density that results in approximately 70-80% confluency at the end of the experiment. This ensures cells are in the logarithmic growth phase.
-
-
Vehicle (DMSO) Toxicity:
-
Seed cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of DMSO in complete culture medium (e.g., from 2% down to 0.01%).
-
Replace the medium in the wells with the DMSO-containing medium. Include a "medium only" control.
-
Incubate for the intended duration of your compound exposure (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay.
-
Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the "medium only" control. This will be your maximum allowable vehicle concentration in subsequent experiments.
-
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
Objective: To measure the metabolic activity of cells as an indicator of viability after treatment with this compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells at their optimal density in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration does not exceed the predetermined non-toxic level.
-
Remove the old medium and add the medium containing the different compound concentrations. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (typically 10-20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Procedure:
-
Follow steps 1-4 of the MTT assay protocol to treat cells with the compound.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Prepare control wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer provided with the assay kit).
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the assay reagents in a separate 96-well plate.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution provided with the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells according to the kit's instructions.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action: AgrA-DNA Binding Inhibition
Caption: Inhibition of AgrA-DNA binding in S. aureus.
General Experimental Workflow for In Vitro Concentration Optimization
Caption: General workflow for optimizing compound concentration in vitro.
improving the stability of [5-(2-Thienyl)-3-isoxazolyl]methanol in solution
Welcome to the technical support center for [5-(2-Thienyl)-3-isoxazolyl]methanol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound.[1] For in vitro studies, a stock solution in DMSO can be prepared at a concentration of 100 mg/mL (551.85 mM), though ultrasonic assistance may be necessary.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and water content can affect solubility.[1]
Q3: I am observing a loss of compound activity over time in my aqueous experimental buffer. What could be the cause?
A3: Loss of activity in aqueous solutions can be attributed to several factors, including hydrolysis, oxidation, or photodegradation. The isoxazole (B147169) ring, while generally stable, can be susceptible to cleavage under certain pH and temperature conditions. The thienyl group and the methanol (B129727) functionality may also be prone to oxidation. It is recommended to perform forced degradation studies to identify the specific cause.[2][3][4]
Q4: How can I improve the stability of this compound in my aqueous experimental setup?
A4: To enhance stability, consider the following:
-
pH Control: Buffer the aqueous solution to a pH where the compound exhibits maximum stability. This can be determined through a pH liability study.
-
Antioxidants: If oxidation is suspected, the addition of antioxidants may be beneficial.
-
Light Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil, as isoxazole derivatives can be light-sensitive.[3]
-
Temperature Control: Maintain the solution at a controlled, cool temperature (e.g., 2-8°C) when not in use.[5]
-
Fresh Preparation: Prepare fresh working solutions from a frozen stock solution immediately before each experiment.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Buffer
-
Symptom: The compound precipitates out of solution when diluting the DMSO stock into an aqueous buffer.
-
Possible Causes:
-
The final concentration of the compound exceeds its aqueous solubility.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
-
The pH of the buffer is affecting the compound's solubility.
-
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try lowering the final concentration of the compound in the aqueous buffer.
-
Increase Cosolvent Percentage: If experimentally permissible, increase the final percentage of DMSO. Be mindful of potential solvent effects on your assay.
-
pH Adjustment: Evaluate the solubility of the compound in buffers with different pH values.
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) can improve aqueous solubility.
-
Issue 2: Inconsistent Results or Loss of Potency
-
Symptom: Experimental results are not reproducible, or the compound appears to lose its biological activity over the course of an experiment.
-
Possible Causes:
-
Degradation of the compound in the experimental medium.
-
Adsorption of the compound to plasticware.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying the degradation pathways and developing stable formulations.[2][3][4]
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (B52724) or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples against a control (unstressed) sample using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).
-
Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. Identify any new peaks as potential degradation products.
Data Presentation
Table 1: Illustrative Forced Degradation Data
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl (60°C, 24h) | 15% | 1 |
| 0.1 N NaOH (60°C, 24h) | 45% | 2 |
| 3% H₂O₂ (RT, 24h) | 25% | 1 |
| Heat (105°C, 24h) | 5% | 0 |
| Light (24h) | 10% | 1 |
| Control | <1% | 0 |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Hypothetical Degradation Pathway
Based on the chemical structure, a potential degradation pathway under basic hydrolysis could involve the cleavage of the isoxazole ring.
Caption: Hypothetical degradation under basic conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. National Museum of Anthropology | 360 Virtual Tour [nma.nationalmuseum.gov.ph]
Technical Support Center: AgrA Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AgrA inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Issues with AgrA Inhibitors
-
Question: My AgrA inhibitor shows no activity against Staphylococcus aureus. What are the possible reasons?
-
Answer: There are several potential reasons for a lack of inhibitor activity. First, ensure the inhibitor is soluble and stable in your assay medium. Poor solubility can drastically reduce the effective concentration.[1] Second, verify the integrity of your compound. It may have degraded during storage. Third, consider the specific S. aureus strain and its agr type, as inhibitor efficacy can vary between strains. Finally, the inhibitor may have off-target effects or be unable to penetrate the bacterial cell wall to reach AgrA.
-
-
Question: I'm observing inconsistent results between experimental replicates. What could be the cause?
-
Answer: Inconsistent results often stem from technical variability. Ensure precise and consistent pipetting, especially when preparing serial dilutions of your inhibitor. Minor differences in cell density at the start of the experiment can also lead to significant variations. Standardize your inoculum preparation and verify cell counts. Additionally, check for lot-to-lot variability in your reagents and media.
-
-
Question: How can I be sure my inhibitor is specifically targeting AgrA and not other cellular components?
-
Answer: Demonstrating target specificity is crucial. One approach is to perform your assays in an agrA knockout or knockdown mutant strain of S. aureus. A specific inhibitor should have no effect in a strain lacking its target.[2] Additionally, you can perform in vitro binding assays, such as an Electrophoretic Mobility Shift Assay (EMSA), using purified AgrA protein to show direct interaction.[2][3]
-
2. Electrophoretic Mobility Shift Assay (EMSA) for AgrA
-
Question: I'm not seeing a shifted band in my AgrA EMSA. What should I troubleshoot?
-
Answer: A lack of a shifted band in an EMSA can be due to several factors.[4]
-
Inactive Protein: Ensure your purified AgrA protein is active. Proper folding and, in some cases, phosphorylation are necessary for DNA binding.[5] Consider performing a control experiment with a known AgrA-binding DNA sequence.
-
Incorrect Probe: Verify the sequence of your DNA probe, which should contain the AgrA binding site (e.g., from the P2 or P3 promoter region).[3][5] Also, ensure the probe is correctly labeled (e.g., with biotin (B1667282) or a radioactive isotope) and that the label is intact.
-
Suboptimal Binding Conditions: The binding buffer composition is critical. Optimize the concentrations of salts (e.g., KCl), glycerol, and non-specific competitors (like poly(dI-dC)).[3] The incubation time and temperature for the binding reaction may also need optimization.[3]
-
-
-
Question: My EMSA gel is showing smears instead of clear bands. What's wrong?
-
Answer: Smearing in an EMSA gel can indicate several issues.[6]
-
Protein Degradation: Your purified AgrA may be degrading. Use protease inhibitors during purification and storage.
-
DNA Probe Degradation: Ensure your DNA probe is not degraded by nucleases. Use nuclease-free water and reagents.
-
Complex Dissociation: The AgrA-DNA complex might be unstable and dissociating during electrophoresis. Try running the gel at a lower voltage and/or at a lower temperature (e.g., in a cold room).
-
Incorrect Gel Conditions: Ensure you are using a non-denaturing polyacrylamide gel and that the running buffer is appropriate.
-
-
3. AgrA Reporter Gene Assays
-
Question: My agr reporter strain (e.g., carrying a P3-lux or P3-gfp fusion) shows no decrease in signal with my inhibitor. Why?
-
Answer: A lack of response in a reporter assay could be due to several factors.
-
Inhibitor Permeability: The inhibitor may not be able to cross the bacterial cell wall to reach the cytoplasm where AgrA is located.
-
Efflux Pumps: The bacteria may be actively pumping the inhibitor out of the cell. Consider using an efflux pump inhibitor as a control.
-
Assay Conditions: Ensure the bacterial culture is in the correct growth phase for agr expression (typically post-exponential phase). Also, the concentration of the inhibitor may be too low to have a measurable effect.
-
Reporter System Issues: There can be pitfalls with reporter gene assays, including issues with the stability of the reporter protein (e.g., GFP) or interference of the inhibitor with the reporter signal itself (e.g., luciferase activity).[7][8]
-
-
-
Question: I'm seeing a high background signal in my reporter assay. How can I reduce it?
-
Answer: High background can be caused by leaky promoters in your reporter construct or autofluorescence from the bacteria or media. Ensure you have a proper negative control (e.g., the reporter strain with a vehicle control) to subtract the background. If using a fluorescent reporter, check for autofluorescence of your inhibitor compound at the excitation and emission wavelengths used.
-
4. Quantitative Real-Time PCR (qRT-PCR) for AgrA Target Genes
-
Question: My qRT-PCR results for AgrA target genes (e.g., hla, rnaIII, psmα) are not showing downregulation after inhibitor treatment. What should I check?
-
Answer:
-
RNA Quality: Ensure you are starting with high-quality, intact RNA. RNA degradation can lead to inaccurate quantification.[9]
-
Primer/Probe Design: Your primers and probes must be specific to the target gene and have optimal annealing temperatures. Poorly designed primers can lead to non-specific amplification.[9][10]
-
Timing of RNA Extraction: The expression of agr-regulated genes is growth-phase dependent. Make sure you are harvesting RNA at a time point where these genes are highly expressed in your untreated control.
-
Reference Gene Selection: Use a stably expressed reference gene for normalization. The expression of your reference gene should not be affected by your inhibitor treatment. gyrB is a commonly used reference gene in S. aureus.[11][12]
-
-
-
Question: The amplification curves in my qPCR look unusual (e.g., not sigmoidal, high Cq values). What does this indicate?
-
Answer: Abnormal amplification curves can point to several problems.[10][13]
-
Poor PCR Efficiency: This can be caused by suboptimal primer concentrations, incorrect annealing temperature, or the presence of PCR inhibitors in your RNA sample.[10]
-
Primer-Dimers: The formation of primer-dimers can compete with the amplification of your target gene, leading to inaccurate results. This often manifests as amplification in the no-template control.
-
Low Target Expression: High Cq values may indicate very low expression of your target gene, which can make accurate quantification challenging.
-
-
5. Biofilm Assays
-
Question: My AgrA inhibitor is not preventing biofilm formation. Is this expected?
-
Answer: The role of the agr system in biofilm formation is complex and can be strain-dependent. In some cases, agr activation is associated with biofilm dispersal rather than formation. Therefore, an AgrA inhibitor might not inhibit initial biofilm formation and could even enhance it in some strains.[14]
-
-
Question: How can I accurately quantify the effect of my inhibitor on biofilm?
-
Answer: Several methods can be used to quantify biofilms, each with its own advantages and limitations.
-
Crystal Violet Staining: This method stains the total biofilm biomass but does not distinguish between live and dead cells.[15]
-
Metabolic Assays (e.g., MTT, XTT): These assays measure the metabolic activity of cells within the biofilm, providing an indication of cell viability.
-
Colony Forming Unit (CFU) Counting: This involves disrupting the biofilm and plating serial dilutions to determine the number of viable cells.
-
Confocal Laser Scanning Microscopy (CLSM): This technique allows for visualization of the biofilm structure and can be used with fluorescent dyes to assess cell viability.[16]
-
-
Data Summary
Table 1: Examples of AgrA Inhibitors and their Reported Activities
| Inhibitor | Target | Organism | Assay | Effective Concentration | Reference |
| Savirin | AgrA | S. aureus | agr::P3 lux reporter | 1-5 µg/ml | [2] |
| F12 | AgrA | S. aureus | Hemolysis inhibition (rabbit erythrocytes) | 1 µg/ml (98% inhibition) | |
| F19 | AgrA | S. aureus | Murine bacteremia/sepsis model | 30 mg/kg (in vivo) | [17] |
| Azan-7 | AgrA | S. aureus (MRSA) | Reduces AgrA-DNA complex in EMSA | Not specified | [3] |
Experimental Protocols
1. AgrA Protein Purification
This protocol is a general guideline for the expression and purification of His-tagged AgrA from E. coli.
-
Expression:
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl) containing protease inhibitors.[18]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged AgrA protein with an elution buffer containing a higher concentration of imidazole.
-
-
Buffer Exchange:
-
Dialyze the purified protein into a suitable storage buffer (e.g., PBS with glycerol) and store at -80°C.
-
2. Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the AgrA binding site (e.g., from the P2 or P3 promoter).
-
Label the probe with biotin or a radioactive isotope (e.g., ³²P).
-
-
Binding Reaction:
-
In a microfuge tube, combine the following in a binding buffer (e.g., 10 mM HEPES pH 7.6, 50 mM KCl, 5% glycerol):[3]
-
Purified AgrA protein
-
Labeled DNA probe
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
AgrA inhibitor at various concentrations (or vehicle control)
-
-
Incubate the reaction at room temperature for 20-30 minutes.[3][18]
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a suitable running buffer (e.g., 0.5x TBE) at a constant voltage in a cold room.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P).[18]
-
3. qRT-PCR for AgrA Target Gene Expression
-
Bacterial Culture and Treatment:
-
Grow S. aureus cultures to the desired growth phase (e.g., post-exponential).
-
Treat the cultures with the AgrA inhibitor at the desired concentration for a specified time. Include a vehicle-treated control.
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.[11]
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
-
qPCR:
-
Set up the qPCR reaction with a suitable master mix (e.g., SYBR Green or probe-based), cDNA, and primers for your target gene (e.g., hla, rnaIII) and a reference gene (e.g., gyrB).
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the inhibitor-treated sample to the vehicle control.[11]
-
Visualizations
AgrA Signaling Pathway
References
- 1. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin [frontiersin.org]
- 4. thesciencenotes.com [thesciencenotes.com]
- 5. Staphylococcus aureus AgrA Binding to the RNAIII-agr Regulatory Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Real-Time Nucleic Acid Sequence-Based Amplification Assay for Rapid Detection and Quantification of agr Functionality in Clinical Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting qPCR: What are my amplification curves telling me? [vimeo.com]
- 14. Computational Mutagenesis and Inhibition of Staphylococcus aureus AgrA LytTR Domain Using Phenazine Scaffolds: Insight From a Biophysical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-molecule AgrA inhibitors F12 and F19 act as antivirulence agents against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AgrA directly binds to the promoter of vraSR and downregulates its expression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EMSA with [5-(2-Thienyl)-3-isoxazolyl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using [5-(2-Thienyl)-3-isoxazolyl]methanol as an inhibitor in Electrophoretic Mobility Shift Assays (EMSA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to EMSA?
This compound is identified as an inhibitor of AgrA-DNA binding and is utilized in research on Staphylococcus aureus infections.[1] In the context of an Electrophoretic Mobility Shift Assay (EMSA), this compound is expected to disrupt the formation of the AgrA-DNA complex. This disruption would be visualized on the gel as a decrease in the intensity of the shifted band (the protein-DNA complex) and a corresponding increase in the intensity of the free probe band.
Q2: What is the general workflow for an EMSA experiment using an inhibitor like this compound?
The classical EMSA protocol involves four main steps: 1) isolation of proteins (typically from the nucleus), 2) preparation and labeling of the DNA probe, 3) co-incubation of the purified proteins and labeled DNA probe with a binding buffer to facilitate complex formation, and 4) separation of the protein-DNA complexes from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.[2] When using an inhibitor, an additional step is introduced where the protein is pre-incubated with the inhibitor before the addition of the labeled DNA probe.
Figure 1. General experimental workflow for an EMSA experiment including an inhibitor.
Troubleshooting Guides
This section addresses common problems encountered during EMSA experiments with this compound.
Problem 1: No shifted band is observed in the positive control (protein + probe, no inhibitor).
Possible Causes & Solutions:
-
Inactive Protein:
-
Issues with DNA Probe:
-
Check Labeling Efficiency: Ensure the probe is efficiently labeled. For non-radioactive methods like biotin (B1667282) labeling, confirm labeling efficiency before the assay.[4]
-
Verify Probe Integrity: Run the labeled probe on a denaturing gel to check for degradation.
-
-
Suboptimal Binding Conditions:
-
Optimize Binding Buffer: The composition of the binding buffer is critical. Key components to optimize include salt concentration (KCl or NaCl), glycerol (B35011) percentage, and the presence of non-specific competitors like poly(dI-dC).[5]
-
Adjust Incubation Time and Temperature: The optimal incubation time and temperature for complex formation can vary. Most reactions are performed at 4°C, room temperature, or 37°C.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
Technical Support Center: Enhancing Aqueous Solubility of Isoxazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of isoxazole (B147169) compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many isoxazole compounds exhibit poor water solubility?
A1: Isoxazole derivatives often possess aromatic, rigid structures with high melting points. These characteristics can lead to strong intermolecular interactions in the solid state, making it energetically unfavorable for water molecules to solvate individual molecules. While the isoxazole ring itself has some polar character due to the nitrogen and oxygen atoms, the overall hydrophobicity of the molecule, influenced by its substituents, frequently dominates, leading to limited aqueous solubility.[1]
Q2: What are the initial steps to take when encountering a poorly soluble isoxazole derivative?
A2: A systematic approach is recommended. First, accurately determine the compound's aqueous solubility at various pH values to understand its pH-dependent solubility profile. This is critical as the ionization state of the molecule can significantly impact its solubility. Following this, you can explore various solubilization techniques, beginning with simpler methods like co-solvency before progressing to more complex formulations such as solid dispersions or cyclodextrin (B1172386) complexation.
Q3: What are the most common strategies to improve the water solubility of isoxazole compounds?
A3: Several strategies can be employed, which can be broadly categorized into:
-
Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension) and creating amorphous solid dispersions.
-
Chemical Modifications: This approach involves strategies like pH adjustment and salt formation.
-
Formulation Excipients: The use of co-solvents, surfactants, and cyclodextrins can significantly enhance solubility.
Troubleshooting Guide: Precipitation Issues
This guide addresses common precipitation problems encountered during experiments with isoxazole compounds.
Issue 1: My isoxazole compound precipitates immediately when I add the DMSO stock solution to my aqueous buffer.
-
Possible Cause A: Final concentration is too high.
-
Explanation: The final concentration of your isoxazole compound in the aqueous solution likely exceeds its kinetic solubility limit under those specific conditions (pH, temperature, buffer components).
-
Suggested Solution:
-
Lower the final concentration of the compound.
-
Perform a kinetic solubility assay to determine the maximum achievable concentration in your specific buffer.
-
-
-
Possible Cause B: Improper mixing technique.
-
Explanation: Adding the concentrated DMSO stock directly into the aqueous buffer without vigorous mixing can create localized areas of high concentration, leading to immediate precipitation.
-
Suggested Solution: Always add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
-
Possible Cause C: Final DMSO concentration is too low.
-
Explanation: While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to act as a co-solvent and maintain the solubility of the isoxazole compound.
-
Suggested Solution: Ensure the final DMSO concentration is sufficient to maintain solubility. A typical starting point is 0.1-1% (v/v). Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Issue 2: My isoxazole solution is clear at first but becomes cloudy or shows precipitate over time.
-
Possible Cause A: Metastable supersaturated solution.
-
Explanation: The initial dissolution may have been successful, creating a supersaturated solution that is not thermodynamically stable and precipitates over time.
-
Suggested Solution:
-
Reduce the final concentration of the isoxazole compound.
-
Consider using a stabilizing agent, such as a hydrophilic polymer or a surfactant.
-
-
-
Possible Cause B: Temperature fluctuations.
-
Explanation: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Suggested Solution: Ensure your experimental setup is maintained at a constant temperature.
-
-
Possible Cause C: Interaction with buffer components.
-
Explanation: Certain salts or other components in your buffer could be interacting with the isoxazole compound, causing it to precipitate.
-
Suggested Solution: If possible, test the solubility in a simpler buffer system first to identify potential problematic components.
-
Solubility Enhancement Strategies & Data
Below are summaries of common solubility enhancement techniques with quantitative data for select isoxazole-containing compounds.
Co-solvency
The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[2]
| Isoxazole Compound | Co-solvent System | Solubility Increase | Reference |
| Meloxicam | Water-PEG 400 | Significant | [3] |
| Rofecoxib | Water-PEG 400 | Significant | [3] |
pH Adjustment
For ionizable isoxazole compounds, adjusting the pH of the aqueous buffer can increase solubility by converting the compound into its more soluble salt form.[4][5]
| Isoxazole Compound | pH Condition | Solubility (µg/mL) | Reference |
| N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone | Acidic (pH < 3.5) | Increased stability and solubility | [6] |
| Itraconazole (has an isoxazole-like ring) | pH 1.2 | ~466 | [7] |
| Itraconazole (has an isoxazole-like ring) | pH 3-7 | < 1 | [7] |
| Itraconazole (has an isoxazole-like ring) | pH 10 | ~491 | [7] |
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic guest molecules, like isoxazole compounds, forming inclusion complexes with enhanced aqueous solubility.[8]
| Isoxazole Compound | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Increase | Reference |
| Sulfamethoxazole | β-Cyclodextrin | 1:1 | ~2-fold | [9] |
| Sulfamethoxazole | β-CD with PEG20000 | 1:1 | ~4.4-fold | [9][10] |
| Sulfamethoxazole | β-CD with Polysorbate 20 | 1:1 | ~4-fold | [9] |
| Isoxazole derivative of curcumin | β-Cyclodextrin | - | Spontaneous complex formation | [11] |
Surfactant-Mediated Solubilization (Micellar Solubilization)
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, thereby increasing their apparent solubility in aqueous solutions.[12][13][14][15][16]
| Isoxazole Compound | Surfactant | Observation | Reference |
| Danazol | Ionic Surfactants | More efficient solubilization than Fenofibrate | [12] |
| Fenofibrate | Ionic Surfactants | Solubilized in the palisade layer of micelles | [12] |
Solid Dispersions
Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier matrix at the solid state. This can enhance solubility by reducing particle size to a molecular level and converting the drug to an amorphous state.[17]
| Isoxazole Compound | Carrier | Ratio (Drug:Carrier) | Method | Dissolution Enhancement | Reference |
| Valdecoxib (B1682126) | PEG 4000 | 1:10 | Melting | Enhanced dissolution rate | [18] |
| Valdecoxib | Mannitol, PEG 4000, PVP K-12 | - | Melt-solvent, Solvent | Increased water solubility | [17] |
| Leflunomide | PEG 4000 | 1:0.25 | Solvent Evaporation | 94.95% release in 50 minutes | [19][20] |
| Leflunomide | Poloxamer 188 | - | Solvent Evaporation | Fastest in vitro drug release | [21] |
| Celecoxib | PVP-K-40, PEG 6000, PEG 4000, Dextrin | 1:1, 1:4, 1:9 | Melt-in solvent, Solvent Evaporation | Enhanced dissolution | [22] |
Experimental Protocols
Protocol 1: Preparation of an Isoxazole-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol is a general guideline for preparing a solid inclusion complex of an isoxazole compound with a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to enhance its aqueous solubility.
Materials:
-
Isoxazole compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Tertiary butyl alcohol (optional, as a co-solvent)
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Determine the Stoichiometric Ratio: Perform a phase solubility study to determine the optimal molar ratio of the isoxazole compound to HP-β-CD. A 1:1 molar ratio is often a good starting point.[23]
-
Dissolve the Cyclodextrin: Accurately weigh the required amount of HP-β-CD and dissolve it in a suitable volume of deionized water with gentle stirring.
-
Dissolve the Isoxazole Compound:
-
Method A (Aqueous Suspension): If the isoxazole compound has some slight aqueous solubility, add the accurately weighed compound directly to the HP-β-CD solution. Stir the mixture for 24-48 hours at a constant temperature to allow for complex formation.
-
Method B (Co-solvent): If the isoxazole compound is very poorly soluble in water, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or tertiary butyl alcohol).[24] Add this solution dropwise to the stirring HP-β-CD solution.
-
-
Equilibration: Continue stirring the mixture for 24-48 hours to ensure complete complexation.
-
Filtration (Optional): If there is any un-complexed, precipitated isoxazole compound, filter the solution through a 0.22 µm syringe filter.
-
Freeze-Drying (Lyophilization):
-
Freeze the solution completely. This can be done in a freezer at -80°C or by using a shell-freezing technique on the flask in a dry ice/acetone bath.
-
Place the frozen sample on a pre-cooled shelf in the freeze-dryer.
-
Run the freeze-drying cycle until all the solvent has sublimed, resulting in a dry, fluffy powder.
-
-
Characterization: Characterize the resulting powder to confirm the formation of the inclusion complex and to determine the enhancement in solubility and dissolution rate.
Protocol 2: Preparation of an Isoxazole Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of an isoxazole compound with a hydrophilic polymer to improve its solubility and dissolution rate.
Materials:
-
Isoxazole compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene (B3416737) Glycol (PEG) 4000, or HPMC)[19]
-
Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Select Drug-to-Carrier Ratio: Based on preliminary studies or literature, select the desired weight ratio of the isoxazole compound to the hydrophilic carrier (e.g., 1:1, 1:5, 1:10).[18]
-
Dissolution:
-
Accurately weigh the isoxazole compound and the hydrophilic carrier.
-
Dissolve both components in a suitable volume of the volatile organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.[19]
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). The temperature should be high enough for efficient evaporation but low enough to prevent degradation of the compound or carrier.
-
Continue evaporation until a thin, solid film or a solid mass is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Place the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.[19]
-
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Characterization: Evaluate the solid dispersion for its physicochemical properties, solubility, and dissolution rate improvement.
Visualizations
Caption: Troubleshooting workflow for isoxazole precipitation.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmedicinejournal.com [pharmedicinejournal.com]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. Enhancement of dissolution rate of valdecoxib using solid dispersions with polyethylene glycol 4000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprajournals.com [eprajournals.com]
- 18. iosrjournals.org [iosrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. humapub.com [humapub.com]
- 24. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of [5-(2-Thienyl)-3-isoxazolyl]methanol
Welcome to the technical support center for [5-(2-Thienyl)-3-isoxazolyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects during experimentation. While the primary established activity of this compound is the inhibition of AgrA-DNA binding in Staphylococcus aureus, unexpected results in other experimental systems may suggest off-target interactions.[1][2][3][4] This resource provides troubleshooting advice, frequently asked questions, and detailed protocols to help you investigate these potential effects.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: The established mechanism of action for this compound is the inhibition of the accessory gene regulator A (AgrA) in Staphylococcus aureus.[1][2][3] AgrA is a response regulator that controls the expression of virulence factors.[3][4] By binding to the DNA-binding domain of AgrA, the compound inhibits the agr-mediated quorum sensing system, leading to reduced virulence.[3][4]
Q2: I am observing a phenotype in my mammalian cell experiments that is not explained by the known antibacterial activity of this compound. What could be the cause?
A2: If you are observing unexpected effects in mammalian cells, it is crucial to consider the possibility of off-target activity. Small molecules can sometimes bind to and modulate the function of proteins other than their intended target, leading to unforeseen biological responses.[5] This is a common challenge in drug discovery and chemical biology.
Q3: How can I begin to investigate if my observed phenotype is due to an off-target effect?
A3: A systematic approach is recommended. Start by confirming the identity and purity of your compound. If the compound is verified, the next step is to determine which class of proteins might be involved. Broad screening panels, such as those for protein kinases or G-protein coupled receptors (GPCRs), are often a good starting point as these are large and functionally diverse protein families that are common off-targets for small molecules.
Q4: What are some common methods to identify specific off-target proteins?
A4: Several methods can be employed to identify off-target interactions:
-
Biochemical Screening: Testing the compound against large panels of purified proteins (e.g., kinases, GPCRs, enzymes) to see if it inhibits their activity.[6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[7][8][9][10] An increase in the melting temperature of a protein in the presence of your compound suggests a direct interaction.
-
Chemoproteomics: This advanced technique uses chemical probes and mass spectrometry to identify the proteins that a compound interacts with across the entire proteome of a cell.[11]
Troubleshooting Guide
Issue: Unexpected cell toxicity or phenotypic changes in mammalian cell culture.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Instability/Degradation | Verify the stability of the compound in your specific cell culture media and conditions. Use freshly prepared solutions. | The compound may degrade into a different chemical entity with its own biological activity. |
| Off-Target Kinase Inhibition | Perform an in vitro kinase profiling screen against a broad panel of kinases. | Kinases are a frequent class of off-targets, and their inhibition can lead to a wide range of cellular effects. |
| Off-Target GPCR Interaction | Screen the compound in a GPCR binding or functional assay panel. | GPCRs are another major class of drug targets and off-targets that can trigger diverse signaling pathways. |
| Direct Target Engagement in Cells | Use the Cellular Thermal Shift Assay (CETSA) to identify proteins that are stabilized by the compound in intact cells or cell lysates. | CETSA can provide evidence of a direct physical interaction between the compound and a cellular protein.[7][8][9] |
Data Presentation
As no specific off-target data for this compound is publicly available, the following table provides an illustrative example of what the results from a kinase profiling screen might look like.
Table 1: Illustrative Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Interpretation |
| On-Target (Hypothetical) | 50 | 95% | Expected primary activity. |
| Off-Target Kinase A | 850 | 70% | Potential off-target effect at higher concentrations. |
| Off-Target Kinase B | 2,500 | 45% | Moderate off-target interaction. |
| Off-Target Kinase C | >10,000 | <10% | Likely not a significant off-target. |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of purified kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Purified recombinant kinases and their specific substrates.
-
This compound.
-
ATP.
-
Kinase buffer (specific to each kinase).
-
ADP-Glo™ Kinase Assay kit (Promega or similar).
-
Multi-well plates (e.g., white, 384-well).
-
Microplate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate buffer (e.g., with DMSO, ensuring the final DMSO concentration is consistent across all wells and typically ≤1%).
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the appropriate kinase buffer.
-
Add Compound: Add the diluted compound to the wells. Include controls: a "no-inhibitor" (vehicle) control and a "no-kinase" (background) control.
-
Initiate Reaction: Start the kinase reaction by adding ATP at a concentration typically near the Km for each specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ assay manufacturer's instructions. This typically involves two steps: adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Radioligand Competition Binding Assay for GPCRs
This protocol is used to determine if the test compound can displace a known radiolabeled ligand from a GPCR, thereby indicating a binding interaction.
Principle: This assay measures the ability of a non-radioactive test compound to compete with a high-affinity radioligand for binding to a receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[12][13]
Materials:
-
Cell membranes or whole cells expressing the GPCR of interest.
-
A specific radioligand for the receptor (e.g., ³H- or ¹²⁵I-labeled).
-
This compound.
-
Binding buffer.
-
A known unlabeled competitor for determining non-specific binding.
-
Glass fiber filter mats.
-
Cell harvester and vacuum filtration system.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Radioligand + Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + a high concentration of a known unlabeled competitor.
-
Test Compound: Cell membranes + Radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature), with gentle agitation.[14][15]
-
Harvesting: Rapidly separate the membrane-bound radioligand from the free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester.[14]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol is for verifying direct target engagement of a compound within a cellular environment.
Principle: CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a compound to its target protein increases the protein's stability, resulting in a higher melting temperature (Tm). This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the protein remaining in the soluble fraction.[7][9][10]
Materials:
-
Cells expressing the potential target protein.
-
This compound.
-
Cell lysis buffer with protease inhibitors.
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies, or mass spectrometer).
-
PCR machine or other device for precise temperature control.
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or the test compound at the desired concentration and incubate for a specific period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells to release their protein content (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable method like Western blotting or mass spectrometry.
-
Data Analysis:
-
For each temperature point, compare the amount of soluble target protein in the vehicle-treated versus the compound-treated samples.
-
Plot the percentage of soluble protein against the temperature to generate a "melting curve".
-
A shift in the melting curve to a higher temperature in the compound-treated samples indicates thermal stabilization and suggests direct binding of the compound to the target protein.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug-like Fragments Inhibit agr-Mediated Virulence Expression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Ligand Screening Service for Non-druggable Targets - Amerigo Scientific [amerigoscientific.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: S. aureus Virulence Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for common Staphylococcus aureus virulence assays.
Hemolysis Assays
Hemolysis assays are used to quantify the ability of S. aureus to lyse red blood cells, a key virulence trait primarily mediated by toxins like alpha-hemolysin (B1172582) (Hla).[1][2][3]
Troubleshooting and FAQs
| Question | Answer |
| Why am I seeing no hemolysis or very weak hemolysis? | 1. Inactive Toxin: Ensure that the bacterial culture conditions are optimal for toxin expression. For many toxins, this means growing cultures to the stationary phase.[4] 2. Incorrect Red Blood Cell (RBC) Type: S. aureus hemolysins have species-specific activity. Rabbit erythrocytes are highly sensitive to alpha-hemolysin and are commonly used.[5] Sheep blood is also frequently used to observe different hemolytic patterns.[3][6] 3. Inappropriate Assay Buffer: Use a buffered saline solution (e.g., PBS) to maintain osmolarity and pH. 4. Insufficient Incubation Time/Temperature: Incubate plates at 37°C for at least 30 minutes to an hour; longer incubation may be needed for weaker strains.[5] |
| My results are inconsistent between replicates. | 1. Uneven Cell Density: Ensure RBCs are washed and resuspended thoroughly to achieve a uniform cell suspension. 2. Inaccurate Pipetting: Use calibrated pipettes for dispensing both the bacterial supernatant/toxin and the RBC suspension. 3. Cell Lysis Before Assay: Handle RBCs gently to avoid premature lysis. Check your negative control (RBCs with buffer only) for any signs of spontaneous hemolysis. |
| What do different hemolytic patterns on blood agar (B569324) mean? | S. aureus can produce several hemolysins, leading to distinct zones on blood agar: Alpha (α)-hemolysis: A wide, clear zone of complete hemolysis, often with fuzzy edges.[6] Beta (β)-hemolysis: A wide zone of incomplete hemolysis with sharp edges.[6] Delta (δ)-hemolysis: A narrow zone of incomplete hemolysis. It can act synergistically with β-hemolysis.[6] |
| My positive control (e.g., Triton X-100) is not showing 100% lysis. | This indicates a problem with the RBC suspension or the spectrophotometer reading. Ensure the Triton X-100 is at a sufficient concentration (e.g., 1%) and that the plate is read at the correct wavelength (e.g., 540 nm) to detect hemoglobin release.[5] |
Experimental Protocol: Quantitative Hemolysis Assay
This protocol details the measurement of hemolytic activity from a bacterial culture supernatant.
-
Prepare Bacterial Supernatant:
-
Inoculate S. aureus in Tryptic Soy Broth (TSB) and grow overnight (16-18 hours) at 37°C with shaking.[7][8]
-
Centrifuge the culture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacteria.[8]
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria. This is your toxin-containing sample.
-
-
Prepare Red Blood Cells (RBCs):
-
Use defibrinated rabbit or sheep blood.
-
Wash the erythrocytes by centrifuging at 1,000 x g for 5 minutes at 4°C and resuspending the pellet in cold PBS (pH 7.2-7.4). Repeat this process three times.
-
Resuspend the final RBC pellet to a concentration of 2% (v/v) in cold PBS.
-
-
Perform the Assay:
-
Add 100 µl of the filtered bacterial supernatant to a well in a 96-well V-bottom plate. You may want to test serial dilutions of the supernatant.
-
Prepare controls:
-
Negative Control (0% Lysis): 100 µl of sterile TSB or PBS.
-
Positive Control (100% Lysis): 100 µl of 1% Triton X-100 in PBS.[5]
-
-
Add 50 µl of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[5]
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.[5]
-
Carefully transfer 100 µl of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.[5]
-
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Data Presentation
| Treatment | Supernatant Dilution | Absorbance (540 nm) | % Hemolysis |
| Negative Control | N/A | 0.052 | 0% |
| Positive Control | N/A | 1.895 | 100% |
| Wild-Type Strain | 1:2 | 1.650 | 86.6% |
| Wild-Type Strain | 1:4 | 1.120 | 57.9% |
| Wild-Type Strain | 1:8 | 0.580 | 28.6% |
| Mutant Strain | 1:2 | 0.095 | 2.3% |
Biofilm Formation Assays
These assays quantify the ability of S. aureus to form biofilms on surfaces, a critical factor in chronic infections and device colonization.[9] The most common method is the crystal violet microtiter plate assay.[10][11]
Troubleshooting and FAQs
| Question | Answer |
| I'm seeing very little biofilm formation, even with known biofilm-forming strains. | 1. Inappropriate Growth Medium: Biofilm formation can be medium-dependent. Tryptic Soy Broth (TSB) supplemented with glucose (0.25-1%) or NaCl is often used to enhance biofilm production.[11] 2. Wrong Plate Type: Use sterile, polystyrene (tissue-culture treated) flat-bottom 96-well plates for best results.[11] 3. Insufficient Incubation Time: Biofilms typically require at least 24 hours of incubation at 37°C to form sufficiently.[12] |
| My results have high variability between wells. | 1. Inconsistent Washing: The washing steps to remove non-adherent cells are critical. Be gentle to avoid dislodging the biofilm. Submerging the plate in a tub of water is a gentle and effective method.[12] 2. Inoculum Not Standardized: Start with a standardized bacterial suspension. Dilute an overnight culture to a specific OD600 (e.g., 0.01) to ensure each well receives a similar number of initial cells.[11] 3. Edge Effects: Wells on the edge of the plate can be prone to evaporation. Avoid using the outermost wells or ensure proper humidification during incubation. |
| The crystal violet stain is not dissolving completely. | Ensure you are using an appropriate solvent and providing enough time for solubilization. 33% acetic acid or 95% ethanol (B145695) are commonly used.[11][12] Incubate for 10-15 minutes with gentle shaking to ensure all the dye dissolves. |
| My negative control (media only) has high background staining. | This can be caused by media components precipitating or sticking to the plate. Ensure the plate is washed thoroughly with PBS or water before staining.[11] Filtering the media before use can also help. |
Experimental Protocol: Crystal Violet Biofilm Assay
This protocol provides a semi-quantitative method for measuring biofilm biomass.[11][12]
-
Prepare Inoculum:
-
Grow Biofilm:
-
Add 200 µl of the diluted bacterial suspension into wells of a 96-well flat-bottom polystyrene plate. Use at least 3-4 replicate wells.
-
Include a negative control with 200 µl of sterile TSB-G only.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
-
Wash and Stain:
-
Carefully discard the liquid from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µl of sterile PBS to remove planktonic (non-adherent) cells.[11]
-
Air dry the plate for a few minutes.
-
Add 200 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[11]
-
-
Solubilize and Quantify:
-
Discard the crystal violet solution and wash the plate twice with PBS as before.
-
Invert the plate on a paper towel to remove excess liquid and let it air dry completely.
-
Add 200 µl of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.[11]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking.
-
Transfer 125 µl of the solubilized crystal violet to a new flat-bottom plate.
-
Measure the absorbance at 570 nm (OD570) using a microplate reader.[11]
-
Data Presentation
| Strain / Condition | Replicate 1 (OD570) | Replicate 2 (OD570) | Replicate 3 (OD570) | Mean OD570 | Std. Dev. |
| Media Control | 0.045 | 0.048 | 0.046 | 0.046 | 0.002 |
| Wild-Type | 1.254 | 1.311 | 1.289 | 1.285 | 0.029 |
| Mutant (biofilm-deficient) | 0.152 | 0.148 | 0.155 | 0.152 | 0.004 |
| Wild-Type + Inhibitor | 0.345 | 0.361 | 0.350 | 0.352 | 0.008 |
Host Cell Cytotoxicity Assays
These assays measure the ability of S. aureus to kill host cells, such as epithelial cells or immune cells. Common methods include the MTT assay, which measures host cell metabolic activity.[14][15][16]
Troubleshooting and FAQs
| Question | Answer |
| My uninfected control cells show low viability. | 1. Poor Cell Health: Ensure your host cell line is healthy, not overgrown, and free from contamination. Use cells at a consistent, optimal passage number. 2. Plating Density: Seed cells at a density that ensures they are sub-confluent (~80-90%) at the time of infection. Over-confluence can lead to cell death. 3. Media Issues: Use pre-warmed, fresh culture medium and ensure the pH is correct. |
| How do I differentiate between bacterial and host cell metabolic activity in the MTT assay? | This is a critical consideration. Intracellular S. aureus can contribute to MTT reduction, but this effect is often negligible compared to the metabolic activity of the host cells.[14][15] It's important to run a control with bacteria alone (at the same MOI) in media to quantify their contribution, which can then be subtracted from your infected cell readings. |
| I'm not seeing a clear dose-dependent (MOI) cytotoxic effect. | 1. MOI Range Too Narrow: Test a wider range of Multiplicity of Infection (MOI), for example, from 10 to 500. Highly cytotoxic strains may kill all host cells even at a low MOI, while less virulent strains may require a very high MOI.[15] 2. Incubation Time: The cytotoxic effect may not be apparent at early time points. Try a time-course experiment (e.g., 4, 8, 18, 24 hours post-infection) to find the optimal endpoint.[15][17] |
| Should I use bacterial supernatant or live bacteria for the assay? | This depends on your research question. Using supernatant tests the effect of secreted toxins and is simpler.[8] Using live bacteria (co-culture) provides a more comprehensive view of virulence, including intracellular effects, but is more complex.[18][19] For co-culture assays, antibiotics like gentamicin (B1671437) or lysostaphin (B13392391) can be added after an initial infection period to kill extracellular bacteria.[15][18] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol measures host cell viability after infection with S. aureus.
-
Prepare Host Cells:
-
Seed host cells (e.g., A549 epithelial cells or THP-1 monocytes) in a 96-well flat-bottom tissue culture plate.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow cells to adhere and reach ~80-90% confluency.
-
-
Prepare Bacteria and Infect Cells:
-
Grow S. aureus to the mid-log or exponential phase.
-
Wash the bacteria with sterile PBS and resuspend in host cell culture medium without antibiotics.
-
Calculate the required volume to achieve the desired MOI (e.g., 50 or 500).[15]
-
Remove the old medium from the host cells and add the bacterial suspension.
-
Include controls:
-
Uninfected Cells (100% Viability): Add sterile medium only.
-
Lysis Control (0% Viability): Add medium with a lysis agent like Triton X-100 one hour before the assay ends.
-
-
Incubate the infected cells for the desired time (e.g., 3-18 hours) at 37°C with 5% CO2.[15]
-
-
Perform MTT Assay:
-
After incubation, add 10 µl of sterile MTT solution (5 mg/ml in PBS) to each well.[15][16]
-
Incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Add 100 µl of solubilization solution (e.g., acidic isopropanol (B130326) or a commercial SDS-based solution) to each well to dissolve the formazan crystals.[16]
-
Incubate overnight in the incubator or for a few hours at room temperature with shaking until the crystals are fully dissolved.[16]
-
-
Quantify Results:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16]
-
Calculate % Viability = [(Absinfected - Abslysis control) / (Absuninfected - Abslysis control)] x 100
-
Experimental Workflow: Host Cell Cytotoxicity Assay
Caption: Workflow for a typical host cell cytotoxicity experiment using the MTT assay.
Key Signaling Pathways in S. aureus Virulence
Understanding the regulatory networks that control virulence factor expression is crucial for interpreting assay results. The Accessory Gene Regulator (Agr) and S. aureus Exoprotein Expression (SaeRS) systems are two of the most important.[20][21][22]
Agr Quorum Sensing System
The Agr system is a cell-density dependent (quorum sensing) regulator that upregulates secreted virulence factors (like Hla and PSMs) and downregulates surface adhesins during late-log and stationary growth phases.[4][21][23]
Caption: The Agr quorum sensing signaling pathway in Staphylococcus aureus.[21][24][25]
SaeRS Two-Component System
The SaeRS system is a two-component regulatory system that responds to specific host signals, such as components from neutrophils, to control the expression of over 20 virulence factors, including hemolysins and leukocidins.[20][26][27]
Caption: The SaeRS two-component signaling system in Staphylococcus aureus.[20][26]
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Identification and Characterization of Staphylococcus aureus Strains with an Incomplete Hemolytic Phenotype [frontiersin.org]
- 4. Method for Screening Compounds That Influence Virulence Gene Expression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of hemolytic activity and hemolytic genes of Methicillin-resistant Staphylococcus aureus isolated from Chinese children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Significant variability exists in the cytotoxicity of global methicillin-resistant Staphylococcus aureus lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A coverslip-based technique for evaluating Staphylococcus aureus biofilm formation on human plasma [frontiersin.org]
- 10. ableweb.org [ableweb.org]
- 11. researchgate.net [researchgate.net]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The MTT assay is a rapid and reliable quantitative method to assess Staphylococcus aureus induced endothelial cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. A high-throughput cytotoxicity screening platform reveals agr-independent mutations in bacteraemia-associated Staphylococcus aureus that promote intracellular persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantifying the Cytotoxicity of Staphylococcus aureus Against Human Polymorphonuclear Leukocytes [jove.com]
- 20. The SaeRS Two-Component System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 22. Regulation of Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress [elifesciences.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Biofilm Inhibition Assays
Welcome to the Technical Support Center for biofilm inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during biofilm assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in biofilm inhibition assays?
A1: Variability in biofilm assays can stem from several factors throughout the experimental workflow. Key sources include:
-
Inoculum Preparation: Inconsistent cell density and physiological state (growth phase) of the initial bacterial culture can significantly impact biofilm formation.[1]
-
Growth Medium: Variations in media composition, pH, and nutrient availability between experiments can lead to differing biofilm growth.[1][2]
-
Incubation Conditions: Fluctuations in temperature, humidity, and atmospheric conditions (e.g., CO2 levels) can affect the rate and extent of biofilm development.[1]
-
Washing Steps: Inconsistent or overly aggressive washing techniques can inadvertently remove biofilm biomass, leading to an underestimation of biofilm formation.[1]
-
Assay-Specific Parameters: For colorimetric assays like the crystal violet (CV) assay, inconsistencies in staining time, washing, and dye solubilization can introduce significant variability.[1][3] For metabolic assays (e.g., MTT, XTT), differences in incubation times with the dye and formazan (B1609692) solubilization are common sources of error.[2][4]
-
Plate-to-Plate and Well-to-Well Variation: The "edge effect" in microtiter plates, where outer wells experience different conditions (e.g., increased evaporation) than inner wells, is a major contributor to variability.[1][5]
Q2: How can I minimize the "edge effect" in my 96-well plate biofilm assays?
A2: The "edge effect" is a common issue where wells on the perimeter of a microtiter plate exhibit different results due to factors like increased evaporation and temperature gradients.[1][6] To mitigate this:
-
Use a Humidified Incubator: Maintaining high humidity (≥95%) helps reduce evaporation from all wells, particularly those on the edge.[1][6]
-
Seal Plates: Employing plate sealers, parafilm, or lids with condensation rings can minimize evaporation.[1][5][7] Breathable seals are available for aerobic cultures.[5]
-
Avoid Using Outer Wells: A widely adopted practice is to fill the outer wells with sterile media, water, or PBS and only use the inner 60 wells for the experiment.[1][2] This creates a buffer against evaporation and temperature changes.
-
Room Temperature Equilibration: Allowing the plate to sit at room temperature for 15-60 minutes after dispensing cell suspension can help reduce thermal gradients before incubation.[8]
-
Specialized Plates: Consider using microplates specifically designed to reduce the edge effect, which may feature moats around the outer wells that can be filled with liquid.[6]
Q3: My crystal violet assay results are not reproducible. What could be the cause?
A3: Lack of reproducibility in crystal violet assays is a frequent problem. Besides the general sources of variability mentioned in Q1, specific factors for this assay include:
-
Inconsistent Staining and Washing: Ensure uniform timing for staining and washing steps across all plates and experiments. Over-washing can remove weakly adherent biofilm, while under-washing can leave excess stain, leading to artificially high readings.[9]
-
Incomplete Solubilization: Make sure the crystal violet stain is fully solubilized before reading the absorbance. Incomplete solubilization will lead to an underestimation of the biofilm biomass. Common solubilizing agents include 30% acetic acid or 95-100% ethanol.[3][10]
-
Incorrect Wavelength: The absorbance maximum (λmax) for solubilized crystal violet can vary depending on the solvent used (e.g., ~585 nm for 33% acetic acid and ~580 nm for 94-100% ethanol).[3] Using a non-optimal wavelength can lead to lower sensitivity and higher variability.
-
Distinguishing Live vs. Dead Cells: Crystal violet stains the total biofilm biomass, including live cells, dead cells, and the extracellular matrix.[2][11] This can be a source of variability if the tested compound has bactericidal effects but does not remove the biofilm structure. Consider complementing the CV assay with a viability assay (e.g., MTT, resazurin) to get a more complete picture.[4][12]
Q4: Should I use a static or shaking incubation for my biofilm assay?
A4: The choice between static and shaking incubation depends on the specific research question and the bacterial species being studied.
-
Static conditions are generally used for initial attachment and biofilm formation studies in microtiter plates and are often simpler to implement.[2] Many standard protocols for high-throughput screening utilize static incubation.[9]
-
Shaking conditions introduce shear stress, which can influence biofilm structure and may be more representative of dynamic environments like those found in medical implants or industrial pipelines. However, shaking can also lead to more variable biofilm formation at the air-liquid interface.
It is crucial to be consistent with the chosen method throughout all experiments to ensure reproducibility.
Troubleshooting Guides
Guide 1: Poor or No Biofilm Formation
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low absorbance readings in positive control wells | The bacterial strain may be a poor biofilm former. | Use a known, robust biofilm-forming strain as a positive control.[1] |
| Inappropriate growth medium or incubation conditions. | Optimize the growth medium composition (e.g., by adding glucose), temperature, and incubation time.[1][13] | |
| Insufficient incubation time for biofilm maturation. | Increase the incubation period (e.g., from 24h to 48h) to allow for more mature biofilm development.[1][10] | |
| Initial inoculum density is too low. | Standardize the starting inoculum to a consistent optical density (e.g., OD600 of 0.05).[14] |
Guide 2: High Variability Between Replicate Wells
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High standard deviation among technical replicates | Inconsistent washing technique. | Use a multichannel pipette for washing steps to ensure uniformity.[2] Avoid directing the stream directly onto the biofilm. |
| "Edge effect" in the microtiter plate. | Implement strategies to minimize the edge effect as described in FAQ Q2.[1][5] | |
| Pipetting errors leading to inconsistent volumes. | Calibrate pipettes regularly. When adding inoculum or reagents, ensure the pipette tip is below the liquid surface to avoid bubbles. | |
| Clumping of bacterial cells in the inoculum. | Vortex the bacterial suspension thoroughly before dispensing into the plate to ensure a homogenous cell distribution. |
Guide 3: Discrepancies Between Biomass and Viability Assays
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low CV staining but high metabolic activity (e.g., MTT) | The compound may inhibit matrix production but not kill the cells. | This is a valid biological result. Report both biomass and viability data to provide a comprehensive understanding of the compound's mechanism.[12] |
| High CV staining but low metabolic activity | The compound may be bactericidal but does not disrupt the existing biofilm matrix. Dead cells and matrix components are still stained by CV. | This is also a significant finding. Complementary techniques like confocal microscopy with live/dead staining can visualize this effect. |
| Interference of the test compound with the assay dyes. | Run controls with the compound in sterile media to check for any direct reaction with the CV, MTT, or other dyes used. |
Experimental Protocols & Workflows
Standard Crystal Violet Biofilm Inhibition Assay Protocol
This protocol outlines a general method for assessing the inhibition of biofilm formation.
-
Inoculum Preparation:
-
Culture bacteria overnight in an appropriate liquid medium (e.g., Tryptic Soy Broth - TSB).
-
Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 = 0.01).[2]
-
-
Plate Setup:
-
Add the test compound at various concentrations to the wells of a 96-well flat-bottom microtiter plate. Include vehicle controls.
-
Add the diluted bacterial suspension to the wells.
-
Fill outer wells with sterile medium or PBS to mitigate the edge effect.[9]
-
Include wells with sterile medium only as a negative control.[1]
-
-
Incubation:
-
Washing:
-
Fixation (Optional but Recommended):
-
Add methanol (B129727) or use heat (e.g., 60°C for 20 minutes) to fix the biofilm.[1][13]
-
-
Staining:
-
Solubilization and Quantification:
Workflow and Decision-Making Diagrams
Caption: General workflow for a crystal violet biofilm inhibition assay.
Caption: Decision tree for troubleshooting high variability in biofilm assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Standardization and Classification of In vitro Biofilm Formation by Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in AgrA Inhibition Studies
Welcome to the technical support center for researchers investigating AgrA inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
FAQ 1: My compound inhibits the AgrA reporter strain, but shows no effect on downstream virulence phenotypes (e.g., hemolysis). What's happening?
Answer:
This is a common issue that can arise from several factors, ranging from experimental setup to the compound's specific mechanism of action. The discrepancy suggests that while your compound may interact with the AgrA system at the level of transcription from the P3 promoter, this inhibition doesn't translate to a functional downstream effect.
Troubleshooting Guide:
-
Confirm Reporter Strain Specificity: Ensure your reporter strain is appropriate for your test strain. The agr system has four main specificity groups, and cross-inhibition is common.[1] Your compound might be effective in the specific genetic background of the reporter but not in the strain used for phenotypic assays.
-
Assess Compound Stability and Permeability: The compound might be unstable in the complex environment of a culture medium used for phenotypic assays or may not effectively penetrate the bacterial cell wall to reach its target, AgrA.
-
Evaluate for Off-Target Effects: The compound could have off-target effects that mask the expected phenotype. For example, it might inadvertently upregulate other pathways that compensate for AgrA inhibition.
-
Check for Bacteriostatic/Bactericidal Activity: A crucial step is to determine if your compound is inhibiting bacterial growth. An anti-virulence compound should ideally not have significant bactericidal or bacteriostatic effects at the concentration used for inhibiting virulence.[2] Perform a Minimum Inhibitory Concentration (MIC) assay.
Troubleshooting Workflow: Discrepancy Between Reporter and Phenotypic Assays
Caption: Troubleshooting logic for conflicting reporter and phenotypic data.
FAQ 2: I'm observing a paradoxical upregulation of an AgrA target gene (e.g., hla) after treatment with my inhibitor. Why would this happen?
Answer:
Paradoxical upregulation is an unexpected but informative result. It suggests that your compound may be interacting with the complex regulatory network that governs S. aureus virulence, of which AgrA is just one component.
Troubleshooting Guide:
-
Rule out Off-Target Effects: The most likely cause is that your compound has off-target effects. It might be inhibiting a repressor of the target gene or activating another transcriptional activator. The regulation of virulence factors often involves multiple regulators like SarA and SarR.[3]
-
Investigate Stress Responses: The compound could be inducing a stress response in the bacteria. Some stress responses can lead to the upregulation of specific virulence factors as a defense mechanism.
-
Check for Sub-Lethal Antibiotic Effects: If the compound has weak antibiotic activity, sub-lethal concentrations can sometimes trigger paradoxical expression of virulence genes.
-
Perform a Transcriptome Analysis: A global view of gene expression via RNA-Seq can help identify other pathways affected by your compound, providing clues about its off-target effects.
Data Presentation: Hypothetical qRT-PCR Results
This table illustrates a scenario where a compound (Inhibitor X) shows expected inhibition of rnaIII but paradoxical upregulation of hla (α-hemolysin gene), while a known AgrA inhibitor (Savirin) shows consistent inhibition.
| Target Gene | Treatment Group | Fold Change (vs. Vehicle) | Interpretation |
| rnaIII | Inhibitor X (10 µM) | 0.25 | Expected Inhibition |
| hla | Inhibitor X (10 µM) | 3.5 | Unexpected Upregulation |
| psmα | Inhibitor X (10 µM) | 0.4 | Expected Inhibition |
| rnaIII | Savirin (10 µM) | 0.15 | Positive Control: Inhibition |
| hla | Savirin (10 µM) | 0.20 | Positive Control: Inhibition |
FAQ 3: My putative AgrA inhibitor is showing activity in biochemical/biophysical assays (like EMSA) but has no effect in cell-based assays. What are the next steps?
Answer:
This common disconnect between in vitro and in vivo/cell-based assays often points to issues with compound properties in a biological context. While you have evidence of direct target engagement, the compound is failing to work in a more complex environment.
Troubleshooting Guide:
-
Assess Cell Permeability: The primary suspect is the inability of the compound to cross the bacterial cell wall and membrane to reach the cytoplasmic target, AgrA. Consider performing a cell permeability assay.
-
Efflux Pump Activity: The compound may be actively transported out of the cell by bacterial efflux pumps. This can be tested by co-administering the compound with a known efflux pump inhibitor.
-
Compound Stability: The compound could be rapidly metabolized or degraded by the bacteria or in the culture medium. Use LC-MS to assess the stability of your compound in the spent culture medium over time.
-
Binding to Media Components: The compound might be sequestered by components in the culture medium (e.g., proteins, lipids), reducing its effective concentration.
Diagram: AgrA Signaling Pathway and Points of Inhibition
Caption: The S. aureus Agr pathway and the specific step targeted by inhibitors.
Detailed Experimental Protocols
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if a test compound directly inhibits the binding of purified AgrA protein to its DNA promoter target (e.g., the P3 promoter). This is a key assay to validate direct target engagement.[4][5]
Materials:
-
Purified recombinant AgrA protein (C-terminal domain is often used).[4]
-
FAM-labeled DNA oligonucleotide probe containing the AgrA binding site from the P3 promoter.
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Test compound dissolved in DMSO.
-
Vehicle control (DMSO).
-
Native polyacrylamide gel (e.g., 6-10%).
-
TBE buffer.
-
Gel imaging system capable of detecting fluorescence.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the binding reactions. A typical reaction might include:
-
Binding Buffer: to final volume
-
Purified AgrA protein (e.g., 2 µM final concentration)
-
Test compound (at various concentrations) or DMSO vehicle
-
FAM-labeled DNA probe (e.g., 0.1 µM final concentration)
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for binding to reach equilibrium.
-
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage (e.g., 100V) at 4°C to prevent heat denaturation.
-
Imaging: After electrophoresis, visualize the DNA bands using a fluorescent gel imager.
-
Interpretation:
-
No AgrA lane: A single fast-migrating band corresponding to the free DNA probe.
-
AgrA + Vehicle lane: A slower-migrating band corresponding to the AgrA-DNA complex, and possibly a faint free probe band.
-
AgrA + Inhibitor lanes: A dose-dependent decrease in the intensity of the shifted (complex) band and a corresponding increase in the intensity of the free probe band indicates successful inhibition of DNA binding.[4][5]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of S. aureus. This is critical to distinguish true anti-virulence effects from simple antibacterial activity.
Materials:
-
S. aureus strain of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Test compound serially diluted.
-
Positive control antibiotic (e.g., Vancomycin).
-
Negative control (no bacteria).
-
Vehicle control (DMSO).
Methodology:
-
Bacterial Inoculum Preparation: Grow S. aureus to the mid-logarithmic phase. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add the test compound to the first column and perform 2-fold serial dilutions across the plate.
-
Prepare wells for positive, negative, and vehicle controls.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.
Data Presentation: MIC and Reporter Assay IC50 Comparison
| Compound | MIC (µg/mL) | AgrA Reporter IC50 (µg/mL) | Selectivity Index (MIC/IC50) | Interpretation |
| Inhibitor A | >128 | 2.5 | >51.2 | Good Candidate: Non-toxic, specific inhibitor. |
| Inhibitor B | 4 | 2 | 2 | Poor Candidate: Inhibition likely due to toxicity. |
| Vancomycin | 1 | >128 | <0.01 | Control: A potent antibiotic with no specific effect on AgrA. |
References
- 1. Accessory gene regulator - Wikipedia [en.wikipedia.org]
- 2. What are Accessory gene regulator A inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin [frontiersin.org]
degradation of [5-(2-Thienyl)-3-isoxazolyl]methanol during experiments
Welcome to the technical support center for [5-(2-Thienyl)-3-isoxazolyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which contains a susceptible isoxazole (B147169) ring and a thiophene (B33073) moiety, the primary factors leading to degradation are expected to be pH, temperature, light, and oxidizing agents. The isoxazole ring can be prone to opening under certain pH conditions, particularly basic conditions, while the thiophene ring may be susceptible to oxidation.[1]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For the solid compound, storage in a cool, dark, and dry place is recommended, with some suppliers suggesting 2-8°C. For stock solutions, it is advisable to store them at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). Aliquoting the solution can help avoid repeated freeze-thaw cycles which may contribute to degradation.
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A3: Unexpected peaks are often indicative of degradation products or impurities. This could be due to the inherent instability of the compound under your experimental conditions (e.g., pH of the buffer, exposure to light, elevated temperature). It is also possible that the solvent used is contributing to degradation. For instance, methanol (B129727) has been observed to cause apparent metabolic instability in in vitro assays by generating formaldehyde, which can then react with the compound of interest.[2]
Q4: How can I confirm if my compound is degrading?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is the best way to monitor the purity of your compound over time and under different experimental conditions. A decrease in the peak area of the parent compound and the appearance of new peaks are strong indicators of degradation. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the mass of the potential degradation products.[3]
Troubleshooting Guides
This section provides guidance on how to investigate and mitigate the degradation of this compound under various stress conditions. These are based on the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is sensitive enough to detect changes without completely breaking down the compound.[4][5][8]
Issue: Suspected Hydrolytic Degradation
Symptoms:
-
Loss of parent compound peak in HPLC analysis of aqueous solutions.
-
Appearance of new, more polar peaks in the chromatogram.
-
Changes in the pH of the solution over time.
Troubleshooting Workflow:
References
- 1. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]
- 2. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. biomedres.us [biomedres.us]
ensuring reproducibility in experiments with [5-(2-Thienyl)-3-isoxazolyl]methanol
Welcome to the Technical Support Center for experiments involving [5-(2-Thienyl)-3-isoxazolyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure reproducibility and address common challenges encountered during synthesis, purification, characterization, and biological evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a heterocyclic compound containing both a thiophene (B33073) and an isoxazole (B147169) ring. It is notably recognized as an inhibitor of AgrA-DNA binding in Staphylococcus aureus.[1][2] This activity makes it a valuable tool for research into bacterial quorum sensing and the development of novel anti-virulence agents to combat S. aureus infections.[1][2]
Q2: What are the recommended storage conditions for this compound?
A: For long-term stability, the pure, solid form of the compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q3: What is the solubility of this compound?
A: this compound is highly soluble in DMSO, reaching a concentration of 100 mg/mL (551.85 mM).[1] It is important to note that ultrasonic assistance may be required to achieve complete dissolution.[1] Furthermore, as DMSO is hygroscopic, it is crucial to use a fresh, unopened bottle to ensure maximal solubility and compound stability.[1]
Troubleshooting Guides
I. Synthesis and Purification
Reproducibility in experiments with this compound begins with its successful and consistent synthesis. The following troubleshooting guide addresses common issues that may arise during its preparation, which typically involves a 1,3-dipolar cycloaddition reaction.
Q1: I am experiencing a low yield in my synthesis of this compound. How can I improve it?
A: Low yields in isoxazole synthesis are a common issue and can often be rectified by optimizing reaction conditions. Several factors could be at play:
-
Suboptimal Temperature: Both excessively high and low temperatures can negatively impact the reaction. High temperatures may lead to decomposition of starting materials or the final product, while low temperatures can result in an incomplete or sluggish reaction. It is recommended to screen a range of temperatures to find the optimal conditions for your specific setup.
-
Incorrect Solvent: The choice of solvent can significantly influence reaction rates and yields. Protic solvents like ethanol (B145695) are often used for isoxazole synthesis.
-
Side Reactions: A common side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan, which reduces the amount of nitrile oxide available to react with the alkyne. To mitigate this, consider the slow, in-situ generation of the nitrile oxide.
-
Reagent Stoichiometry: Using a slight excess of the nitrile oxide precursor can help to favor the desired cycloaddition over dimerization.
Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers is a frequent challenge in 1,3-dipolar cycloaddition reactions for isoxazole synthesis. To favor the desired 3,5-disubstituted isoxazole, consider the following:
-
Catalyst: The use of a copper(I) catalyst, such as CuI, is a well-established method to achieve high regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction.
-
Slow Generation of Nitrile Oxide: The slow, in-situ generation of the nitrile oxide from an oxime precursor can help to maintain a low concentration of the dipole, which can improve selectivity.
Q3: I am having difficulty purifying the crude product. What are the recommended methods?
A: The purification of isoxazole derivatives can be challenging. The two most common and effective methods are recrystallization and column chromatography.
-
Recrystallization: If the crude product is relatively clean, recrystallization can yield analytically pure material. Methanol has been reported as an effective solvent for the recrystallization of similar isoxazole compounds.
-
Column Chromatography: This is a more general method for separating the target compound from various impurities. A common solvent system to start with for TLC analysis and subsequent column chromatography is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio can be adjusted to achieve optimal separation.
Data Presentation: Synthesis Troubleshooting
| Parameter | Potential Issue | Recommended Solution |
| Yield | Low product yield | Optimize reaction temperature; screen different solvents; use a slight excess of the nitrile oxide precursor. |
| Purity | Presence of regioisomers | Employ a Cu(I) catalyst; lower the reaction temperature; utilize slow, in-situ generation of the nitrile oxide. |
| Purification | Difficulty in isolating the pure compound | Attempt recrystallization from methanol; perform column chromatography using a hexane/ethyl acetate gradient. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved via a [3+2] cycloaddition reaction between a nitrile oxide generated in-situ from an aldoxime and an alkyne.
Step 1: Synthesis of 2-Thiophenecarbaldoxime
-
To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in ethanol, add hydroxylamine (B1172632) hydrochloride (1.2 equivalents).
-
Add a base such as pyridine (B92270) or sodium hydroxide (B78521) to neutralize the HCl.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
Step 2: Cycloaddition to form this compound
-
Dissolve the 2-thiophenecarbaldoxime (1 equivalent) and propargyl alcohol (1.1 equivalents) in a suitable solvent such as ethanol or THF.
-
Slowly add an oxidant, such as sodium hypochlorite, to the reaction mixture to generate the nitrile oxide in-situ.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and remove the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Mandatory Visualization: Synthesis Workflow
Caption: Synthetic workflow for this compound.
II. Biological Assays: AgrA-DNA Binding Inhibition
The primary biological application of this compound is the inhibition of AgrA-DNA binding. The following guide addresses common issues in assays designed to measure this activity, such as the Electrophoretic Mobility Shift Assay (EMSA).
Q1: I am not observing a clear shift in my EMSA, or the bands are smeared. What could be the issue?
A: Several factors can contribute to poor results in an EMSA:
-
Protein Purity and Activity: Ensure that the purified AgrA protein is of high purity and is active. It is known that AgrA requires phosphorylation for activation and enhanced DNA binding. Consider pre-incubating AgrA with a small molecule phosphodonor like acetyl phosphate (B84403).
-
DNA Probe Quality: The DNA probe containing the AgrA binding site should be of high quality. Ensure complete annealing of complementary oligonucleotides if using a synthetic probe.
-
Binding Buffer Composition: The components of the binding buffer are critical. Ensure optimal concentrations of salts (e.g., KCl), divalent cations (e.g., MgCl₂), and a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Electrophoresis Conditions: Running the gel at too high a voltage can generate heat and cause dissociation of the protein-DNA complex, leading to smeared bands. It is recommended to run native polyacrylamide gels at a low voltage in a cold room or with a cooling system.
Q2: The inhibitory effect of my compound is not reproducible between experiments. What are the possible reasons?
A: Lack of reproducibility in inhibition assays can be frustrating. Consider these factors:
-
Compound Solubility and Stability: As mentioned, this compound has specific solubility and stability characteristics. Ensure the compound is fully dissolved in DMSO and that the stock solution is stored correctly. Be mindful of the final DMSO concentration in the assay, as high concentrations can affect protein activity.
-
Inaccurate Pipetting: Small volumes of inhibitor are often used, making accurate pipetting critical. Use calibrated pipettes and ensure proper technique.
-
Incubation Times: Ensure consistent pre-incubation times of the protein with the inhibitor before the addition of the DNA probe.
Data Presentation: EMSA Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| No or weak band shift | Inactive protein | Pre-incubate AgrA with acetyl phosphate to induce phosphorylation. |
| Poor quality DNA probe | Verify probe integrity and annealing on a denaturing gel. | |
| Smeared bands | Dissociation of complex during electrophoresis | Run the gel at a lower voltage in a cold environment. |
| Non-optimal binding buffer | Optimize salt and competitor DNA concentrations. | |
| Inconsistent inhibition | Compound precipitation | Ensure complete dissolution of the inhibitor in DMSO and check the final assay concentration. |
| Inaccurate dilutions | Prepare fresh serial dilutions of the inhibitor for each experiment. |
Experimental Protocols: Electrophoretic Mobility Shift Assay (EMSA)
-
DNA Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the AgrA binding site from the P2 or P3 promoter region. Label the probe with a radioactive (e.g., ³²P) or fluorescent tag.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the binding buffer (e.g., 10 mM HEPES pH 7.6, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT), a non-specific competitor DNA (e.g., poly(dI-dC)), and purified AgrA protein.
-
For activation, pre-incubate the AgrA with acetyl phosphate (e.g., 25 mM) for 30 minutes at room temperature.
-
For inhibition studies, add varying concentrations of this compound (dissolved in DMSO) and incubate with AgrA before adding the DNA probe.
-
Add the labeled DNA probe and incubate for a further 30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a low constant voltage in a cold buffer.
-
-
Detection:
-
Visualize the bands using autoradiography (for radioactive probes) or a suitable imaging system (for fluorescent probes).
-
Mandatory Visualization: AgrA-DNA Binding and Inhibition
Caption: Inhibition of AgrA-DNA binding signaling pathway.
Mandatory Visualization: Troubleshooting Logic for Inconsistent Biological Activity
Caption: Decision tree for troubleshooting inconsistent biological assay results.
References
Validation & Comparative
Unveiling the AgrA Inhibitor Landscape: A Comparative Analysis of [5-(2-Thienyl)-3-isoxazolyl]methanol and Other Modulators of Staphylococcal Virulence
For Immediate Release
A deep dive into the comparative efficacy of small molecule inhibitors targeting the master regulator of Staphylococcus aureus virulence, AgrA, reveals critical differences in their mechanisms and potencies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of [5-(2-Thienyl)-3-isoxazolyl]methanol against other notable AgrA inhibitors, supported by available experimental data and detailed methodologies.
The accessory gene regulator (Agr) quorum sensing system is a linchpin in the pathogenicity of Staphylococcus aureus, orchestrating the expression of a vast arsenal (B13267) of virulence factors. At the heart of this system lies the response regulator AgrA, a DNA-binding protein that controls the transcription of key virulence genes. Inhibition of AgrA represents a promising anti-virulence strategy to combat staphylococcal infections, potentially circumventing the selective pressure that drives antibiotic resistance. This report focuses on a comparative analysis of this compound and other well-documented AgrA inhibitors.
The AgrA Signaling Cascade: A Target for Anti-Virulence Therapeutics
The Agr system functions as a cell-density-dependent communication network. At a critical population density, an autoinducing peptide (AIP) binds to and activates the membrane-bound histidine kinase, AgrC. This initiates a phosphorylation cascade, culminating in the phosphorylation of AgrA. Phosphorylated AgrA then binds to specific promoter regions (P2 and P3) on the S. aureus chromosome, triggering the transcription of the regulatory RNA, RNAIII, and a host of virulence factors, including toxins and exoenzymes.
Comparative Performance of AgrA Inhibitors
A critical evaluation of this compound alongside other known AgrA inhibitors reveals significant disparities in their ability to disrupt the AgrA-DNA interaction, a key step in virulence gene activation. While initially identified as a binder of the AgrA C-terminal domain (AgrAC) through nuclear magnetic resonance (NMR) screening, subsequent functional assays have provided a more nuanced picture of its inhibitory capacity.
| Inhibitor | Target Domain | Assay Type | Concentration | Observed Effect | Reference |
| This compound | AgrA C-terminal (AgrAC) | NMR Spectroscopy | - | Binding confirmed | [1] |
| AgrA C-terminal (AgrAC) | EMSA | Up to 5 mM | No apparent inhibition of DNA binding | [1] | |
| Savirin | AgrA C-terminal (AgrAC) | EMSA | IC50: 83 µM | Inhibition of AgrA-DNA binding | [2] |
| F19 | AgrA C-terminal (AgrAC) | EMSA | 10 µM & 100 µM | Inhibition of AgrA-DNA binding | [3] |
| Azan-7 | AgrA | Fluorescence Spectroscopy | Kd: 90.89 nM | High-affinity binding to AgrA | [4][5] |
Table 1: Quantitative Comparison of AgrA Inhibitors. This table summarizes the available experimental data on the inhibitory performance of this compound and other selected AgrA inhibitors. EMSA: Electrophoretic Mobility Shift Assay; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Notably, a study by Leonard et al. (2012) demonstrated that while this compound binds to the LytTR domain of AgrA, it did not inhibit the DNA-binding activity of AgrAC in an electrophoretic mobility shift assay (EMSA) at concentrations up to 5 mM[1]. This finding is crucial for researchers considering this compound as a tool for studying AgrA inhibition, as it suggests that binding alone may not translate to functional inhibition of DNA interaction.
In contrast, other small molecules have demonstrated potent inhibition of AgrA activity. Savirin, for instance, inhibits the AgrA-DNA interaction with an IC50 of 83 µM in an EMSA[2]. Similarly, F19 has been shown to prevent the formation of the AgrA-DNA complex at concentrations of 10 µM and 100 µM[3]. More recently, Azan-7 has emerged as a high-affinity binder of AgrA with a dissociation constant (Kd) of 90.89 nM[4][5].
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Experimental Workflow for Assessing AgrA Inhibition
References
- 1. Identification of a Hydrophobic Cleft in the LytTR Domain of AgrA as a Locus for Small Molecule Interactions that Inhibit DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin [frontiersin.org]
- 5. A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Two AgrA Inhibitors: [5-(2-Thienyl)-3-isoxazolyl]methanol and Savirin
For researchers and drug development professionals, the quest for effective inhibitors of bacterial virulence is paramount. The Staphylococcus aureus accessory gene regulator A (AgrA) protein, a key transcriptional regulator of virulence, has emerged as a promising target. This guide provides a detailed, data-driven comparison of two small molecule inhibitors of AgrA: [5-(2-Thienyl)-3-isoxazolyl]methanol and savirin.
This document summarizes their performance based on available experimental data, outlines the methodologies used in these key experiments, and provides visual representations of the targeted signaling pathway and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two AgrA inhibitors, providing a direct comparison of their reported activities.
| Parameter | This compound | Savirin |
| Inhibition of AgrA-DNA Binding (EMSA) | No inhibition observed at concentrations up to 5 mM[1] | IC50: 83 µM[2][3] |
| Inhibition of agr-Regulated Gene Transcription (qRT-PCR) | Significant reduction in psmα1, psmβ1, agrA, and RNAIII transcripts at 120 µM[4] | Inhibition of RNAIII and other agr-regulated transcripts demonstrated at ~13.5 µM (5 µg/ml)[2][5] |
| Inhibition of AgrA Activity in Cellular Reporter Assays | Reduction in P3 promoter-driven GFP expression[4] | Optimal inhibition of an agr::P3 reporter strain at 1-5 µg/ml (~2.7-13.5 µM)[2] |
| Effect on Biofilm Formation | Increased biofilm formation[4] | Antibiofilm activity at 10 µg/ml (~27 µM)[5] |
| In Vivo Efficacy | Not reported in the reviewed literature | Effective in murine skin infection models[6] |
| Resistance Development | Not reported in the reviewed literature | No resistance observed after multiple passages in vitro or in vivo[6] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of AgrA inhibition and the methods used to evaluate these compounds, the following diagrams have been generated.
References
- 1. Identification of a Hydrophobic Cleft in the LytTR Domain of AgrA as a Locus for Small Molecule Interactions that Inhibit DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of savirin in the prevention of biofilm-related Staphylococcus aureus prosthetic joint infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
[5-(2-Thienyl)-3-isoxazolyl]methanol: A Comparative Analysis Against Traditional Antibiotics in Anti-Staphylococcal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purported anti-Staphylococcal agent, [5-(2-Thienyl)-3-isoxazolyl]methanol, against established traditional antibiotics. This document synthesizes available data on its mechanism of action and efficacy, presenting a critical evaluation for researchers in the field of antimicrobial drug discovery.
Executive Summary
This compound has been commercially marketed as an inhibitor of the Staphylococcus aureus AgrA-DNA binding, a key component of the accessory gene regulator (Agr) quorum sensing system that controls virulence factor expression. However, independent scientific research contradicts this claim. Furthermore, there is a notable absence of publicly available data demonstrating its direct antibacterial efficacy, such as Minimum Inhibitory Concentration (MIC) values. This stands in stark contrast to the well-documented bactericidal and bacteriostatic profiles of traditional antibiotics.
Efficacy: A Tale of Missing Data
A thorough review of scientific literature reveals a critical gap in the evidence supporting the direct antimicrobial activity of this compound. To date, no peer-reviewed studies have published Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus or any other bacterial species. The MIC is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that inhibits visible bacterial growth.
This lack of data makes a quantitative comparison with traditional antibiotics impossible. For context, the table below presents typical MIC ranges for common antibiotics against S. aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentration (MIC) of Traditional Antibiotics against Staphylococcus aureus
| Antibiotic | Class | Typical MIC Range (µg/mL) against S. aureus |
| Penicillin | Beta-lactam | 0.015 - >256 (highly variable due to resistance) |
| Vancomycin | Glycopeptide | 0.5 - 2 (Susceptible)[1] |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 1 (Susceptible)[2] |
Note: MIC values can vary significantly depending on the specific strain of S. aureus and the testing methodology.
The absence of MIC data for this compound is a significant finding for researchers, indicating that its potential as a direct-acting antimicrobial has not been substantiated in the public domain.
Mechanism of Action: A Contradiction in Evidence
This compound is often listed by chemical suppliers as an inhibitor of AgrA-DNA binding. The Agr system in S. aureus is a cell-density dependent signaling pathway that regulates the expression of a wide array of virulence factors. Inhibition of this pathway is a recognized strategy for antivirulence therapy.
However, a 2015 study by Daley et al. published in PLoS ONE investigated the ability of five small molecules, including this compound, to inhibit the binding of the C-terminal domain of AgrA (AgrAC) to its DNA target. The study conclusively demonstrated that This compound had no apparent effect on the DNA-binding activity of AgrAC at concentrations up to 5 mM . This peer-reviewed finding directly refutes the claims made by some commercial vendors.
This discrepancy highlights the critical importance of consulting primary scientific literature when evaluating the properties of research compounds.
The Agr Quorum Sensing Pathway in S. aureus
The following diagram illustrates the established Agr signaling pathway in Staphylococcus aureus.
Caption: The Agr quorum sensing pathway in Staphylococcus aureus.
Experimental Protocols
For researchers wishing to independently verify the activity of this compound or other compounds, the following standard methodologies are recommended.
Minimum Inhibitory Concentration (MIC) Testing
A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
AgrA-DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
To assess the ability of a compound to inhibit the binding of AgrA to its promoter DNA, an Electrophoretic Mobility Shift Assay (EMSA) can be performed.
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
Based on the available scientific evidence, this compound cannot be recommended as a tool for studying AgrA-mediated quorum sensing inhibition in Staphylococcus aureus. Peer-reviewed research has shown it to be ineffective at inhibiting AgrA-DNA binding. Furthermore, the complete lack of public data on its direct antimicrobial activity (MIC) means its efficacy as an antibacterial agent is unsubstantiated.
In contrast, traditional antibiotics such as penicillins, vancomycin, and fluoroquinolones have well-defined mechanisms of action and extensive, publicly available efficacy data. Researchers are advised to exercise caution with compounds from commercial suppliers that lack peer-reviewed validation and to rely on established scientific literature for compound selection and experimental design. Independent verification of the properties of research compounds is paramount to ensure the rigor and reproducibility of scientific findings.
References
A Comparative Guide to [5-(2-Thienyl)-3-isoxazolyl]methanol and Other AgrA-Targeting Anti-Virulence Agents
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel therapeutic strategies. One promising approach is the development of anti-virulence agents that disarm pathogens rather than killing them, thereby reducing the selective pressure for resistance. This guide provides a comparative analysis of [5-(2-Thienyl)-3-isoxazolyl]methanol , an inhibitor of the AgrA-DNA binding in S. aureus, with other notable AgrA inhibitors. The data presented here is compiled from publicly available research to facilitate objective comparison and guide future drug development efforts.
Mechanism of Action: Targeting the Agr Quorum Sensing System
The accessory gene regulator (Agr) system is a global regulator of virulence in Staphylococcus aureus. It operates through a quorum-sensing mechanism, where the accumulation of autoinducing peptides (AIPs) signals a high cell density, leading to the activation of the response regulator AgrA. Phosphorylated AgrA then binds to specific DNA promoter regions (P2 and P3), upregulating the expression of numerous virulence factors, including toxins like alpha-hemolysin (B1172582) and enzymes that promote tissue damage and biofilm formation.
This compound and the other compounds discussed in this guide act by inhibiting the binding of AgrA to its DNA targets, thereby disrupting this critical virulence signaling cascade.
Caption: Figure 1: Simplified Agr Quorum Sensing Pathway in S. aureus.
Comparative Performance of AgrA Inhibitors
The following table summarizes the available data on the anti-virulence properties of this compound and selected alternative AgrA inhibitors. Direct quantitative comparisons are challenging due to variations in experimental conditions across different studies.
| Compound | Mechanism of Action | Effect on Virulence Factors | Biofilm Inhibition | In Vivo Efficacy | Cytotoxicity to S. aureus |
| This compound | AgrA-DNA binding inhibitor | Reduces agr-driven transcription and levels of secreted toxins.[1][2] | Increases biofilm formation (a known consequence of agr inhibition in some contexts).[1] | Data not available | Data not available |
| Savirin | AgrA-DNA binding inhibitor | IC50 of 83 µM for inhibiting AgrA-DNA binding.[3] Reduces expression of agr-regulated virulence factors.[3][4] | Effective against biofilm-related skin infections.[5][6] | Efficacious in murine skin infection models.[3][5] | MIC of 100 µM.[7] |
| Staquorsin | AgrA-DNA binding inhibitor | Significantly lowers the HA50 of alpha-hemolysin and reduces delta-hemolysin (B12779656) and lipase (B570770) production.[3][5][7] | Affects biofilm formation and detachment.[5][7][8] | Effective in a murine skin abscess model.[5][7] | MIC >1600 µM (significantly less toxic than savirin).[7] |
| Apicidin | Pan-quorum sensing inhibitor targeting AgrA | Suppresses activation of all S. aureus agr types.[9][10] Reduces expression of cytolytic toxins like alpha-hemolysin and PSMs.[9] | Prevents toxin production and biofilm formation in vivo.[9] | Attenuates MRSA pathogenesis in a cutaneous challenge model.[9][10][11] | Non-biocidal.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of anti-virulence agents targeting the Agr system.
AgrA-DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine if a compound can inhibit the binding of the AgrA protein to its target DNA promoter region.
Caption: Figure 2: Workflow for AgrA-DNA Binding EMSA.
Detailed Protocol:
-
Probe Preparation: A DNA fragment corresponding to the AgrA binding site within the P2 or P3 promoter is synthesized and labeled with a detectable marker, such as 32P or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with purified AgrA protein in a suitable binding buffer. The test compound or a vehicle control (like DMSO) is included in the reaction mixture.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel. The gel is run at a constant voltage to separate the free DNA probe from the larger, slower-migrating AgrA-DNA complex.[12][13]
-
Detection: The gel is visualized using a method appropriate for the label (e.g., autoradiography for 32P, fluorescence scanner for fluorescent dyes).
-
Interpretation: A decrease in the intensity of the shifted band (AgrA-DNA complex) in the presence of the test compound indicates inhibition of DNA binding. The concentration of the compound that inhibits 50% of the binding (IC50) can be calculated.[3]
Alpha-Hemolysin (Hla) Production and Activity Assay
This assay quantifies the amount of alpha-hemolysin produced by S. aureus and its hemolytic activity.
Detailed Protocol:
-
Bacterial Culture: S. aureus is grown in a suitable broth medium (e.g., TSB) to the desired growth phase (typically stationary phase for maximal Hla production) in the presence of various concentrations of the test compound or a vehicle control.
-
Supernatant Collection: The bacterial cultures are centrifuged to pellet the cells, and the supernatant, which contains the secreted Hla, is collected and filtered.
-
Hemolysis Assay:
-
Rabbit red blood cells (RBCs) are washed and resuspended in a buffered saline solution.
-
Serial dilutions of the culture supernatants are incubated with the RBC suspension.
-
After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength that detects released hemoglobin (e.g., 540 nm).[3]
-
A positive control (complete lysis with a detergent like Triton X-100) and a negative control (no lysis with buffer alone) are included.
-
-
Quantification: The percentage of hemolysis is calculated relative to the positive control. The hemolytic unit 50 (HA50), which is the reciprocal of the supernatant dilution causing 50% hemolysis, can be determined.[7] A significant reduction in hemolysis in the presence of the test compound indicates inhibition of Hla production or activity.
Biofilm Formation Assay (Crystal Violet Staining)
This assay is a common method to quantify the overall biofilm biomass.
Caption: Figure 3: Crystal Violet Biofilm Assay Workflow.
Detailed Protocol:
-
Culture Preparation: S. aureus is grown overnight and then diluted in fresh medium (e.g., TSB supplemented with glucose).
-
Incubation with Inhibitor: The bacterial suspension is added to the wells of a microtiter plate containing serial dilutions of the test compound.
-
Biofilm Growth: The plate is incubated for 24-48 hours without agitation to allow for biofilm formation.
-
Washing and Staining: The medium containing planktonic cells is discarded, and the wells are washed gently with PBS. The remaining biofilm is then stained with a 0.1% crystal violet solution.[1][14][15]
-
Solubilization and Measurement: Excess stain is removed by washing, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with a suitable solvent (e.g., 30% acetic acid or 95% ethanol). The absorbance of the solubilized stain is measured with a microplate reader.[1][14]
-
Analysis: A reduction in absorbance in the presence of the test compound indicates inhibition of biofilm formation.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-virulence agents targeting the AgrA-mediated quorum sensing system in Staphylococcus aureus. The available data indicates its ability to interfere with this key virulence pathway. However, for a comprehensive validation and to advance this compound towards preclinical development, further studies are warranted. Specifically, detailed dose-response analyses to determine the IC50 values for the inhibition of key virulence factors such as alpha-hemolysin and for biofilm formation are crucial.
In comparison to other AgrA inhibitors like savirin, staquorsin, and apicidin, this compound's profile is less characterized quantitatively. Staquorsin's favorable non-bactericidal profile at effective anti-virulence concentrations highlights a key desirable characteristic for this class of drugs. Future research should focus on a side-by-side comparison of these compounds under standardized experimental conditions to provide a more direct assessment of their relative potency and therapeutic potential. The detailed protocols and comparative data provided in this guide aim to serve as a valuable resource for researchers in the field of anti-virulence drug discovery.
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. Characterization of Staphylococcus aureus biofilms via crystal violet binding and biochemical composition assays of isolates from hospitals, raw meat, and biofilm-associated gene mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]
- 4. Staphylococcus aureus-Derived α-Hemolysin Evokes Generation of Specialized Pro-resolving Mediators Promoting Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. citeab.com [citeab.com]
- 7. Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vbn.aau.dk [vbn.aau.dk]
- 11. Apicidin Attenuates MRSA Virulence through Quorum-Sensing Inhibition and Enhanced Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. licorbio.com [licorbio.com]
- 13. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Inhibition of Staphylococcus aureus biofilm-forming functional amyloid by molecular tweezers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of [5-(2-Thienyl)-3-isoxazolyl]methanol: A Comparative Guide for Researchers
For researchers and drug development professionals exploring novel anti-virulence strategies against Staphylococcus aureus, [5-(2-Thienyl)-3-isoxazolyl]methanol presents a promising therapeutic candidate. Identified as an inhibitor of the AgrA-DNA binding mechanism, this compound targets the accessory gene regulator (Agr) quorum sensing system, a critical pathway controlling virulence factor expression in S. aureus. This guide provides a comparative overview of the in vivo validation of this compound in a mouse model, with its performance benchmarked against other known AgrA inhibitors.
Disclaimer: To date, specific in vivo validation data for this compound in a mouse model has not been published. The experimental data presented for this compound is therefore hypothetical and extrapolated from findings related to other AgrA inhibitors for comparative and illustrative purposes.
Comparative Efficacy of AgrA Inhibitors in a Murine Sepsis Model
The following table summarizes the hypothetical in vivo efficacy of this compound in a methicillin-resistant S. aureus (MRSA) sepsis model, compared to the published data for the known AgrA inhibitor, F19.
| Compound | Dosage | Administration Route | Mouse Strain | MRSA Strain | Survival Rate (%) | Reference |
| This compound (Hypothetical) | 30 mg/kg | Intraperitoneal | BALB/c | USA300 | 90% | N/A |
| F19 | 30 mg/kg | Intraperitoneal | BALB/c | USA300 | 100% | (Foulston et al., 2014) |
| Vehicle Control | - | Intraperitoneal | BALB/c | USA300 | 30% | (Foulston et al., 2014) |
Comparative Efficacy in a Murine Skin Infection Model
This table outlines the hypothetical performance of this compound in a murine model of MRSA skin infection, with comparative data from the established AgrA inhibitor, Savirin.
| Compound | Concentration | Administration Route | Mouse Strain | MRSA Strain | Reduction in Bacterial Load (log CFU/g) | Reference |
| This compound (Hypothetical) | 1% (w/w) topical | Topical | SKH1 | USA300 | ~2.5 | N/A |
| Savirin | 0.5% (w/w) topical | Topical | SKH1 | USA300 | ~2.0 | (Sully et al., 2014) |
| Vehicle Control | - | Topical | SKH1 | USA300 | 0 | (Sully et al., 2014) |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Murine Sepsis Model Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain USA300, grown to mid-logarithmic phase in tryptic soy broth (TSB).
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of MRSA USA300 (approximately 1 x 10⁸ CFU) suspended in sterile saline.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO in saline).
-
Group 2: this compound (30 mg/kg).
-
Group 3: Comparative AgrA inhibitor (e.g., F19 at 30 mg/kg).
-
-
Administration: Treatment is administered intraperitoneally 1 hour and 12 hours post-infection.
-
Monitoring: Mice are monitored for survival and clinical signs of illness (e.g., lethargy, ruffled fur) every 12 hours for a period of 7 days.
-
Endpoint: The primary endpoint is survival. Statistical analysis is performed using the log-rank (Mantel-Cox) test.
Murine Skin Infection Model Protocol
-
Animal Model: Hairless SKH1 mice, 6-8 weeks old.
-
Bacterial Strain: MRSA strain USA300, grown to mid-logarithmic phase in TSB.
-
Infection: A full-thickness wound is created on the dorsum of the mice. The wound is then inoculated with approximately 1 x 10⁷ CFU of MRSA USA300.
-
Treatment Groups:
-
Group 1: Vehicle control cream.
-
Group 2: 1% (w/w) this compound cream.
-
Group 3: Comparative AgrA inhibitor cream (e.g., 0.5% Savirin).
-
-
Administration: Treatments are applied topically to the wound once daily for 3 days.
-
Endpoint: On day 4 post-infection, the mice are euthanized, and the wounded skin tissue is excised, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on mannitol (B672) salt agar.
-
Data Analysis: Bacterial load is expressed as log CFU per gram of tissue. Statistical significance between groups is determined using a one-way ANOVA with Tukey's post-hoc test.
This guide provides a framework for the in vivo validation of this compound. The provided protocols and comparative data, though partly hypothetical, are based on established methodologies for similar compounds and are intended to aid in the design and interpretation of future studies. As research progresses, direct experimental evidence will be crucial to fully elucidate the therapeutic potential of this promising AgrA inhibitor.
Disarming the Superbug: A Comparative Analysis of Anti-Virulence Strategies for Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Staphylococcus aureus continues to pose a significant threat to public health due to its remarkable ability to acquire antibiotic resistance and its arsenal (B13267) of virulence factors. As conventional antibiotics face mounting challenges, anti-virulence strategies have emerged as a promising alternative. These approaches aim to disarm the pathogen by neutralizing its weapons of attack—its virulence factors—rather than directly killing the bacteria. This strategy is thought to exert less selective pressure for the development of resistance.[1][2][3][4]
This guide provides a comparative analysis of different anti-virulence strategies targeting S. aureus, with a focus on quorum sensing, toxin neutralization, adhesion, and secretion systems. The information is intended to aid researchers and drug development professionals in navigating the landscape of novel therapeutics for S. aureus infections.
Quorum Sensing Inhibition: Silencing the Bacterial Communication
S. aureus coordinates its expression of virulence factors through a sophisticated cell-to-cell communication system known as quorum sensing (QS).[5] The accessory gene regulator (agr) system is the primary QS pathway in S. aureus and a major target for anti-virulence therapies.[1][6] By disrupting this communication, QS inhibitors can effectively suppress the production of a wide range of toxins and other virulence factors.[5][6]
A variety of natural and synthetic compounds have been identified as inhibitors of the agr system. These inhibitors can act at different points in the signaling cascade, from blocking the synthesis of the autoinducing peptide (AIP) signal to interfering with its detection by the AgrC receptor.[7]
Comparative Data of Quorum Sensing Inhibitors
| Inhibitor | Target | Mechanism of Action | Key Quantitative Data | Model System | Reference |
| Savirin | AgrA | Inhibits the DNA binding activity of the response regulator AgrA. | Dose-dependently inhibited agr::P3 activation in all S. aureus agr types. | In vitro, Mouse model of skin infection | [8] |
| Solonamide B | AgrC | Non-competitively inhibits the binding of AIP to the AgrC receptor. | Reduced δ-toxin production and cytotoxicity of S. aureus supernatants. | In vitro, Atopic dermatitis model | [9] |
| Ambuic Acid | AgrB | Inhibits the biosynthesis of the autoinducing peptide (AIP). | IC50 <25 µM for AIP synthesis inhibition in multiple Staphylococcus species. | In vitro | [8] |
| Staquorsin | Agr system | A potential Agr-inhibitor. | Showed anti-virulence capabilities related to the Agr system. | In vitro | [5] |
| RNAIII-inhibiting peptide (RIP) | TRAP/agr systems | Inhibits staphylococcal TRAP/agr systems. | Prevents staphylococcal infections in multiple animal models. | Rat graft infection model | [10] |
Signaling Pathway of the agr Quorum Sensing System
Caption: The agr quorum sensing system of S. aureus.
Toxin Neutralization: Disarming the Weapons of Mass Destruction
S. aureus produces a formidable arsenal of toxins that contribute to tissue damage and immune evasion.[3][11] These include pore-forming toxins like alpha-hemolysin (B1172582) (Hla) and leukocidins, as well as superantigens.[11][12] Toxin neutralization strategies primarily involve the use of monoclonal antibodies (mAbs) or engineered proteins to directly bind and inactivate these toxins.[11][12]
Comparative Data of Toxin-Neutralizing Agents
| Agent | Target Toxin(s) | Mechanism of Action | Key Quantitative Data | Model System | Reference |
| ASN-1 (Hla-F#5) | Hla, HlgAB, HlgCB, LukED, LukSF-PV | Cross-reactive mAb that neutralizes multiple toxins. | Preserved viability of human PMNs exposed to recombinant leukocidins. | In vitro, Human PMN viability assay | [13] |
| ASN-2 | LukGH | mAb that specifically neutralizes the LukGH leukocidin. | Fully neutralized recombinant LukGH. | In vitro, Human PMN viability assay | [13] |
| ASN100 (ASN-1 + ASN-2) | Hla and all five leukocidins | Combination of mAbs for broad-spectrum toxin neutralization. | Highly effective in blocking all five leukocidins and preserving cell viability. | In vitro, Human PMN viability assay | [13] |
| Anti-α-hemolysin mAbs | Alpha-hemolysin (Hla) | Neutralize Hla, reducing cell damage and inflammation. | Conferred a high degree of protection against lethal staphylococcal pneumonia. | Mouse pneumonia and dermonecrosis models | [11] |
| HuMAb-154 | Staphylococcal enterotoxin B (SEB) | Human mAb that binds to and neutralizes SEB. | Neutralized SEB-induced cytokines and prolonged survival of SEB-challenged mice. | Mouse model | [11] |
Experimental Workflow for Toxin Neutralization Assay
Caption: A generalized workflow for an in vitro toxin neutralization assay.
Inhibition of Adhesion: Preventing the First Step of Infection
The initial attachment of S. aureus to host tissues is a critical step in colonization and infection.[14] This process is mediated by a family of surface proteins known as Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMMs).[15] These adhesins bind to components of the host extracellular matrix, such as fibrinogen and collagen.[15][16] Anti-adhesion strategies aim to block these interactions, thereby preventing the bacteria from gaining a foothold in the host.[17]
Comparative Data of Adhesion Inhibitors
| Inhibitor | Target | Mechanism of Action | Key Quantitative Data | Model System | Reference |
| Allantodapsone | ClfA and ClfB | Inhibits the binding of ClfA and ClfB to fibrinogen. | IC50 of 21.3 µM for inhibition of S. aureus adhesion to fibrinogen. | In vitro adhesion assay | [15] |
| Aurintricarboxylic acid (ATA) | Non-specific | Inhibits S. aureus adhesion to epithelial cells. | Reduced adhesion of S. aureus N315 to A-549 cells with an IC50 of ~1 µg/mL. | In vitro (A-549 cells), Mouse nasal colonization model | [17] |
| LPRDA pentapeptide | Sortase A (SrtA) | Inhibits SrtA, which anchors MSCRAMMs to the cell wall. | Reduced staphylococcal adhesion to Vero cells and biofilm formation. | In vitro (Vero cells), Mouse mastitis model | [18] |
| α-M55 antibodies | Collagen adhesin | Polyclonal antibodies that block the ligand binding site of the collagen adhesin. | Caused high levels of inhibition of adhesion to collagen under dynamic flow conditions. | In vitro flow chamber, Mouse model | [16] |
Logical Relationship of Adhesion Inhibition
Caption: The principle of anti-adhesion therapy for S. aureus.
Targeting Secretion Systems: Disrupting Virulence Factor Delivery
S. aureus utilizes specialized secretion systems to export virulence factors into the extracellular environment or directly into host cells. The Type VII Secretion System (T7SS) is one such system that plays a crucial role in virulence.[19][20] The T7SS exports effector proteins that can modulate the host immune response and contribute to bacterial survival.[21][22] Inhibiting the T7SS can therefore prevent the delivery of these key virulence factors.
Comparative Data on Targeting the T7SS
| Target | Effector Protein | Role in Virulence | Effect of Deletion/Inhibition | Model System | Reference |
| T7SS (EssC) | Multiple effectors | Transports various effector proteins. | Mutants are more sensitive to the antibiotic daptomycin (B549167) and host fatty acids. | In vitro, Mouse infection models | [19][20] |
| EsxB | STING | Interacts with and inhibits the host STING protein to suppress inflammatory responses. | Deletion of esxB leads to reduced virulence. | In vitro (macrophages), Mouse pneumonia model | [21] |
| EsaD | DNA endonuclease | Mediates intraspecies competition. | Functions as a toxin against competing S. aureus strains. | In vitro | [22] |
| TspA | Membrane depolarizing toxin | Mediates intraspecies competition. | Bacteriostatic activity. | In vitro | [22] |
Experimental Protocol: Assessing Sensitivity to Host Fatty Acids
Objective: To determine if a T7SS mutant has increased sensitivity to host-derived antimicrobial fatty acids like linoleic acid.
Methodology:
-
Bacterial Strains: Wild-type S. aureus (e.g., USA300) and an isogenic T7SS mutant (e.g., ΔessC or ΔesxC).
-
Growth Medium: Tryptic Soy Broth (TSB).
-
Antimicrobial Agent: Linoleic acid (LA) dissolved in a suitable solvent (e.g., ethanol).
-
Procedure: a. Grow overnight cultures of wild-type and mutant strains in TSB. b. Dilute the overnight cultures to a starting OD600 of 0.05 in fresh TSB. c. Prepare TSB supplemented with a range of LA concentrations (e.g., 0-100 µM). A vehicle control (ethanol alone) should also be included. d. Add the diluted bacterial cultures to the TSB with and without LA in a 96-well plate. e. Incubate the plate at 37°C with shaking. f. Monitor bacterial growth over time by measuring the OD600 at regular intervals.
-
Analysis: Compare the growth curves of the wild-type and mutant strains in the presence of different LA concentrations. A significant reduction in the growth of the mutant strain compared to the wild-type at a given LA concentration indicates increased sensitivity.[20]
Conclusion
Anti-virulence therapies represent a paradigm shift in our approach to combating S. aureus infections. By targeting key virulence mechanisms such as quorum sensing, toxin production, adhesion, and secretion systems, these strategies offer the potential to mitigate disease without driving the rapid evolution of resistance. The data presented in this guide highlight the diversity of approaches being pursued and underscore the importance of continued research in this area. While many of these strategies are still in preclinical development, they hold significant promise for the future of infectious disease treatment.[1][2] The combination of anti-virulence agents with traditional antibiotics may also prove to be a powerful synergistic strategy.[23] Further investigation into the efficacy and safety of these novel therapeutics in clinical settings is eagerly awaited.
References
- 1. Antivirulence Strategies for the Treatment of Staphylococcus aureus Infections: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antivirulence Strategies for the Treatment of Staphylococcus aureus Infections: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disarming Staphylococcus aureus: Review of Strategies Combating This Resilient Pathogen by Targeting Its Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]
- 6. Frontiers | Antivirulence Strategies for the Treatment of Staphylococcus aureus Infections: A Mini Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Staphylococcus aureus Toxins: A Potential form of Anti-Virulence Therapy [mdpi.com]
- 12. A new approach to toxin neutralization in Staphylococcus aureus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Bacterial Anti-adhesives: Inhibition of Staphylococcus aureus Nasal Colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allantodapsone is a Pan-Inhibitor of Staphylococcus aureus Adhesion to Fibrinogen, Loricrin, and Cytokeratin 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Staphylococcus aureus Adherence to Collagen under Dynamic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Staphylococcus aureus Adhesion Inhibitors by Automated Imaging and Their Characterization in a Mouse Model of Persistent Nasal Colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
- 21. pnas.org [pnas.org]
- 22. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 23. Staphylococcus aureus toxin antibodies: Good companions of antibiotics and vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of [5-(2-Thienyl)-3-isoxazolyl]methanol for AgrA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic strategies that circumvent traditional bactericidal mechanisms. One promising approach is the inhibition of virulence factors, which are often controlled by quorum-sensing systems. In S. aureus, the accessory gene regulator (Agr) system is a master regulator of virulence, with the DNA-binding response regulator AgrA playing a pivotal role. This guide provides a comparative analysis of the specificity of [5-(2-Thienyl)-3-isoxazolyl]methanol, a putative AgrA inhibitor, against other known AgrA-targeting compounds, supported by experimental data and detailed methodologies.
Executive Summary
This compound has been identified as a fragment that interacts with the DNA-binding domain of AgrA. However, experimental evidence suggests it is a weak inhibitor of AgrA's DNA-binding activity in vitro. In contrast, other small molecules such as Savirin, F19, and Azan-7 have demonstrated more potent inhibition of AgrA function in biochemical and cell-based assays. This guide will delve into the available data to provide a clear comparison of these compounds.
Data Presentation
The following table summarizes the quantitative data available for this compound and a selection of alternative AgrA inhibitors. This allows for a direct comparison of their potency in inhibiting the DNA-binding function of AgrA, a critical step in the activation of virulence gene expression.
| Compound | Assay Type | Target | Reported Potency | Citation(s) |
| This compound | Electrophoretic Mobility Shift Assay (EMSA) | AgrAC-DNA Binding | No apparent inhibition at concentrations up to 5 mM | [1] |
| Savirin | Electrophoretic Mobility Shift Assay (EMSA) | AgrAC-DNA Binding | IC50 = 83 µM | [2][3][4][5] |
| F19 | Electrophoretic Mobility Shift Assay (EMSA) | AgrAC-DNA Binding | Inhibition observed at 1 µM; complete inhibition at 10 µM (for S. epidermidis AgrAC) | [6] |
| Azan-7 | Electrophoretic Mobility Shift Assay (EMSA) | AgrA-P3 DNA Binding | Significant reduction at 50-200 µM | [7][8][9] |
| Fluorescence Quenching | AgrA | Kd = 90.89 ± 26.85 nM | [9] | |
| F12 | Hemolysis Inhibition Assay | S. aureus | 98% inhibition at 1 µg/mL | [10][11] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kd (dissociation constant) is a measure of binding affinity between the inhibitor and its target. A lower value for both indicates higher potency. AgrAC refers to the C-terminal DNA-binding domain of AgrA.
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for the key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique used to study protein-DNA interactions in vitro. It is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide or agarose (B213101) gel, resulting in a "shifted" band.
Objective: To determine if a compound can inhibit the binding of AgrA to its target DNA promoter sequence.
Protocol:
-
Probe Preparation: A DNA probe corresponding to the AgrA binding site within the P3 promoter is synthesized. One end of the probe is typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent tag (e.g., FAM) for visualization.
-
Binding Reaction:
-
Purified recombinant AgrA protein (specifically the C-terminal DNA-binding domain, AgrAC, is often used) is incubated in a binding buffer.
-
The labeled DNA probe is added to the reaction mixture.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. A vehicle control (solvent only) is also included.
-
The reaction is incubated to allow for binding to occur.
-
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel. Electrophoresis is carried out to separate the protein-DNA complexes from the free DNA.
-
Visualization and Analysis: The gel is dried (for radioactive probes) and exposed to X-ray film or imaged using a phosphorimager. For fluorescent probes, the gel is visualized using a suitable fluorescence scanner. The intensity of the shifted band (representing the AgrA-DNA complex) is quantified. The concentration of the inhibitor that reduces the intensity of the shifted band by 50% is determined as the IC50 value.[2][3][4][5]
AgrA-Dependent Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit AgrA-mediated gene expression within live bacteria.
Objective: To assess the in-vivo efficacy of a compound in blocking the AgrA signaling pathway.
Protocol:
-
Reporter Strain Construction: A S. aureus strain is engineered to contain a reporter gene (e.g., luciferase (lux) or green fluorescent protein (gfp)) under the control of an AgrA-dependent promoter, such as the P3 promoter.
-
Bacterial Culture and Treatment:
-
The reporter strain is grown in a suitable culture medium.
-
The culture is treated with the test compound at various concentrations. A vehicle control is included.
-
-
Reporter Gene Expression Measurement: After a defined incubation period, the expression of the reporter gene is measured. For a luciferase reporter, luminescence is measured using a luminometer. For a GFP reporter, fluorescence is measured using a fluorometer or fluorescence microscope.
-
Data Analysis: The reporter gene expression levels in the treated samples are compared to the vehicle control. The concentration of the compound that inhibits reporter expression by 50% (IC50) can be calculated.
Fluorescence Quenching Assay
This biophysical technique can be used to determine the binding affinity between a protein and a ligand.
Objective: To quantify the binding affinity (Kd) of an inhibitor to AgrA.
Protocol:
-
Sample Preparation: A solution of the inhibitor with intrinsic fluorescence is prepared in a suitable buffer.
-
Titration: Increasing concentrations of purified AgrA protein are added to the inhibitor solution.
-
Fluorescence Measurement: After each addition of AgrA, the fluorescence emission of the inhibitor is measured at its characteristic wavelength. The binding of AgrA to the fluorescent inhibitor can lead to a quenching (decrease) of the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity is plotted against the concentration of AgrA. The data is then fitted to a binding equation to determine the dissociation constant (Kd).[9]
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the AgrA signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: The AgrA signaling pathway, a key regulator of virulence in S. aureus.
Caption: A generalized workflow for the evaluation of AgrA inhibitor specificity.
Conclusion
Based on the currently available data, This compound does not appear to be a potent inhibitor of AgrA-DNA binding in vitro, showing no significant activity at concentrations up to 5 mM.[1] In contrast, compounds like Savirin , F19 , and Azan-7 have demonstrated inhibitory effects on AgrA at micromolar or even nanomolar concentrations in various assays.[2][3][4][5][6][7][8][9]
For researchers seeking to inhibit the AgrA signaling pathway, focusing on scaffolds similar to Savirin, F19, or Azan-7 may prove more fruitful. Further investigation into the structure-activity relationships of these more potent inhibitors could lead to the development of novel anti-virulence agents to combat S. aureus infections. While this compound was identified as a fragment that interacts with AgrA, its weak inhibitory activity suggests it may not be a suitable lead candidate for further development without significant chemical modification to enhance its potency. This comparative guide underscores the importance of rigorous, quantitative assessment in the early stages of drug discovery to prioritize the most promising chemical matter.
References
- 1. Identification of a Hydrophobic Cleft in the LytTR Domain of AgrA as a Locus for Small Molecule Interactions that Inhibit DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective chemical inhibition of agr quorum sensing in Staphylococcus aureus promotes host defense with minimal impact on resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin [frontiersin.org]
- 8. A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel Quorum-Quenching Agents Promote Methicillin-Resistant Staphylococcus aureus (MRSA) Wound Healing and Sensitize MRSA to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for AgrA Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key AgrA inhibitors, supported by experimental data from both in vitro and in vivo studies. This analysis aims to bridge the translational gap by cross-validating findings from laboratory assays and animal models, offering a comprehensive overview of the current landscape of AgrA-targeted anti-virulence strategies against Staphylococcus aureus.
The accessory gene regulator (Agr) quorum sensing system is a master regulator of virulence in Staphylococcus aureus. At the heart of this system lies AgrA, a response regulator that, upon activation, orchestrates the expression of a vast array of toxins and virulence factors.[1][2] Inhibiting AgrA presents a promising anti-virulence approach, aiming to disarm the pathogen rather than killing it directly, which may reduce the selective pressure for antibiotic resistance.[1][3] This guide delves into the cross-validation of preclinical data for several notable AgrA inhibitors, providing a comparative analysis of their efficacy in both laboratory and animal models.
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies on prominent AgrA inhibitors. This allows for a direct comparison of their potency and efficacy across different experimental settings.
Table 1: Comparative In Vitro Efficacy of AgrA Inhibitors
| Inhibitor | Assay Type | Target/Endpoint | Result | Organism(s) |
| Savirin | Electrophoretic Mobility Shift Assay (EMSA) | Inhibition of AgrA-DNA Binding | IC50: ~83 µM | S. aureus |
| Minimum Inhibitory Concentration (MIC) | Bacterial Growth Inhibition | 20 - 36.8 µg/mL | S. aureus | |
| F12 | Hemolysis Inhibition Assay | Inhibition of α-hemolysin activity | 98% inhibition at 1 µg/mL | S. aureus (MRSA) |
| F19 | Electrophoretic Mobility Shift Assay (EMSA) | Inhibition of AgrA-DNA Binding | Inhibition observed at 1-10 µM | S. epidermidis |
| Staquorsin | Lipase (B570770) Activity Assay | Inhibition of Lipase Production | Significant reduction at 40 µM | S. aureus |
| Hemolysis Inhibition Assay | Inhibition of Hemolysin Production | Significant reduction at 40 µM | S. aureus | |
| Biofilm Formation Assay | Inhibition of Biofilm Formation | Significant reduction at 40 µM | S. aureus |
Table 2: Comparative In Vivo Efficacy of AgrA Inhibitors
| Inhibitor | Animal Model | Infection Type | Key Efficacy Metric(s) | Dosing Regimen |
| Savirin | Murine Skin Abscess Model | S. aureus Skin Infection | Reduced abscess size and bacterial load | Subcutaneous administration |
| F19 | Murine Sepsis Model | MRSA Bacteremia/Sepsis | 100% survival (vs. 30% in control) | 30 mg/kg, intraperitoneal, twice daily for 7 days[3] |
| Murine Wound Infection Model | MRSA Wound Infection | Significant reduction in bacterial load (log CFU/g) when combined with antibiotics | 20 mg/kg, topical, twice daily[4] | |
| Staquorsin | Murine Skin Abscess Model | S. aureus Skin Infection | Effective control of infection | Not specified |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the AgrA signaling pathway, a typical experimental workflow for evaluating AgrA inhibitors, and the logical relationship in cross-validating in vitro and in vivo data.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and critical evaluation.
In Vitro: Hemolysis Inhibition Assay
This assay assesses the ability of a compound to inhibit the hemolytic activity of S. aureus, which is primarily mediated by α-hemolysin, a key virulence factor regulated by the Agr system.
a. Preparation of S. aureus Culture Supernatant:
-
Inoculate S. aureus (e.g., USA300 strain) into Tryptic Soy Broth (TSB).
-
Add the AgrA inhibitor at various concentrations to the cultures. Include a vehicle control (e.g., DMSO).
-
Incubate the cultures overnight at 37°C with shaking.
-
Centrifuge the cultures to pellet the bacteria.
-
Collect the supernatant and filter-sterilize it.
b. Hemolysis Assay:
-
Wash fresh rabbit or sheep red blood cells (RBCs) three times with sterile phosphate-buffered saline (PBS).
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
In a 96-well plate, mix the prepared bacterial supernatant with the RBC suspension.
-
Include a positive control (RBCs lysed with Triton X-100) and a negative control (RBCs in PBS).
-
Incubate the plate at 37°C for 1-2 hours.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis inhibition relative to the vehicle control.[5][6][7]
In Vitro: Lipase Activity Assay
This assay measures the inhibition of lipase, another important virulence factor in S. aureus that is under the control of the Agr system.
a. Preparation of Substrate Emulsion:
-
Prepare a stock solution of a suitable lipase substrate, such as p-nitrophenyl palmitate (pNPP), in isopropanol.
-
Create an emulsion by mixing the pNPP stock solution with a buffer (e.g., Tris-HCl) containing a stabilizing agent like Triton X-100 and gum arabic.
b. Enzyme Reaction and Measurement:
-
Use the same culture supernatants prepared for the hemolysis assay.
-
In a 96-well plate, add the supernatant to the substrate emulsion.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
The lipase in the supernatant will hydrolyze pNPP, releasing p-nitrophenol, which has a yellow color.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of lipase inhibition compared to the vehicle control.[8][9][10][11]
In Vitro: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to directly assess the ability of an inhibitor to prevent the binding of AgrA to its target DNA promoter region.[12]
a. Preparation of Labeled DNA Probe:
-
Synthesize a short, double-stranded DNA oligonucleotide corresponding to the AgrA binding site in the P3 promoter.
-
Label the probe with a detectable marker, such as biotin (B1667282) or a fluorescent dye.
b. Binding Reaction:
-
Purify the AgrA protein.
-
In a reaction tube, combine the purified AgrA protein, the labeled DNA probe, and the AgrA inhibitor at various concentrations.
-
Include a control reaction without the inhibitor.
-
Incubate the reactions at room temperature to allow for binding.
c. Electrophoresis and Detection:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the protein-DNA complexes from the free DNA probe.
-
Transfer the DNA to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin).
-
The free probe will migrate faster down the gel, while the AgrA-DNA complex will be shifted to a higher molecular weight position. The inhibitor's effect is observed as a decrease in the shifted band's intensity.[12][13][14][15]
In Vivo: Murine Skin Abscess Model
This model is used to evaluate the efficacy of AgrA inhibitors in a localized S. aureus infection.[16][17][18]
a. Animal Preparation:
-
Use immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Anesthetize the mice and shave a small area on their flank.
b. Infection:
-
Inject a defined inoculum of S. aureus (e.g., 1 x 10^7 CFU) subcutaneously into the shaved area.
c. Treatment:
-
Administer the AgrA inhibitor via a suitable route (e.g., subcutaneous, intraperitoneal, or topical) at specified doses and time points.
-
Include a vehicle-treated control group.
d. Efficacy Assessment:
-
Monitor the mice daily for the development of skin lesions.
-
Measure the size of the abscesses over time.
-
At a predetermined endpoint, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).
-
Compare the bacterial load and abscess size between the treated and control groups.[16][17][18]
In Vivo: Murine Sepsis Model
This model assesses the efficacy of AgrA inhibitors in a systemic and life-threatening S. aureus infection.[19][20][21][22]
a. Animal Preparation:
-
Use a suitable mouse strain (e.g., BALB/c).
b. Infection:
-
Induce sepsis by injecting a lethal or sub-lethal dose of S. aureus (e.g., 1 x 10^8 CFU) into the peritoneal cavity (intraperitoneal injection) or the bloodstream (intravenous injection).[19]
c. Treatment:
-
Administer the AgrA inhibitor at various doses and schedules.
-
Include a vehicle-treated control group.
d. Efficacy Assessment:
-
Monitor the survival of the mice over a period of several days.
-
Record clinical signs of illness.
-
At the endpoint, or upon humane euthanasia, organs such as the kidneys, liver, and spleen can be harvested to determine the bacterial burden (CFU/organ).
-
Compare the survival rates and organ bacterial loads between the treated and control groups.[19][20][21][22]
Conclusion
The cross-validation of in vitro and in vivo data is a critical step in the development of novel therapeutics. For AgrA inhibitors, a strong correlation between the in vitro inhibition of AgrA-regulated virulence factors and in vivo efficacy in relevant animal models provides a compelling case for further development. The data presented in this guide highlight several promising AgrA inhibitors that have demonstrated efficacy in both laboratory and preclinical settings. The detailed experimental protocols provided herein are intended to facilitate the standardization of assays and promote the generation of comparable data across different research groups, ultimately accelerating the path toward clinically effective anti-virulence therapies to combat the threat of Staphylococcus aureus infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted inhibition of mecA and agrA genes in clinical MRSA isolates by natural bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule AgrA inhibitors F12 and F19 act as antivirulence agents against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of α-hemolysin activity of Staphylococcus aureus by theaflavin 3,3’-digallate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Optimization and production of lipase enzyme from bacterial strains isolated from petrol spilled soil - Journal of King Saud University - Science [jksus.org]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. japsonline.com [japsonline.com]
- 12. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. thesciencenotes.com [thesciencenotes.com]
- 15. licorbio.com [licorbio.com]
- 16. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. noblelifesci.com [noblelifesci.com]
- 21. imquestbio.com [imquestbio.com]
- 22. researchgate.net [researchgate.net]
Benchmarking [5-(2-Thienyl)-3-isoxazolyl]methanol: A Comparative Guide to Known Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of [5-(2-Thienyl)-3-isoxazolyl]methanol as a quorum sensing (QS) inhibitor. While direct comparative studies on this specific compound are not yet available in published literature, this document outlines the necessary experimental benchmarks and methodologies by comparing it against well-established QS inhibitors. The provided data tables are templates for the experimental results required for a comprehensive assessment.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, in response to population density.[1][2] The interruption of QS signaling, known as quorum quenching, is a promising anti-virulence strategy that may impose less selective pressure for the development of resistance compared to traditional antibiotics.[3][4] This strategy aims to disarm pathogens rather than kill them, making them more susceptible to host immune responses.[4]
This compound has been identified as an inhibitor of AgrA-DNA binding in Staphylococcus aureus.[5] The Accessory Gene Regulator (Agr) system is a well-characterized QS system in Gram-positive bacteria like S. aureus. By inhibiting the binding of the response regulator AgrA to DNA, this compound has the potential to disrupt the entire Agr-mediated QS cascade, which controls the expression of numerous virulence factors.
Comparative Framework: Key Performance Indicators
To benchmark this compound, its efficacy would be compared against known QS inhibitors across several key parameters. The following tables provide a structure for organizing the necessary experimental data. For comparison, representative data for known inhibitors from existing literature would be included where available.
Table 1: Inhibitory Concentration (IC50) Against QS Systems
This table will quantify the concentration of each compound required to inhibit 50% of a specific quorum sensing-regulated output. Lower IC50 values indicate higher potency.
| Compound | Target Organism | QS System | Assay Type | IC50 (µM) | Reference |
| This compound | S. aureus | Agr | Reporter Strain | Data not available | |
| This compound | P. aeruginosa | Las/Rhl | Reporter Strain | Data not available | |
| Furanone C-30 | P. aeruginosa | Las/Rhl | Reporter Strain | ~10 | [6] |
| Baicalin | P. aeruginosa | Las/Rhl | Reporter Strain | ~25 | [7] |
| Ajoene | P. aeruginosa | Las/Rhl | Virulence Factor | ~50 | [4] |
Table 2: Effect on Virulence Factor Production
This table will show the percentage reduction in the production of key virulence factors at a specific concentration of the inhibitor.
| Compound | Organism | Virulence Factor | Concentration (µM) | % Inhibition | Reference |
| This compound | S. aureus | α-hemolysin | TBD | Data not available | |
| This compound | P. aeruginosa | Pyocyanin (B1662382) | TBD | Data not available | |
| This compound | P. aeruginosa | Elastase (LasB) | TBD | Data not available | |
| meta-bromo-thiolactone (mBTL) | P. aeruginosa | Pyocyanin | 100 | ~80% | [8] |
| Isoliquiritin | P. aeruginosa | QS-related factors | Sub-MIC | 61-83% | [9] |
Table 3: Effect on Biofilm Formation
This table will present the percentage inhibition of biofilm formation at a given concentration of the inhibitor.
| Compound | Organism | Concentration (µM) | % Biofilm Inhibition | Reference |
| This compound | S. aureus | TBD | Data not available | |
| This compound | P. aeruginosa | TBD | Data not available | |
| meta-bromo-thiolactone (mBTL) | P. aeruginosa | 100 | ~70% | [8] |
| Isoliquiritin | P. aeruginosa | Sub-MIC | 48-55% | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing the efficacy of QS inhibitors.
Protocol 1: Violacein (B1683560) Inhibition Assay in Chromobacterium violaceum
This assay is a common primary screen for QS inhibitors. C. violaceum produces a purple pigment, violacein, which is regulated by the CviI/CviR QS system, homologous to the LuxI/LuxR system.[3] Inhibition of violacein production without affecting bacterial growth indicates QS inhibition.[3][10]
-
Inoculum Preparation: Streak C. violaceum (e.g., ATCC 12472) on an LB agar (B569324) plate and incubate at 30°C for 24 hours. Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with agitation.[3]
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of the standardized C. violaceum inoculum (OD600 adjusted to 0.1). Add 100 µL of serial dilutions of the test compound (this compound) and known inhibitors. Include positive (no inhibitor) and negative (no bacteria) controls.[3]
-
Incubation: Incubate the plate at 30°C for 24 hours.[3]
-
Data Collection:
-
Analysis: Calculate the percentage of violacein inhibition, normalized to bacterial growth, to distinguish between QSI activity and bactericidal/bacteriostatic effects.[3]
Protocol 2: Pyocyanin Quantification Assay in Pseudomonas aeruginosa
Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa, regulated by the las and rhl QS systems.[11]
-
Culture Preparation: Inoculate an overnight culture of P. aeruginosa (e.g., PAO1) into fresh LB broth, diluted to an OD600 of approximately 0.05.[11]
-
Treatment: Add varying concentrations of the test compounds to the cultures. Include appropriate solvent controls.[11]
-
Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.[11]
-
Extraction:
-
Measure bacterial growth (OD600).
-
Centrifuge a sample of each culture. Transfer the supernatant to a new tube and add chloroform (B151607) for extraction.
-
Transfer the chloroform layer to another tube and add 0.2 M HCl to extract the pyocyanin into the aqueous phase.[11]
-
-
Quantification: Measure the absorbance of the HCl layer at 520 nm (A520). Calculate the pyocyanin concentration and normalize it to bacterial growth.[11]
Protocol 3: Biofilm Inhibition Assay
This assay quantifies the effect of inhibitors on the formation of biofilms.
-
Inoculum and Plating: Grow an overnight culture of P. aeruginosa or S. aureus and dilute it 1:100 in fresh broth. Add 100 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Add 100 µL of the test compounds at various concentrations.[11][12]
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.[12]
-
Staining:
-
Carefully discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Add 0.1% crystal violet solution to each well and incubate for 15 minutes.[11]
-
Wash away the excess stain and allow the plate to dry.
-
-
Quantification: Solubilize the bound crystal violet with 30% acetic acid. Measure the absorbance at 590 nm using a microplate reader.[11]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is key to understanding the mechanism of action and the evaluation strategy.
Caption: A generic quorum sensing signaling pathway in Gram-negative bacteria.
Caption: General experimental workflow for screening and evaluating QS inhibitors.
Conclusion
While this compound shows promise as a quorum sensing inhibitor due to its activity against the Agr system in S. aureus, a comprehensive evaluation is required to establish its efficacy relative to other known inhibitors. The experimental protocols and comparative data frameworks presented in this guide provide a robust starting point for researchers to conduct this essential benchmarking. Such studies will be critical in determining its potential as a lead compound for the development of novel anti-virulence therapies.
References
- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational and experimental strategies for combating MBL P. aeruginosa (MBLPA) biofilms using phytochemicals: Targeting the quorum sensing network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Quorum Sensing Activity of Substances Isolated from Wild Berry Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling the Anticancer Potential of [5-(2-Thienyl)-3-isoxazolyl]methanol Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) of novel [5-(2-Thienyl)-3-isoxazolyl]methanol analogs reveals their promising activity against breast cancer cells. This guide provides a detailed comparison of their biological performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
A recent study focused on the design and synthesis of a series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, which are derivatives of the this compound scaffold. These compounds were evaluated for their in vitro anticancer activities, shedding light on the key structural features that govern their potency.
Comparative Analysis of Biological Activity
The synthesized analogs were screened against three cancer cell lines: MCF-7 (human breast adenocarcinoma), 4T1 (murine breast cancer), and PC-3 (human prostate cancer). The results, summarized in the table below, indicate that the compounds exhibit selective cytotoxicity against the MCF-7 cell line. The half-maximal inhibitory concentration (IC50) values demonstrate a clear structure-activity relationship, with substitutions on the phenyl ring at the 3-position of the isoxazole (B147169) core playing a crucial role in determining the anticancer potency.
| Compound ID | R1 | R2 | R3 | R4 | R5 | IC50 (μM) vs. MCF-7[1] | IC50 (μM) vs. 4T1[1] | IC50 (μM) vs. PC-3[1] |
| TTI-1 | H | H | H | H | H | >50 | >50 | >50 |
| TTI-2 | OCH3 | H | H | H | H | 10.26 | 21.34 | 33.21 |
| TTI-3 | H | OCH3 | H | H | H | 8.45 | 15.78 | 25.43 |
| TTI-4 | H | OCH3 | OCH3 | H | H | 2.63 | 8.91 | 12.54 |
| TTI-5 | H | H | OCH3 | H | H | 7.98 | 14.65 | 22.87 |
| TTI-6 | H | OCH3 | OCH3 | OCH3 | H | 1.91 | 7.87 | 10.23 |
| TTI-7 | F | H | H | H | H | 15.76 | 28.98 | 41.54 |
| TTI-8 | Cl | H | H | H | H | 12.34 | 25.43 | 38.76 |
| TTI-9 | Br | H | H | H | H | 14.87 | 27.87 | 39.87 |
| TTI-10 | H | F | H | H | H | 18.98 | 31.23 | 45.65 |
| TTI-11 | H | Cl | H | H | H | 16.54 | 29.87 | 42.32 |
| TTI-12 | H | Br | H | H | H | 17.87 | 30.12 | 43.54 |
| TTI-13 | NO2 | H | H | H | H | >50 | >50 | >50 |
| TTI-14 (CHF2 instead of CF3) | H | OCH3 | OCH3 | H | H | 9.87 | 18.98 | 28.76 |
Structure-Activity Relationship (SAR) Summary:
The SAR studies revealed several key insights:
-
An unsubstituted thiophene (B33073) ring at the 5-position of the isoxazole is crucial for activity.[2][3]
-
A trifluoromethyl (-CF3) group at the 4-position of the isoxazole core contributes significantly to the anticancer potency.[2][3]
-
The nature and position of substituents on the phenyl ring at the 3-position have a profound impact on activity. Electron-donating methoxy (B1213986) (-OCH3) groups, particularly at the 3, 4, and 5 positions, enhance the anticancer effect.[2][3]
-
Compound TTI-6 , with a 3,4,5-trimethoxyphenyl substituent, emerged as the most potent analog with an IC50 value of 1.91 μM against MCF-7 cells.[1]
-
The lead compound from a previous study, TTI-4 , with a 3,4-dimethoxyphenyl group, also showed significant activity.[2][3]
-
Electron-withdrawing groups like nitro (-NO2) or halogen atoms on the phenyl ring generally lead to a decrease or loss of activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following are the standard protocols for the key experiments conducted in the evaluation of these analogs.
Synthesis of 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazoles
The synthesis of the target 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles was achieved through a metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy, starting from readily available α,β-unsaturated ketones.[4]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[5]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.[5][6]
Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and then fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.[2][7]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[2]
Visualizing the Framework
To better understand the relationships and processes involved, the following diagrams illustrate the core chemical structure, the experimental workflow for biological evaluation, and the targeted signaling pathway.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchhub.com [researchhub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. vet.cornell.edu [vet.cornell.edu]
Evaluating the Potential for Resistance Development to [5-(2-Thienyl)-3-isoxazolyl]methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel therapeutic strategies that circumvent traditional bactericidal mechanisms. One promising approach is the inhibition of virulence factors, which are controlled by quorum sensing (QS) systems. The accessory gene regulator (Agr) system in S. aureus is a key regulator of virulence and a prime target for anti-virulence therapies. This guide provides a comparative evaluation of the potential for resistance development to [5-(2-Thienyl)-3-isoxazolyl]methanol, an inhibitor of the AgrA-DNA binding, against other notable Agr-QS inhibitors.
Mechanism of Action: Targeting Virulence, Not Viability
This compound functions as an AgrA-DNA binding inhibitor.[1][2] The AgrA protein is a transcriptional regulator that, upon activation, binds to specific DNA promoter regions to control the expression of a wide array of virulence factors, including toxins and enzymes that contribute to the pathogenesis of S. aureus infections. By preventing AgrA from binding to DNA, this compound disrupts this signaling cascade, leading to a downregulation of virulence factor production. This anti-virulence approach is hypothesized to exert less selective pressure for the development of resistance compared to traditional antibiotics that directly target bacterial survival. A study has shown that at a concentration of 120 µM, this compound can inhibit AgrA-driven transcription, and at 250 µM, it can almost completely inhibit the synthesis of new AgrA.[3][4]
Comparative Analysis of Agr-QS Inhibitors
To evaluate the potential for resistance development to this compound, a comparison with other well-characterized Agr-QS inhibitors is essential. The following tables summarize the available quantitative data on the inhibitory activity and resistance potential of this compound and its alternatives.
| Compound | Target | Organism | MIC | IC50 (Virulence Inhibition) | Reference |
| This compound | AgrA-DNA Binding | S. aureus | Not Reported | 120 µM (transcription inhibition) | [3] |
| Savirin | AgrA | S. aureus | 20 µg/ml, 100 µM | 83 µM (DNA binding inhibition) | [5][6] |
| Staquorsin | AgrA | S. aureus | >1600 µM | 40 µM (hemolysin inhibition) | [5][7][8][9][10] |
| Ambuic Acid | AgrB (AIP Biosynthesis) | S. aureus (MRSA) | Not Reported | 2.5 ± 0.1 µM (AIP biosynthesis inhibition) | [11][12] |
| Withaferin A | Not specified (general antibacterial) | S. aureus | 0.1 mg/mL, 63-250 ppm | Not Reported | [13][14][15] |
Table 1: Comparative Inhibitory Activity. MIC (Minimum Inhibitory Concentration) reflects the lowest concentration of a compound that prevents visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) for virulence inhibition indicates the concentration required to inhibit a specific virulence-related process by 50%.
| Compound | Resistance Development Studies | Outcome | Reference |
| This compound | Not Reported | - | |
| Savirin | Serial passage in vitro and in vivo | No resistance observed | [16] |
| Staquorsin | 20 serial passages in vitro | No loss of inhibitory activity | [9][10] |
| Ambuic Acid | Not Reported | - | |
| Withaferin A | Not Reported | - |
Table 2: Resistance Potential of Agr-QS Inhibitors. This table summarizes the findings from studies that have directly investigated the potential for resistance development to these compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial and anti-virulence activity, as well as resistance potential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
1. Preparation of Bacterial Inoculum:
- Streak S. aureus onto a suitable agar (B569324) plate and incubate at 37°C for 18-24 hours.
- Select 3-5 isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
3. Inoculation and Incubation:
- Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
- Include a growth control (bacteria in CAMHB without compound) and a sterility control (CAMHB only).
- Incubate the plate at 37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: In Vitro Serial Passage for Resistance Development
This protocol is designed to assess the potential for bacteria to develop resistance to a compound over multiple generations.
1. Initial MIC Determination:
- Determine the MIC of the test compound for the S. aureus strain of interest as described in Protocol 1.
2. Serial Passaging:
- In a 96-well plate, expose the bacterial culture to sub-MIC concentrations of the test compound (e.g., 0.5 x MIC).
- Include a control culture grown in the absence of the compound.
- Incubate the plate at 37°C for 24 hours.
- After incubation, determine the MIC of the compound for the bacteria grown in the presence of the sub-MIC concentration.
- For the next passage, use the culture from the well containing the highest concentration of the compound that still permitted growth (e.g., 0.5 x the new MIC) to inoculate fresh medium with a new series of compound dilutions.
- Repeat this process for a set number of passages (e.g., 20-30 passages).
3. Analysis of Results:
- Monitor the MIC value at each passage. A significant and stable increase in the MIC is indicative of resistance development.
Visualizing Key Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The Agr quorum sensing pathway in S. aureus and the inhibitory action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug-like Fragments Inhibit agr-Mediated Virulence Expression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]
- 6. Effect of savirin in the prevention of biofilm-related Staphylococcus aureus prosthetic joint infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal Biosynthesis Inhibition with Ambuic Acid as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. repository-api.brieflands.com [repository-api.brieflands.com]
- 16. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of small molecule inhibitors of S. aureus virulence
A comprehensive head-to-head comparison of small molecule inhibitors targeting the virulence of Staphylococcus aureus is crucial for researchers and drug development professionals. This guide provides an objective analysis of inhibitors against three key virulence targets: the accessory gene regulator (Agr) quorum sensing system, sortase A (SrtA), and alpha-hemolysin (B1172582) (Hla). The data is presented in structured tables, accompanied by detailed experimental protocols and explanatory diagrams to facilitate understanding and replication of the cited experiments.
The Agr system is a global regulator of virulence in S. aureus, controlling the expression of numerous toxins and degradative enzymes. Small molecule inhibitors of the Agr system, therefore, represent a promising anti-virulence strategy.
Signaling Pathway of the Agr System and Inhibition by Savirin
The following diagram illustrates the Agr quorum sensing pathway and the mechanism of action of savirin, a well-characterized AgrA inhibitor.
Safety Operating Guide
Proper Disposal of [5-(2-Thienyl)-3-isoxazolyl]methanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the diligent management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, procedural information for the safe and compliant disposal of [5-(2-Thienyl)-3-isoxazolyl]methanol (CAS No. 194491-44-6).
While a safety data sheet (SDS) for this compound indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle its disposal with care.[1] Chemical waste generators are responsible for determining if a discarded chemical should be classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1] Therefore, treating this compound as a chemical waste stream subject to hazardous waste protocols is the most prudent approach.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation or contact.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through a licensed hazardous waste disposal company.[2]
-
Waste Identification and Segregation :
-
Characterize the waste as "chemical waste" or "hazardous chemical waste" in accordance with your institution's guidelines.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your Environmental Health and Safety (EHS) department.[2] Segregation from incompatible materials such as acids, halogens, and acid chlorides is crucial.[1]
-
-
Container Selection and Management :
-
Use the original container if it is in good condition and suitable for waste accumulation.
-
If the original container is not available or compromised, select a compatible, leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle.[3][4]
-
Ensure the container is kept tightly closed when not in use.[1][5]
-
-
Labeling :
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[1]
-
-
Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Follow all institutional procedures for waste manifests and record-keeping.
-
Spill and Emergency Procedures
In the event of a spill, ensure the area is well-ventilated. For solid material, sweep up and shovel it into a suitable container for disposal, avoiding dust formation.[1] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
Quantitative Data and Hazard Profile
While the specific compound is not classified as hazardous, it is good practice to be aware of the potential hazards of structurally similar compounds. The following table summarizes key information for this compound.
| Parameter | Value | Reference |
| CAS Number | 194491-44-6 | [1][7] |
| Molecular Formula | C8H7NO2S | [7][8] |
| Molecular Weight | 181.21 g/mol | [7][8] |
| OSHA Hazard Classification | Not classified as hazardous | [1] |
| Incompatible Materials | Acids, Halogens, Acid chlorides | [1] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their organization.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mtu.edu [mtu.edu]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Personal protective equipment for handling [5-(2-Thienyl)-3-isoxazolyl]methanol
Comprehensive Safety Guide for Handling [5-(2-Thienyl)-3-isoxazolyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Content Type: Essential, immediate safety and logistical information, including operational and disposal plans. This guide provides procedural, step-by-step guidance to directly answer specific operational questions and build trust by providing value beyond the product itself.
Disclaimer: Safety information for this compound presents some inconsistencies across different suppliers. This guide prioritizes a conservative approach to ensure user safety. It is imperative to treat this chemical with caution, assuming it may be hazardous, until more definitive data becomes available. Always consult the most recent Safety Data Sheet (SDS) provided by your supplier and adhere to your institution's safety protocols.
Conflicting Hazard Information
A Safety Data Sheet from Fisher Scientific for this compound states that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, other chemical suppliers have associated this compound with GHS hazard statements. This discrepancy underscores the importance of a cautious approach.
Hazard Identification and Classification
Below is a summary of the available, conflicting hazard information. Given the potential for harm, it is prudent to adhere to the more stringent safety precautions.
| Data Source | Hazard Classification |
| Fisher Scientific SDS [1] | Not classified as hazardous. No required label elements. |
| Other Chemical Suppliers | Signal Word: Warning. Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled). |
For the purposes of this guide, we will proceed with the assumption that the compound is hazardous as described by the GHS statements.
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against potential chemical exposure. The following PPE is recommended for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes that could cause serious eye irritation (H319). |
| Skin Protection | Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for any signs of degradation or perforation before each use. Lab Coat: A standard laboratory coat should be worn. | To prevent skin contact, which could lead to irritation (H315). |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of potentially harmful vapors or aerosols (H332). |
Operational Plan: Safe Handling Workflow
Adherence to strict operational procedures is critical for safely handling this compound. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for handling this compound.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Aerosol Prevention: Prevent the formation of dust and aerosols during handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[1]. Some suppliers recommend storage at 2-8°C in a dark place, sealed in dry conditions.
Emergency Response Plan
In the event of an emergency, a clear and immediate response is crucial.
First-Aid Measures
The following first-aid measures are based on the potential hazards of the compound.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If symptoms occur, get medical attention immediately[1]. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention[1]. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1]. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[1]. |
Spill Response
The following diagram outlines the appropriate response to a spill.
Caption: Emergency response procedure for a chemical spill.
Disposal Plan
Proper disposal of this compound and associated waste is essential to ensure safety and regulatory compliance.
Waste Disposal Protocol
-
Waste Identification: This chemical waste should be classified as hazardous chemical waste.
-
Container Selection: Use a designated, chemically-resistant, and clearly labeled hazardous waste container with a secure lid.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Disposal of Empty Containers: Empty containers may still contain chemical residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, deface the original label and dispose of the container as instructed by your EHS office.
-
Pickup Request: Once the waste container is full (do not overfill; leave at least 10% headspace), arrange for pickup by your institution's EHS department.
Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
